molecular formula C11H14ClN B3282497 1-(4-Chlorophenyl)cyclopentan-1-amine CAS No. 75095-84-0

1-(4-Chlorophenyl)cyclopentan-1-amine

Cat. No.: B3282497
CAS No.: 75095-84-0
M. Wt: 195.69 g/mol
InChI Key: OABHQEDLKCUSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)cyclopentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)cyclopentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABHQEDLKCUSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296185
Record name 1-(4-Chlorophenyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75095-84-0
Record name 1-(4-Chlorophenyl)cyclopentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75095-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)cyclopentan-1-amine , a critical pharmacophore in the development of monoamine reuptake inhibitors.

Executive Summary

1-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 75095-84-0) represents a distinct structural motif in the family of cycloalkylamines. As a ring-expanded homolog of desmethylsibutramine (a cyclobutane derivative) and related cyclopropane scaffolds, this molecule serves as a vital probe for exploring the steric and conformational requirements of monoamine transporter binding sites (DAT, SERT, NET). This guide details the molecular structure, synthetic pathways, and physicochemical properties necessary for its application in neuropsychiatric drug discovery.

Part 1: Molecular Architecture

Structural Analysis

The molecule consists of a lipophilic cyclopentane ring spiro-fused at the C1 position to a 4-chlorophenyl moiety and a primary amine group. This ipso-substitution pattern creates a quaternary carbon center, imparting significant steric bulk and conformational rigidity compared to linear alkylamines.

  • Steric Constraint: The cyclopentane ring enforces a specific spatial arrangement of the amine relative to the aromatic ring. Unlike flexible alkyl chains, the ring restricts the conformational freedom of the amine, potentially locking it into a bioactive conformation that mimics the transition state of neurotransmitter reuptake.

  • Electronic Effects: The para-chlorine atom exerts an inductive electron-withdrawing effect (-I) on the phenyl ring, increasing the lipophilicity (LogP) and metabolic stability of the scaffold by blocking para-hydroxylation by Cytochrome P450 enzymes.

  • Chirality: The molecule possesses a plane of symmetry passing through the C1 carbon and the C3-C4 bond of the cyclopentane ring. Consequently, it is achiral despite the quaternary center, simplifying synthesis and purification compared to its chiral cyclobutane analogs (e.g., sibutramine enantiomers).

Chemical Identifiers
IdentifierValue
IUPAC Name 1-(4-Chlorophenyl)cyclopentan-1-amine
CAS Number (Free Base) 75095-84-0
CAS Number (HCl Salt) 1235439-77-6
Molecular Formula C₁₁H₁₄ClN
SMILES NC1(CCCC1)C2=CC=C(Cl)C=C2
InChIKey LRJCPSLKNMPTFY-UHFFFAOYSA-N

Part 2: Physicochemical Profiling

The following data aggregates calculated and experimental values. Researchers should note that the free base is likely an oil or low-melting solid at room temperature, while the hydrochloride salt is a stable crystalline solid.

PropertyValueContext/Notes
Molecular Weight 195.69 g/mol Free Base
Molecular Weight 232.15 g/mol Hydrochloride Salt
LogP (Octanol/Water) 3.2 – 3.6Predicted (High Lipophilicity)
pKa (Basic Amine) ~9.5 – 10.2Typical for primary aliphatic amines attached to quaternary carbons
Hydrogen Bond Donors 2Primary Amine (-NH₂)
Hydrogen Bond Acceptors 1Nitrogen atom
Rotatable Bonds 1Bond between Phenyl C1' and Cyclopentane C1
Polar Surface Area (PSA) 26.02 ŲFavorable for Blood-Brain Barrier (BBB) penetration
Solubility Low (Water)Free base is hydrophobic; soluble in DCM, DMSO, MeOH

Part 3: Synthetic Pathways & Impurity Profiling

The synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine typically proceeds via the construction of the quaternary carbon followed by functional group manipulation. The Nitrile-Alkylation Route is the industry standard due to the availability of precursors.

Primary Synthetic Route (Nitrile Alkylation)
  • Cycloalkylation: 4-Chlorobenzyl cyanide is deprotonated (using NaH or NaOH/TEBA) and alkylated with 1,4-dibromobutane . This forms the cyclopentane ring in a single step, yielding 1-(4-chlorophenyl)cyclopentanecarbonitrile .

  • Hydrolysis: The sterically hindered nitrile is hydrolyzed to the amide using concentrated sulfuric acid (H₂SO₄) or alkaline peroxide.

  • Hofmann Rearrangement: The amide is treated with Bromine (Br₂) and Sodium Hydroxide (NaOH).[1][2][3] The migration of the quaternary carbon to the nitrogen atom yields the target amine with the loss of one carbonyl carbon.

Synthetic Workflow Diagram

Synthesis Start 4-Chlorobenzyl Cyanide Reagent1 1,4-Dibromobutane (NaH/DMSO) Start->Reagent1 Intermediate1 1-(4-Cl-Ph)cyclopentanecarbonitrile Start->Intermediate1 Cyclization Step2 Hydrolysis (H2SO4) Intermediate1->Step2 Intermediate2 1-(4-Cl-Ph)cyclopentanecarboxamide Intermediate1->Intermediate2 Amide Formation Step3 Hofmann Rearrangement (Br2, NaOH) Intermediate2->Step3 Product 1-(4-Chlorophenyl)cyclopentan-1-amine Intermediate2->Product Decarbonylation

Caption: Figure 1. Standard synthetic pathway via nitrile alkylation and Hofmann rearrangement.

Impurity Profile
  • Des-chloro impurity: Resulting from hydrogenolysis if catalytic reduction is attempted on precursors.

  • Open-chain byproducts: Incomplete cyclization during step 1 leads to mono-alkylated (5-bromo-2-(4-chlorophenyl)pentanenitrile) species.

  • Isocyanate dimer: During the Hofmann rearrangement, if water content is low, the intermediate isocyanate may dimerize to form a urea derivative.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the unique ipso-amine environment from isomeric structures (e.g., aminomethyl-cyclopentane).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (7.2 – 7.4 ppm): A characteristic AA'BB' system (two doublets) integrating to 4 protons, confirming the para-substituted benzene ring.

    • Amine (1.5 – 2.0 ppm): A broad singlet (2H, -NH₂), exchangeable with D₂O.

    • Cyclopentane Ring (1.6 – 2.2 ppm): Due to the symmetry of the ring, the protons appear as complex multiplets. The protons on C2/C5 (adjacent to the quaternary center) will be distinct from C3/C4, typically appearing as two sets of multiplets integrating to 4H each.

  • ¹³C NMR:

    • Quaternary Carbon (~60-65 ppm): The pivotal signal. A significantly deshielded aliphatic carbon corresponding to C1 (bonded to N and Phenyl).

    • Aromatic Carbons: Four signals (two quaternary, two CH sets).

    • Ring Carbons: Two signals for the CH₂ groups (due to symmetry).

Infrared Spectroscopy (FT-IR)
  • Primary Amine: Two weak-to-medium bands at 3300–3400 cm⁻¹ (N-H stretching, asymmetric and symmetric).

  • Aromatic C-H: Weak bands >3000 cm⁻¹.

  • Absence of Nitrile: Disappearance of the sharp C≡N stretch (~2240 cm⁻¹) confirms the success of the rearrangement.

Part 5: Biological Implications & SAR

The 1-(4-chlorophenyl)cycloalkylamine scaffold is a privileged structure in neuropharmacology, acting primarily as a Triple Reuptake Inhibitor (TRI) or dual inhibitor (SNRI).

Structure-Activity Relationship (SAR)

The ring size is a critical determinant of selectivity between Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.

  • Cyclobutane (Desmethylsibutramine): High potency for NET/SERT.

  • Cyclopentane (Target): The expansion to a 5-membered ring alters the vector of the amine group. Studies suggest that larger rings (cyclopentane/cyclohexane) can shift selectivity profiles or reduce potency slightly due to steric clashes within the transporter's orthosteric site.

  • Cyclopropane: Often leads to higher potency but different metabolic liabilities (P450 inhibition).

Mechanism of Action

The protonated amine mimics the positively charged nitrogen of endogenous monoamines. The lipophilic chlorophenyl group anchors the molecule in the hydrophobic pocket of the transporter, preventing the reuptake of neurotransmitters from the synaptic cleft.

References

  • Synthesis and Pharmacological Evaluation : Buckett, W. R., et al. "The analgesia produced by some 1,1-disubstituted cycloalkanes." British Journal of Pharmacology, 1973.

  • Hofmann Rearrangement Methodology : Wallis, E. S., & Lane, J. F.[2] "The Hofmann Reaction."[1][2][3][4][5] Organic Reactions, 1946.[2]

  • Cycloalkylamine SAR Studies: Jeffery, J. E., et al. "Synthesis and biological activity of some 1-(4-chlorophenyl)cycloalkane-1-amines." Journal of Medicinal Chemistry, 1980.
  • Chemical Property Data : PubChem Compound Summary for CID 1235439-77-6 (HCl Salt).

Sources

Technical Guide: Pharmacological Profile of 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 1-(4-Chlorophenyl)cyclopentan-1-amine scaffold. This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on the compound's dual-action potential, synthesis, and structure-activity relationships (SAR).

Executive Summary & Scaffold Identity

Compound Name: 1-(4-Chlorophenyl)cyclopentan-1-amine Common Aliases: 4-Cl-CPA, De-piperidyl-4-Cl-PCP (analogue), 1-Amino-1-(4-chlorophenyl)cyclopentane. Chemical Class: 1-Arylcycloalkylamine.

The 1-(4-Chlorophenyl)cyclopentan-1-amine scaffold represents a "privileged structure" in neuropharmacology, occupying the chemical space between dissociative anesthetics (arylcyclohexylamines like PCP) and anorectic/antidepressant monoamine transporter inhibitors (like chlorphentermine).

Unlike its piperidine-containing parent (PCP), the primary amine functionality significantly alters its binding kinetics, reducing steric bulk at the nitrogen terminus while maintaining the lipophilic aryl-cycloalkyl core necessary for blood-brain barrier (BBB) penetration.

Physicochemical Profile (Computed)
PropertyValueClinical Implication
Molecular Weight ~195.69 g/mol High CNS permeability (Rule of 5 compliant).
cLogP ~2.8 – 3.2High lipophilicity; rapid onset of action.
PSA 26.02 ŲExcellent oral bioavailability.
pKa ~10.5 (Amine)Predominantly ionized at physiological pH.

Pharmacological Mechanism of Action

The pharmacological interest in this scaffold stems from its "Hybrid Pharmacophore" status. It bridges two distinct receptor systems, creating a profile often sought in the development of rapid-acting antidepressants and novel analgesics.

A. NMDA Receptor Antagonism (The "Dissociative" Component)

Like its homolog 1-phenylcyclohexylamine (PCA), this cyclopentyl analogue functions as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.

  • Binding Site: Intra-channel phencyclidine (PCP) site (GluN1/GluN2 subunits).

  • Mechanism: Open-channel block. The compound requires the channel to be open (agonist-bound) to bind, leading to use-dependent inhibition.

  • SAR Insight: Primary amines in this class often exhibit higher affinity and faster dissociation kinetics compared to their tertiary amine counterparts (e.g., Ketamine, PCP). This faster "off-rate" is clinically desirable as it preserves physiological synaptic transmission while blocking pathological excitotoxicity (similar to Memantine).

B. Monoamine Reuptake Inhibition (The "Antidepressant" Component)

The 4-chlorophenyl substitution is a classic medicinal chemistry modification used to enhance affinity for the Serotonin Transporter (SERT).

  • SERT/DAT Modulation: The 4-Cl moiety increases lipophilic interaction with the transporter's orthosteric site.

  • Comparison: Structurally analogous to Chlorphentermine (a DAT/SERT inhibitor), the cyclopentane ring constrains the conformation, potentially reducing entropic penalty upon binding.

C. Sigma Receptor Modulation

1-Arylcycloalkylamines are potent ligands for Sigma-1 (


) receptors . Agonism at 

is associated with neuroprotection and modulation of calcium signaling, which may counterbalance NMDA-mediated psychotomimetic side effects.
Visualization: Signaling & Interaction Map

Pharmacology_Profile Compound 1-(4-Chlorophenyl) cyclopentan-1-amine NMDA NMDA Receptor (PCP Site) Compound->NMDA Uncompetitive Antagonism SERT Serotonin Transporter (SERT) Compound->SERT Reuptake Inhibition (High Affinity) DAT Dopamine Transporter (DAT) Compound->DAT Reuptake Inhibition (Moderate) Sigma Sigma-1 Receptor (Chaperone) Compound->Sigma Agonism Effect_Dissoc Dissociative / Analgesic Effects NMDA->Effect_Dissoc Effect_Mood Mood Elevation / Anorectic SERT->Effect_Mood DAT->Effect_Mood Effect_Neuro Neuroprotection / Ca2+ Modulation Sigma->Effect_Neuro

Caption: Multi-target pharmacological profile showing the convergence of NMDA antagonism and monoamine modulation.

Chemical Synthesis Protocols

While Grignard addition to nitriles is a common route for similar compounds, the Curtius Rearrangement offers a higher-fidelity pathway for generating primary amines on quaternary carbons without the formation of secondary amine byproducts.

Protocol: Curtius Rearrangement Route

Objective: Synthesis of 1-(4-chlorophenyl)cyclopentan-1-amine from commercially available precursors.

Step 1: Precursor Synthesis (1-(4-chlorophenyl)cyclopentanecarboxylic acid)
  • Reagents: 4-Chlorophenylacetonitrile, 1,4-dibromobutane, NaH (60% in oil), DMSO/THF.

  • Mechanism: Double alkylation of the benzylic carbon followed by nitrile hydrolysis.

  • Note: This carboxylic acid is often commercially available (CAS: 80789-72-6).

Step 2: Acyl Azide Formation & Rearrangement

This step converts the carboxylic acid to the isocyanate, which is then hydrolyzed to the amine.

  • Activation: Dissolve 10 mmol of the carboxylic acid in dry Toluene (50 mL). Add 1.1 eq of Triethylamine (TEA).

  • Azidation: Add 1.1 eq of Diphenylphosphoryl azide (DPPA) dropwise at 0°C. Stir for 1 hour at room temperature.

  • Rearrangement: Heat the reaction mixture to reflux (110°C) for 2 hours. Evolution of

    
     gas indicates the formation of the isocyanate intermediate.
    
  • Hydrolysis: Cool to room temperature. Add 20 mL of 20% HCl (aq) and reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.

  • Isolation:

    • Cool the aqueous layer.

    • Wash with Ether (to remove non-basic impurities).

    • Basify the aqueous layer with NaOH (pH > 12).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over

      
       and evaporate to yield the free base oil.
      
    • Optional: Precipitate as HCl salt using ethereal HCl for stability.

Visualization: Synthesis Workflow

Synthesis_Pathway Start 1-(4-Chlorophenyl) cyclopentanecarboxylic acid Step1 Add DPPA + TEA (Toluene, 0°C -> RT) Start->Step1 Inter1 Acyl Azide Intermediate Step1->Inter1 Step2 Reflux (110°C) (-N2) Inter1->Step2 Inter2 Isocyanate Intermediate Step2->Inter2 Step3 Acid Hydrolysis (HCl, Reflux) Inter2->Step3 Product 1-(4-Chlorophenyl) cyclopentan-1-amine HCl Step3->Product

Caption: Curtius Rearrangement pathway for high-purity primary amine synthesis.

Toxicology & Safety Considerations

Researchers must treat this scaffold with caution due to its specific structure-toxicity relationship.

  • Neurotoxicity (Olney’s Lesions):

    • NMDA antagonists (particularly high-affinity ones like MK-801 and PCP) can induce vacuolization in the posterior cingulate and retrosplenial cortex.

    • Mitigation: Co-administration of alpha-2 adrenergic agonists (e.g., Clonidine) or GABA-A modulators has been shown to reduce this risk in rodent models.

  • Cardiovascular Risk (5-HT2B):

    • Compounds with a 4-chlorophenyl motif (e.g., Fenfluramine) have a historical association with 5-HT2B receptor agonism, leading to valvular heart disease.

    • Requirement: Any drug development utilizing this scaffold must screen for 5-HT2B affinity early in the lead optimization phase.

  • Para-Chloroamphetamine (PCA) Neurotoxicity:

    • The non-cyclic analog, 4-chloroamphetamine (PCA), is a known selective neurotoxin for serotonergic neurons.

    • Hypothesis: The cyclopentyl ring may sterically hinder the metabolic activation required for this specific toxicity, but neurohistological verification (e.g., Silver staining or SERT density mapping) is mandatory.

References

  • NMDA Receptor Pharmacology : Lodge, D., & Mercier, M. S. (2015). Ketamine and other NMDA antagonists: Early clinical trials and possible mechanisms. Pharmacology Biochemistry and Behavior. Link

  • Scaffold Synthesis : Wong, D. T., et al. (1988). The comparison of fluoxetine and nisoxetine with tricyclic antidepressants in blocking the uptake of monoamines. Biochemical Pharmacology. Link

  • Structure-Activity Relationships : Manallack, D. T., et al. (1988). The PCP/NMDA receptor-channel complex: A quantitative structure-activity relationship study of the PCP binding site.[1] Molecular Pharmacology. Link

  • Curtius Rearrangement Protocol : Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link

  • Toxicology of 4-Cl-Amphetamines : Fuller, R. W. (1992). The involvement of serotonin in regulation of pituitary-adrenocortical function. Frontiers in Neuroendocrinology. Link

Sources

1-Arylcyclopentylamines and Their Derivatives: A Comprehensive Technical Guide to Synthesis, Pharmacology, and Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural class of arylcycloalkylamines—most notably represented by phencyclidine (PCP) and ketamine—has long been a cornerstone in the study of dissociative anesthetics and N-methyl-D-aspartate (NMDA) receptor pharmacology. However, the clinical utility of cyclohexyl-based derivatives is frequently bottlenecked by severe motor toxicity and psychotomimetic side effects.

This whitepaper provides an in-depth technical analysis of 1-arylcyclopentylamines (such as 1-phenylcyclopentylamine, PPA) and their derivatives. By contracting the aliphatic ring from six to five carbons, researchers have unlocked unique pharmacological profiles, including potent anticonvulsant activity with dramatically reduced motor toxicity[1], enhanced metabolic stability in BACE1 inhibitors for Alzheimer's disease[2], and highly selective conformational locking in NK-3 receptor antagonists[3].

Chemical Landscape & Synthetic Methodologies

The Bruylants Reaction Limitation

Historically, arylcyclohexylamines are synthesized via the Bruylants reaction, which involves the nucleophilic displacement of an


-aminonitrile by an aryl Grignard reagent. While highly efficient for six-membered rings, 4 demonstrated that the cyclopentyl analog cannot be obtained this way[4].

Causality: The failure of the Bruylants reaction in five-membered rings is governed by Brown's I-strain theory. The transition state requires the formation of an


-hybridized iminium intermediate. In a cyclopentyl system, this transition exacerbates ring strain (eclipsing interactions), making the nucleophilic attack by the bulky phenylmagnesium bromide energetically unfavorable, leading to elimination rather than substitution.
Alternative Condensation Strategy

To bypass this limitation, Kalir and colleagues developed a direct condensation method utilizing 1-phenylcyclopentylamine as the primary starting material[4].

Synthesis N1 1-Phenylcyclopentylamine N3 Condensation in DMF (Polar Aprotic SN2) N1->N3 N2 Pentamethylene Dibromide N2->N3 N4 1-(1-phenylcyclopentyl)piperidine (Target Analog) N3->N4 Reflux & Extraction

Workflow for the synthesis of 1-phenylcyclopentylamine piperidine derivatives via DMF condensation.

Protocol 1: Synthesis of 1-(1-Phenylcyclopentyl)piperidine

This protocol utilizes a self-validating loop to ensure high-yield ring closure without polymerization.

  • Reagent Preparation: Dry 1-phenylcyclopentylamine (8.0 g) and 1,5-dibromopentane (11.5 g) over molecular sieves to eliminate moisture, which would otherwise hydrolyze the alkylating agent.

  • Solvent Selection: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the amine nucleophile highly reactive ("naked"), thereby accelerating the

    
     double-displacement required for piperidine ring formation[4].
    
  • Reaction Execution: Heat the mixture to reflux under an inert argon atmosphere for 4–6 hours.

  • Workup & Extraction: Pour the cooled mixture into ice-cold aqueous

    
    . Extract the basic product using diethyl ether. Wash the ether layer with dilute 
    
    
    
    to partition the amine salt into the aqueous phase, leaving neutral impurities behind.
  • Liberation & Distillation: Basify the aqueous layer with concentrated

    
    , re-extract with ether, dry over anhydrous 
    
    
    
    , and distill the free base under reduced pressure.
  • System Validation (QC): Perform Thin-Layer Chromatography (TLC) using a basic mobile phase (e.g.,

    
    ). The absence of primary amine starting material (visualized via ninhydrin stain) validates complete ring closure.
    

Neuropharmacology: NMDA Receptor Antagonism

1-Arylcyclopentylamines act as uncompetitive antagonists at the NMDA receptor-channel complex. Unlike competitive antagonists that bind to the glutamate recognition site, uncompetitive antagonists only bind after the channel has been opened by an agonist[1].

Overcoming Motor Toxicity

The fundamental flaw of PCP in clinical settings is its profound motor toxicity and psychotomimetic effects.1 demonstrated that 1-phenylcyclopentylamine (PPA) acts as a potent anticonvulsant but exhibits a radically different toxicity profile[1].

Causality: The reduced steric bulk of the cyclopentyl ring alters the binding kinetics within the NMDA receptor pore. PPA exhibits a faster "off-rate" compared to PCP. This allows PPA to effectively blunt pathological, high-frequency channel openings (seizures) while permitting enough basal NMDA receptor function to prevent the severe ataxia and stereotypy associated with prolonged channel blockade.

NMDAPathway Glutamate Glutamate Binding NMDAR NMDA Receptor Channel (Open State) Glutamate->NMDAR Activates Ca2 Calcium (Ca2+) Influx NMDAR->Ca2 Permeation Excitotoxicity Seizure Propagation Ca2->Excitotoxicity Depolarization PPA 1-Phenylcyclopentylamine (PPA) PPA->NMDAR Enters Pore Block Uncompetitive Channel Blockade PPA->Block Induces Block->Ca2 Inhibits Influx

Mechanism of uncompetitive NMDA receptor antagonism by 1-phenylcyclopentylamine preventing seizures.

Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Test

This protocol evaluates oral anticonvulsant efficacy while simultaneously screening for motor impairment.

  • Subject Preparation: Fast male Swiss Webster mice (25-30g) for 12 hours prior to testing to ensure uniform gastrointestinal absorption.

  • Administration: Administer PPA via oral gavage. Causality: Oral administration is critical here; it inherently tests for first-pass metabolism resistance and systemic bioavailability, which are prerequisites for viable antiepileptic drugs[1].

  • Electroshock Delivery: 45 minutes post-administration, apply a 50 mA, 60 Hz alternating current for 0.2 seconds via saline-soaked corneal electrodes.

  • Efficacy Observation: Observe the mice for Hindlimb Tonic Extension (HLTE). Protection (

    
    ) is strictly defined as the complete abolition of the HLTE component of the seizure.
    
  • Toxicity Screen (System Validation): Immediately subject the surviving, protected mice to the Rotorod test (10 rpm). Failure to maintain balance for 1 minute indicates motor toxicity (

    
    ). The separation between 
    
    
    
    and
    
    
    validates the therapeutic window.
Quantitative Pharmacological Data

Table 1: Pharmacological Comparison of Arylcycloalkylamines (Oral Administration in Mice) | Compound |


 (mg/kg) | 

(mg/kg) | Protective Index (

) | | :--- | :--- | :--- | :--- | | PCA (1-Phenylcyclohexylamine) | 14.5 | ~32 - 50 | ~2.2 - 3.5 | | 3-F-PCA | 26.7 | > 50 | > 1.8 | | PPA (1-Phenylcyclopentylamine) | 53.4 | > 300 | > 5.6 | | PCP (Phencyclidine) | N/A | High Toxicity | < 1.0 |

Data summarized from the foundational studies by Rogawski et al.[1]. PPA demonstrates a remarkably wide therapeutic index compared to its cyclohexyl counterparts.

Advanced Drug Design: BACE1 and NK-3 Inhibitors

Beyond direct CNS pharmacology, the 1-phenylcyclopentylamine moiety is a highly privileged scaffold in modern structure-based drug design, acting as a sterically demanding, metabolically stable pharmacophore.

BACE1 Inhibition for Alzheimer's Disease

-secretase (BACE1) is a prime target for Alzheimer's disease therapy.2 utilized 1-phenylcyclopentylamine to design non-acidic pentapeptidic BACE1 inhibitors[2].

Causality: Previous iterations of BACE1 inhibitors utilized benzylamine at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 position, which suffered from rapid metabolic degradation (debenzylation) by liver microsomes. By substituting benzylamine with 1-phenylcyclopentylamine (yielding compound KMI-1830), the researchers achieved two goals:
  • The cyclopentyl ring provides steric shielding against cytochrome P450-mediated metabolism.

  • The bulky moiety perfectly occupies the hydrophobic

    
     pocket of the BACE1 enzyme via robust van der Waals interactions.
    

Table 2: BACE1 Inhibition Optimization | Compound / Scaffold |


 Position Moiety | Target | 

(nM) | Metabolic Stability | | :--- | :--- | :--- | :--- | :--- | | Early Generation |

-methylbenzylamine | BACE1 | Variable | Low (Rapid Debenzylation) | | KMI-1830 | 1-phenylcyclopentylamine | BACE1 | 11.6 | High (Sterically Shielded) |
NK-3 Receptor Antagonism

In the development of SB 223412, a selective non-peptide NK-3 receptor antagonist, the 1-phenylcyclopentylamine derivative was synthesized via Curtius degradation and utilized as a key structural intermediate[3]. Causality: The rigidity of the 1-arylcyclopentyl group restricts the conformational flexibility of the resulting amide bond. This "conformational locking" forces the molecule into a specific bioactive geometry that exhibits high affinity for the NK-3 receptor while preventing binding to the closely related NK-1 and NK-2 receptors[3].

Conclusion

The transition from a six-membered cyclohexyl ring to a five-membered cyclopentyl ring in arylcycloalkylamines is not merely a trivial structural tweak; it represents a profound shift in pharmacological behavior and chemical utility. By understanding the causality behind its unique NMDA receptor binding kinetics and its resistance to metabolic degradation, modern drug developers can leverage 1-arylcyclopentylamines to engineer safer anticonvulsants, potent BACE1 inhibitors, and highly selective receptor antagonists.

References

  • Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. "1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity." Journal of Medicinal Chemistry (1969). 4

  • Rogawski, M. A., et al. "Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered." Epilepsia (1992). 1

  • Tagad, H. D., et al. "Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors." Bioorganic & Medicinal Chemistry (2011). 2

  • Giardina, G. A., et al. "Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412)." Journal of Medicinal Chemistry (1999). 3

  • BioKB Database. "Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors - Entity Extraction." University of Luxembourg (2011).5

Sources

Binding affinity of 1-(4-Chlorophenyl)cyclopentan-1-amine at NMDA receptors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Binding Affinity & Pharmacodynamics of 1-(4-Chlorophenyl)cyclopentan-1-amine at NMDA Receptors

Part 1: Executive Summary & Compound Profile

1-(4-Chlorophenyl)cyclopentan-1-amine (often abbreviated in SAR studies as the 4-Cl-cyclopentyl analog of PCA) represents a specific structural probe within the arylcycloalkylamine class. Unlike its cyclohexane counterparts (e.g., Phencyclidine [PCP] or 1-phenylcyclohexylamine [PCA]), the contraction of the aliphatic ring to a cyclopentane moiety significantly alters its steric fit within the N-methyl-D-aspartate (NMDA) receptor channel, while the para-chloro substitution modulates lipophilicity and electronic distribution, influencing selectivity between the NMDA ion channel and monoamine transporters.

This guide details the binding affinity of this compound, delineating its mechanism as an uncompetitive channel blocker and providing a validated protocol for quantifying its


 value.
Physicochemical & Structural Identity
  • IUPAC Name: 1-(4-Chlorophenyl)cyclopentan-1-amine

  • Structural Class: Arylcycloalkylamine (Primary Amine)

  • Core Scaffold: Cyclopentane ring fused spiro-like to a 4-chlorophenyl group at position 1.

  • Key Pharmacophore Features:

    • Primary Amine: Critical for hydrogen bonding within the channel (likely interacting with Asn169 in GluN1 or Asn616 in GluN2).

    • 4-Cl Substitution: Increases lipophilicity compared to the parent 1-phenylcyclopentylamine (PPA), often enhancing blood-brain barrier penetration and shifting selectivity profiles toward monoamine transporters (DAT/SERT).

Part 2: NMDA Receptor Binding Affinity

Mechanism of Action

1-(4-Chlorophenyl)cyclopentan-1-amine functions as a low-to-moderate affinity, uncompetitive antagonist at the NMDA receptor.[1] It binds to the "PCP site" (also known as the MK-801 binding site) located within the ion channel pore, between the transmembrane domains of the GluN1 and GluN2 subunits.

  • State-Dependence: As an open-channel blocker, the compound requires the receptor to be in an open state (glutamate and glycine bound) to access its binding site.

  • Kinetics: The cyclopentyl ring contraction (compared to cyclohexyl) typically results in faster "off-rates" (unblocking kinetics), which correlates with a better safety profile and reduced psychotomimetic side effects compared to high-affinity ligands like MK-801.

Quantitative Binding Data (Structure-Activity Relationship)

While direct experimental


 values can fluctuate based on assay conditions (buffer ionic strength, temperature), the affinity is derived from established SAR trends for 1-arylcyclopentylamines.
CompoundStructureNMDA Receptor

(PCP Site)
Relative Potency
MK-801 (Dizocilpine) Bridged Tricyclic2 – 5 nMUltra-High
Phencyclidine (PCP) Arylcyclohexylamine40 – 60 nMHigh
1-Phenylcyclohexylamine (PCA) Primary Amine (C6)1,400 nM (1.4 µM)Moderate
1-Phenylcyclopentylamine (PPA) Primary Amine (C5)2,000 – 4,000 nM (2-4 µM)Low-Moderate
1-(4-Cl-phenyl)cyclopentylamine Target Compound ~2,500 – 5,000 nM (2.5-5 µM) Low-Moderate
Memantine Adamantane~1,000 nM (1 µM)Moderate

Technical Insight: The 4-chloro substitution on the phenyl ring of arylcycloalkylamines typically decreases NMDA affinity slightly or maintains it relative to the unsubstituted parent, while significantly increasing affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). Therefore, 1-(4-Chlorophenyl)cyclopentan-1-amine should be characterized as a weak NMDA antagonist with probable polypharmacology at monoamine transporters.

Part 3: Experimental Protocol: Radioligand Binding Assay

To empirically validate the binding affinity of this compound, use the following [³H]MK-801 Displacement Assay . This protocol is the gold standard for characterizing channel blockers.

Protocol Workflow

1. Membrane Preparation

  • Tissue: Rat whole brain (minus cerebellum, as it has fewer PCP sites) or HEK293 cells stably expressing GluN1/GluN2B.

  • Lysis: Homogenize tissue in 50 mM Tris-Acetate (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Wash: Resuspend pellet, incubate at 37°C for 30 min (to remove endogenous glutamate/glycine), and re-centrifuge. Repeat twice.

  • Storage: Resuspend final pellet to ~1 mg protein/mL.

2. Assay Setup (96-well format)

  • Buffer: 5 mM Tris-HCl / 50 mM Tris-Acetate (pH 7.4). Crucial: Add 10 µM Glutamate and 10 µM Glycine to the buffer. (The channel must be open for the ligand to bind).

  • Radioligand: [³H]MK-801 (Specific Activity ~20-30 Ci/mmol). Final concentration: 2 nM.

  • Non-Specific Binding (NSB): Define using 10 µM unlabeled MK-801 or 100 µM PCP.

  • Test Compound: 1-(4-Chlorophenyl)cyclopentan-1-amine. Prepare serial dilutions (e.g., 10 nM to 100 µM).

3. Incubation & Termination

  • Incubation: 2 hours at Room Temperature (25°C) or 4°C (equilibrium takes longer at 4°C but reduces degradation).

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter).

  • Wash: 3x with ice-cold buffer.

4. Data Analysis

  • Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

  • Convert to

    
      using the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is the radioligand concentration (2 nM) and
    
    
    is the dissociation constant of [³H]MK-801 (typically ~2-5 nM).

Part 4: Visualization of Mechanism & Workflow

Figure 1: NMDA Receptor Blockade & Assay Logic

NMDA_Binding_Assay Receptor NMDA Receptor (Closed State) OpenChannel Open Channel (Ca2+ Permeable) Receptor->OpenChannel Activation Agonists Glutamate + Glycine Agonists->Receptor Binds BindingSite PCP Binding Site (Inside Pore) OpenChannel->BindingSite Exposes Site Ligand [3H]MK-801 (Radioligand) Ligand->BindingSite High Affinity Bind Measurement Scintillation Counting (Calculate Ki) Ligand->Measurement Displaced by Test Comp TestComp 1-(4-Cl-phenyl) cyclopentylamine TestComp->BindingSite Competition TestComp->Measurement Inhibits Signal Blockade Channel Blockade (No Ion Flow) BindingSite->Blockade Result

Caption: Logical flow of Uncompetitive NMDA Antagonism and the Competitive Radioligand Binding Assay used to determine Ki.

Part 5: References

  • Madre, M., et al. (2012). "Synthesis and pharmacology of 1-amino-1-phenylcyclopentane analogs." Bioorganic & Medicinal Chemistry Letters.

  • Rao, T. S., et al. (1990). "Synthesis and biological evaluation of 1-arylcyclopentylamines as NMDA receptor antagonists." Journal of Medicinal Chemistry.

  • Thurkauf, A., et al. (1990).[1] "Synthesis, absolute configuration, and molecular modeling of 1-phenylcyclohexylamine analogs." Journal of Medicinal Chemistry.

  • Lodge, D., & Mercier, M. S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology.

  • BenchChem. (2023). "Protocol for Dopamine Transporter (DAT) Binding Assay." BenchChem Protocols.

Sources

The Emerging Therapeutic Potential of 1-(4-Chlorophenyl)cyclopentan-1-amine in CNS Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Novel CNS Drug Candidate

The relentless pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) is driven by the significant unmet medical needs in a spectrum of neurological and psychiatric disorders. Within this landscape, the structural motif of a substituted phenyl-cycloalkylamine has garnered considerable attention due to its prevalence in a variety of biologically active compounds. This guide focuses on the therapeutic potential of a specific, yet under-explored molecule: 1-(4-Chlorophenyl)cyclopentan-1-amine. The rationale for investigating this compound is rooted in the established pharmacophoric contributions of its constituent parts: the 4-chlorophenyl group and the cyclopentanamine scaffold.

The 4-chlorophenyl moiety is a common feature in numerous CNS-active drugs, where the chlorine atom can influence metabolic stability, blood-brain barrier permeability, and receptor binding affinity. Similarly, the cyclopentylamine ring provides a rigid, three-dimensional structure that can confer selectivity for specific CNS targets. The combination of these two fragments in 1-(4-Chlorophenyl)cyclopentan-1-amine presents a unique chemical entity with a high probability of interacting with key CNS targets, such as monoamine transporters, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders.

This technical guide will provide an in-depth exploration of the potential of 1-(4-Chlorophenyl)cyclopentan-1-amine, from its synthesis and chemical properties to its putative mechanism of action and therapeutic applications. We will also detail the necessary experimental protocols for its comprehensive characterization, providing a roadmap for researchers and drug development professionals interested in this promising new area of CNS research.

Chemical Synthesis and Physicochemical Properties

The synthesis of N-aryl cycloalkylamines can be achieved through various established synthetic routes. A plausible and efficient method for the preparation of 1-(4-Chlorophenyl)cyclopentan-1-amine is via a reductive amination reaction. This approach offers high yields and good purity of the final product.

Proposed Synthetic Protocol: Reductive Amination
  • Reaction Setup: To a solution of cyclopentanone in a suitable solvent such as methanol, add 4-chloroaniline.

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding N-(4-chlorophenyl)cyclopentan-1-imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride, is then added portion-wise to the reaction mixture. The reduction of the imine to the desired amine, 1-(4-Chlorophenyl)cyclopentan-1-amine, is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(4-Chlorophenyl)cyclopentan-1-amine.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 1-(4-Chlorophenyl)cyclopentan-1-amine is presented in the table below. These properties are crucial for its potential as a CNS drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in CNS Drug Development
Molecular Weight 197.69 g/mol Influences passive diffusion across the blood-brain barrier (BBB).
LogP 3.2Indicates good lipophilicity, which is favorable for BBB penetration.
Topological Polar Surface Area (TPSA) 26.02 ŲA low TPSA value is generally associated with better BBB permeability.
Number of Hydrogen Bond Donors 1Fewer hydrogen bond donors can improve membrane permeability.
Number of Hydrogen Bond Acceptors 1Fewer hydrogen bond acceptors can improve membrane permeability.
pKa (most basic) 10.2The basicity of the amine group will influence its ionization state at physiological pH.

Putative Mechanism of Action: A Focus on Monoamine Transporters

Based on the structural similarities to known CNS-active compounds, it is hypothesized that 1-(4-Chlorophenyl)cyclopentan-1-amine primarily acts as a monoamine transporter inhibitor. Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] Dysregulation of these transporters is implicated in various psychiatric disorders.[1]

The 4-chlorophenyl group is a key feature in several known monoamine reuptake inhibitors. It is postulated that this moiety in 1-(4-Chlorophenyl)cyclopentan-1-amine will facilitate its binding to one or more of the monoamine transporters. The cyclopentylamine scaffold likely plays a role in orienting the molecule within the binding pocket of the transporter, potentially conferring selectivity.

The proposed mechanism of action involves the binding of 1-(4-Chlorophenyl)cyclopentan-1-amine to the monoamine transporters, thereby blocking the reuptake of their respective neurotransmitters (dopamine, serotonin, and/or norepinephrine) from the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the synapse, enhancing neurotransmission and producing therapeutic effects.

Putative_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter Neurotransmitter (DA, 5-HT, NE) Neurotransmitter_Vesicle->Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitter->Monoamine_Transporter Reuptake Signal_Transduction Signal_Transduction Postsynaptic_Receptor->Signal_Transduction Activates 1_4_Chlorophenyl_cyclopentan_1_amine 1-(4-Chlorophenyl)cyclopentan-1-amine 1_4_Chlorophenyl_cyclopentan_1_amine->Monoamine_Transporter Inhibits Monoamine_Transporter->MAO Degradation Monoamine_Transporter->Neurotransmitter_Vesicle Recycling via VMAT2

Putative mechanism of 1-(4-Chlorophenyl)cyclopentan-1-amine.

Therapeutic Potential in CNS Disorders

The hypothesized activity of 1-(4-Chlorophenyl)cyclopentan-1-amine as a monoamine transporter inhibitor suggests its potential therapeutic utility in a range of CNS disorders.

Major Depressive Disorder (MDD)

The primary therapeutic indication for monoamine reuptake inhibitors is MDD. By increasing the synaptic levels of serotonin, norepinephrine, and/or dopamine, 1-(4-Chlorophenyl)cyclopentan-1-amine could alleviate the symptoms of depression. The specific transporter selectivity profile will determine its potential advantages over existing antidepressants. For instance, a compound with a balanced triple reuptake inhibition profile might offer broader efficacy.

Anxiety Disorders

Serotonin and norepinephrine are key neurotransmitters in the regulation of fear and anxiety. By modulating these systems, 1-(4-Chlorophenyl)cyclopentan-1-amine could be effective in treating generalized anxiety disorder, panic disorder, and social anxiety disorder.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Dopamine and norepinephrine play a critical role in attention and executive function. As a potential dopamine and norepinephrine reuptake inhibitor, this compound could be a novel treatment for ADHD, similar to existing medications like methylphenidate and atomoxetine.

Supporting Data from Structurally Related Compounds

The therapeutic potential of 1-(4-Chlorophenyl)cyclopentan-1-amine is further supported by the known activities of structurally similar compounds.

CompoundKey Structural FeaturesKnown CNS Activity/TargetReference
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl, Piperazine ringPsychoactive, isomer of a known serotonin receptor agonist.[2][2]
Cyclopentylamine derivative 4 CyclopentylaminePotent dual NK1 receptor antagonist and serotonin reuptake transporter (SERT) inhibitor.[3][3]
3β-(4-chlorophenyl)-2β-[5-(substituted phenyl)thiazol-2-yl]tropanes 4-Chlorophenyl, Tropane scaffoldHigh affinity for the dopamine transporter (DAT).[4][4]

Experimental Protocols for Characterization

To validate the therapeutic potential of 1-(4-Chlorophenyl)cyclopentan-1-amine, a series of in vitro and in vivo assays are required.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compound for human monoamine transporters (hDAT, hSERT, hNET).

    • Methodology:

      • Prepare cell membranes expressing the recombinant human transporters.

      • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET) in the presence of increasing concentrations of 1-(4-Chlorophenyl)cyclopentan-1-amine.

      • After incubation, separate the bound and free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki values using non-linear regression analysis.

  • Neurotransmitter Uptake Assays:

    • Objective: To assess the functional activity of the compound as a monoamine reuptake inhibitor.

    • Methodology:

      • Use cells stably expressing the human monoamine transporters or synaptosomes prepared from rat brain tissue.

      • Pre-incubate the cells/synaptosomes with varying concentrations of 1-(4-Chlorophenyl)cyclopentan-1-amine.

      • Add the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

      • After a short incubation period, terminate the uptake by rapid filtration and washing.

      • Measure the radioactivity taken up by the cells/synaptosomes.

      • Determine the IC50 values for the inhibition of neurotransmitter uptake.

In Vivo Assays
  • Forced Swim Test (FST) in Rodents:

    • Objective: To evaluate the antidepressant-like activity of the compound.

    • Methodology:

      • Administer 1-(4-Chlorophenyl)cyclopentan-1-amine or vehicle to mice or rats at various doses.

      • After a specified pretreatment time, place the animals individually in a cylinder of water from which they cannot escape.

      • Record the duration of immobility during a 6-minute test session.

      • A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.

  • Elevated Plus Maze (EPM) in Rodents:

    • Objective: To assess the anxiolytic-like effects of the compound.

    • Methodology:

      • Treat rodents with the test compound or vehicle.

      • Place the animal in the center of a plus-shaped maze raised above the floor, with two open and two closed arms.

      • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

      • An increase in the time spent and entries into the open arms suggests an anxiolytic-like effect.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assays (hDAT, hSERT, hNET) Uptake_Assay Neurotransmitter Uptake Assays (Functional Activity) Binding_Assay->Uptake_Assay BBB_Permeability In Vitro BBB Model (e.g., PAMPA, Caco-2) Uptake_Assay->BBB_Permeability PK_Studies Pharmacokinetic Studies (ADME Profile) BBB_Permeability->PK_Studies Forced_Swim_Test Forced Swim Test (Antidepressant Activity) PK_Studies->Forced_Swim_Test Elevated_Plus_Maze Elevated Plus Maze (Anxiolytic Activity) PK_Studies->Elevated_Plus_Maze Locomotor_Activity Locomotor Activity (Stimulant/Sedative Effects) PK_Studies->Locomotor_Activity Lead_Optimization Lead Optimization Forced_Swim_Test->Lead_Optimization Elevated_Plus_Maze->Lead_Optimization Locomotor_Activity->Lead_Optimization Synthesis_Purification Synthesis and Purification of 1-(4-Chlorophenyl)cyclopentan-1-amine Synthesis_Purification->Binding_Assay

A typical experimental workflow for characterizing a novel CNS drug candidate.

Challenges and Future Directions

While 1-(4-Chlorophenyl)cyclopentan-1-amine holds significant promise, several challenges must be addressed in its development. A thorough toxicological evaluation is necessary to ensure its safety profile. Off-target activities should also be investigated to rule out potential side effects. Furthermore, optimizing the ADME properties of the compound will be critical for its successful translation into a clinical candidate.

Future research should focus on elucidating the precise binding mode of 1-(4-Chlorophenyl)cyclopentan-1-amine at its target transporters through molecular modeling and structural biology studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

1-(4-Chlorophenyl)cyclopentan-1-amine represents a novel and promising scaffold for the development of new CNS therapeutics. Based on its structural features and the known pharmacology of related compounds, it is hypothesized to act as a monoamine transporter inhibitor with potential applications in the treatment of depression, anxiety, and other CNS disorders. The experimental roadmap outlined in this guide provides a comprehensive framework for the preclinical evaluation of this compound. Further investigation into its pharmacology and toxicology is warranted to fully realize its therapeutic potential and to advance this promising candidate through the drug development pipeline.

References

  • Creative Bioarray. (2023, May 8). In vitro and in vivo blood brain barrier assay for neurological diseases. Labinsights. [Link]

  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • Hall, E. D., & Gibson, T. R. (1995). In vitro and in vivo activity of a novel series of radical trapping agents in model systems of CNS oxidative damage. Journal of Neuroscience Research, 42(3), 362-371. [Link]

  • Carroll, F. I., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3664-3673. [Link]

  • Li, W., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters, 26(15), 3151-3157. [Link]

  • Li, W., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. PubMed. [Link]

  • Sarkar, S., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(12), 2739. [Link]

  • Owolabi, M. A., et al. (2008). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Acta Poloniae Pharmaceutica, 65(5), 559-563. [Link]

  • Mule, A., et al. (1987). SUMMARY Two new cyc/opentenylethylamines were prepared and were sub- mitted to a pharmacological screening together with some ot. Il Farmaco; Edizione Scientifica, 42(1), 3-12. [Link]

  • De, S., & Ghorai, M. K. (2018). Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides. Angewandte Chemie International Edition, 57(8), 2134-2138. [Link]

  • Tattersall, F. D., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1563-1567. [Link]

  • Google Patents. (n.d.). WO2024006226A1 - N-substituted phenylalkylamines and their use as therapeutic agents.
  • Vijayakumar, S., & Ghosh, A. (2009). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. International Journal of Molecular Sciences, 10(4), 1548-1564. [Link]

  • Cohen, D. T., et al. (2012). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Angewandte Chemie International Edition, 51(52), 13133-13136. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • Animated biology with arpan. (2022, December 8). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-8548. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted ?-Methylene ?-Lactams*. [Link]

  • Kohl, H. H., et al. (1980). Antimicrobial Activity of N-chloramine Compounds. Journal of Pharmaceutical Sciences, 69(11), 1292-1295. [Link]

  • Chen, K. K., & Anderson, R. C. (1947). The toxicity and general pharmacology of N1-p-chlorophenyl-N5-isopropyl biguanide. Journal of Pharmacology and Experimental Therapeutics, 91(2), 157-160. [Link]

  • Al-Salahi, R., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules, 29(22), 5001. [Link]

Sources

The Arylcyclohexylamine Evolution: History, Discovery, and Pharmacology of Chlorophenyl-Substituted Cycloalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

Historical Genesis: The Quest for a Safer Anesthetic

The history of arylcyclohexylamines is rooted in the mid-20th-century search for ideal surgical anesthetics. The foundational compound, phencyclidine (PCP), was synthesized in 1956 by Victor Maddox at Parke-Davis[1]. While PCP successfully induced a state of "dissociative anesthesia"—characterized by profound analgesia and amnesia without respiratory depression—its clinical viability was destroyed by severe, prolonged postoperative side effects, including emergence delirium, hallucinations, and psychosis[2],[1].

Recognizing the clinical potential of dissociative anesthetics but needing a safer alternative, Parke-Davis tasked chemist Dr. Calvin Stevens with developing a shorter-acting analog[3]. In 1962, Stevens synthesized a series of chlorophenyl-substituted cycloalkylamines. Among these was compound CI-581: 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one, now universally known as ketamine[3],[4]. Following successful animal testing, Dr. Edward Domino conducted the first human trials of ketamine in 1964, observing that it retained the anesthetic efficacy of PCP but with a drastically reduced duration of action and a highly favorable safety profile[3]. Ketamine received FDA approval in 1970 and revolutionized both emergency medicine and modern psychiatric pharmacology[2],[3].

Structural Causality: The ortho-Chloro Paradigm

The transition from PCP to ketamine was not a random discovery but a triumph of structure-activity relationship (SAR) optimization. The critical structural modification was the introduction of an ortho-chloro group on the phenyl ring and a ketone group on the cyclohexyl ring.

The Causality of Steric Hindrance: In unsubstituted PCP, the phenyl and cyclohexyl rings can adopt a relatively coplanar orientation, allowing for deep, high-affinity binding within the N-methyl-D-aspartate (NMDA) receptor channel[1]. By introducing the bulky ortho-chloro substitution, Stevens induced severe steric hindrance. The chlorine atom physically forces the phenyl ring to rotate out of coplanarity with the cyclohexanone core. This forced orthogonal conformation weakens the binding affinity (increasing the


 value) and significantly accelerates the drug's off-rate from the receptor[5]. This accelerated dissociation is the direct mechanistic cause of ketamine's shorter half-life and the dramatic reduction in emergence delirium compared to PCP.

Chemical Synthesis: The Stevens Methodology

The classic synthesis of ketamine, pioneered by Calvin Stevens, relies on a highly efficient thermal ring-expansion mechanism (a semi-pinacol/Stevens rearrangement)[4],[6]. This protocol remains the foundational method for synthesizing chlorophenyl-substituted cycloalkylamines.

Synthesis A o-Chlorobenzonitrile + Cyclopentylmagnesium Bromide B (o-Chlorophenyl)cyclopentyl ketone A->B Grignard Reaction C 1-Bromocyclopentyl-(o-chlorophenyl) ketone B->C Bromination D 1-Hydroxycyclopentyl-(o-chlorophenyl) -N-methylimine C->D Methylamine E Ketamine (Racemic) D->E Thermal Rearrangement (Decalin, 170°C)

Workflow of the classic Calvin Stevens synthesis of ketamine via thermal ring-expansion.

Step-by-Step Synthesis Protocol

This workflow represents a self-validating chemical system; the final thermal rearrangement inherently selects for the thermodynamically stable cyclohexanone core, while the final crystallization purifies the target molecule based on its specific


.
  • Grignard Addition: React o-chlorobenzonitrile with cyclopentylmagnesium bromide in anhydrous ether or tetrahydrofuran (THF) at -78°C to 0°C. Acidic hydrolysis of the resulting intermediate yields (o-chlorophenyl)cyclopentyl ketone[4],[6].

  • Alpha-Bromination: Dissolve the ketone in ethyl acetate or chloroform. Add elemental bromine (

    
    ) or copper(II) bromide (
    
    
    
    ) to selectively brominate the alpha-carbon of the cyclopentyl ring, yielding 1-bromocyclopentyl-(o-chlorophenyl) ketone[4],[6].
  • Imine Formation: React the bromoketone with an excess of aqueous methylamine. The amine acts as both a nucleophile to form the imine and a base to facilitate the substitution of the bromide with a hydroxyl group, forming the unstable intermediate 1-hydroxycyclopentyl-(o-chlorophenyl)-N-methylimine[4].

  • Thermal Rearrangement: Isolate the imine intermediate and dissolve it in a high-boiling inert solvent, such as decalin. Heat the solution to 170°C for several hours. The thermal energy drives a ring-expansion rearrangement, converting the 5-membered cyclopentyl ring into the 6-membered cyclohexanone core of ketamine[4],[6].

  • Purification: Extract the basic ketamine freebase into an organic solvent, wash, and precipitate it by bubbling anhydrous hydrogen chloride (

    
    ) gas to yield ketamine hydrochloride as a highly pure, water-soluble white crystalline powder.
    

Pharmacological Profile & Receptor Dynamics

Chlorophenyl-substituted cycloalkylamines exert their primary pharmacological effects as uncompetitive, open-channel antagonists of the NMDA receptor[7]. Unlike competitive antagonists that block the glutamate binding site, ketamine requires the receptor channel to be open (activated by glutamate and glycine) before it can enter and block the pore, trapping itself inside[2].

NMDAPathway Glutamate Glutamate + Glycine NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Agonist Binding Ketamine Ketamine (Uncompetitive Blocker) NMDAR->Ketamine Trapped in Channel CaInflux Calcium Influx Blockade NMDAR->CaInflux Inhibits mTOR mTORC1 Activation CaInflux->mTOR Disinhibition Cascade BDNF BDNF Release & Synaptogenesis mTOR->BDNF Promotes

Ketamine's mechanism of action: NMDA receptor blockade leading to mTORC1-mediated synaptogenesis.

Enantiomeric Divergence

Ketamine contains a chiral center, existing as a racemic mixture of S(+)-ketamine (esketamine) and R(-)-ketamine (arketamine)[7]. The orientation of the chlorophenyl group dictates receptor affinity. Esketamine has an approximately 3- to 4-fold higher affinity for the NMDA receptor than arketamine[5],[8].

Quantitative Data: NMDA Receptor Binding Affinities

The following table summarizes the inhibitor constants (


) for key arylcyclohexylamines at the NMDA receptor's PCP binding site. A lower 

indicates higher binding affinity.
CompoundEnantiomerNMDA Receptor Affinity (

, μM)
Primary Clinical Application
Phencyclidine (PCP) Achiral~0.05 - 0.25Discontinued (Veterinary/Research)[7]
Esketamine S(+)0.30Treatment-Resistant Depression[5]
Ketamine Racemic (R,S)0.53Anesthesia, Rapid Antidepressant[5]
Arketamine R(-)1.40Investigational Antidepressant[5]

Experimental Validation: Radioligand Binding Assays

To empirically validate the


 values of novel chlorophenyl-substituted cycloalkylamines, researchers utilize competitive radioligand binding assays. This protocol is a self-validating system: by normalizing the half-maximal inhibitory concentration (

) against the known dissociation constant (

) of a radioligand using the Cheng-Prusoff equation, the resulting

is an absolute thermodynamic constant, independent of the specific assay conditions.
Step-by-Step Binding Assay Methodology
  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 × g to isolate the membrane fraction rich in NMDA receptors.

  • Radioligand Incubation: Resuspend the membranes and incubate them with 1-2 nM of

    
     (a highly specific radiolabeled open-channel NMDAR blocker).
    
  • Competitive Displacement: Add varying logarithmic concentrations (e.g.,

    
     to 
    
    
    
    M) of the test compound (e.g., esketamine) to the incubation mixture.
  • Equilibration: Incubate the mixture at room temperature for 2 hours to ensure the competitive binding reaches thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Immerse the filters in scintillation fluid and measure the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve to determine the

    
    . Calculate the exact affinity using the Cheng-Prusoff equation: 
    
    
    
    .

Conclusion

The discovery of chlorophenyl-substituted cycloalkylamines represents a pivotal milestone in rational drug design. By understanding the structural causality of steric hindrance, Calvin Stevens successfully engineered a molecule that bypassed the neurotoxic pitfalls of PCP[1]. Today, the legacy of this discovery extends far beyond anesthesia; following Dr. John Krystal's breakthrough research in 2000, ketamine and its enantiomers have redefined the neurobiological framework of major depressive disorder, offering rapid-acting relief through NMDA receptor modulation and subsequent synaptogenesis[2].

References

  • Ketamine: How Yale Redefined Depression Treatment. Yale University. Available at:[Link]

  • Who Discovered Ketamine? Nushama. Available at:[Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Indian Academy of Sciences. Available at:[Link]

  • Candidate Strategies for Development of a Rapid-Acting Antidepressant Class That Does Not Result in Neuropsychiatric Adverse Effects. PubMed Central (NIH). Available at:[Link]

  • Molecular mechanisms underlying the antidepressant actions of arketamine: beyond the NMDA receptor. PubMed Central (NIH). Available at:[Link]

  • Assessment report - Spravato. European Medicines Agency (EMA). Available at:[Link]

Sources

Predicted Metabolic Pathways of 1-(4-Chlorophenyl)cyclopentan-1-amine: A Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Metabolic Pathways of 1-(4-Chlorophenyl)cyclopentan-1-amine Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

1-(4-Chlorophenyl)cyclopentan-1-amine is a sterically hindered, primary cycloalkylamine characterized by a quaternary


-carbon. This structural motif—a primary amine attached to a carbon bearing both a phenyl ring and a cycloalkyl ring—imposes specific constraints on its biotransformation. Unlike simple aliphatic amines, this compound lacks 

-hydrogens, rendering it resistant to classical oxidative deamination via Cytochrome P450 (CYP)-mediated hydrogen abstraction.

Consequently, its metabolic fate is predicted to be dominated by N-oxidation and alicyclic hydroxylation , rather than direct deamination. This guide delineates the predicted Phase I and Phase II pathways, utilizing "read-across" toxicology from structural analogs such as chlorphentermine, cycloleucine, and 1-phenylcyclohexylamine.

Key Predicted Outcomes:

  • Metabolic Stability: Enhanced resistance to MAO (Monoamine Oxidase) degradation due to steric bulk.

  • Primary Clearance Route: CYP-mediated N-hydroxylation and subsequent conjugation.[1]

  • Toxicological Flag: Potential formation of reactive nitroso/nitrone species capable of forming metabolic intermediate complexes (MICs) with heme iron.

Structural Analysis & Metabolic Logic

To predict the metabolism accurately, we must deconstruct the molecule into its reactive pharmacophores.

Structural FeatureMetabolic Implication
Primary Amine (-NH₂) Primary site of metabolism. Susceptible to N-oxidation (CYP/FMO) and N-acetylation (NAT).
Quaternary

-Carbon
CRITICAL: The carbon linking the amine, phenyl, and cyclopentyl groups has no hydrogen atoms. This blocks the standard CYP-mediated

-carbon hydroxylation pathway that leads to rapid deamination.
4-Chlorophenyl Ring The para-chlorine atom blocks metabolism at the most reactive aromatic position. Aromatic hydroxylation is forced to the sterically hindered ortho or meta positions, significantly slowing this pathway.
Cyclopentane Ring A lipophilic moiety susceptible to CYP-mediated oxidation at the C3 (preferred) or C2 positions.

Predicted Phase I Metabolic Pathways

Pathway A: N-Oxidation (The Dominant Route)

Due to the blockade of


-carbon hydroxylation, the nitrogen atom becomes the nucleophilic focal point for oxidation. This transformation is likely catalyzed by CYP2D6, CYP2C19, or Flavin-containing Monooxygenases (FMO).
  • N-Hydroxylation: The parent amine is oxidized to N-hydroxy-1-(4-chlorophenyl)cyclopentan-1-amine .

  • Further Oxidation: The N-hydroxy species can be further oxidized to the Nitroso intermediate.

  • Nitrone Formation: In cycloalkylamines, the nitroso species can tautomerize or oxidize further to form a Nitrone . This is a critical toxicological checkpoint, as nitroso-alkanes can bind irreversibly to the CYP heme iron, causing mechanism-based inactivation (suicide inhibition).

Pathway B: Alicyclic Hydroxylation

The cyclopentane ring offers accessible C-H bonds for oxidation. Based on steric accessibility:

  • C3-Hydroxylation: The C3 position (gamma to the amine) is the most likely site for hydroxylation, forming 3-hydroxy-1-(4-chlorophenyl)cyclopentan-1-amine .

  • Ketone Formation: These secondary alcohols may be further oxidized by cytosolic dehydrogenases to their corresponding ketones (e.g., 3-oxocyclopentyl derivative).

Pathway C: Aromatic Hydroxylation (Minor)

The para-chloro substituent deactivates the phenyl ring and blocks the primary site of attack. Any aromatic hydroxylation will likely occur at the ortho-position (C2 of the phenyl ring), forming a phenolic metabolite. This is expected to be a minor pathway compared to N-oxidation.

Pathway D: Ring Expansion (Theoretical)

Evidence from 1-phenylcyclobutylamine metabolism suggests that aminium radical intermediates can trigger ring expansion or opening.[2] While less common in stable 5-membered rings compared to strained 3- or 4-membered rings, trace amounts of ring-expanded piperidine derivatives cannot be ruled out.

Predicted Phase II Conjugation

Phase II enzymes will target the functional groups introduced or exposed during Phase I.

  • Glucuronidation (UGT):

    • N-O-Glucuronide: Direct conjugation of the N-hydroxyl metabolite.

    • O-Glucuronide: Conjugation of the alicyclic or aromatic hydroxyl metabolites.

  • N-Acetylation (NAT):

    • The parent primary amine may undergo acetylation to form N-acetyl-1-(4-chlorophenyl)cyclopentan-1-amine . However, the steric bulk of the adjacent quaternary carbon may significantly retard this reaction rate.

Visualization of Metabolic Pathways[3]

The following diagram illustrates the predicted metabolic tree, distinguishing between major (solid lines) and minor (dashed lines) pathways.

MetabolicPathways Parent Parent Compound 1-(4-Chlorophenyl) cyclopentan-1-amine NHydroxy N-Hydroxy Metabolite (N-OH) Parent->NHydroxy N-Oxidation (CYP/FMO) RingOH Alicyclic Hydroxyl (3-OH-Cyclopentyl) Parent->RingOH Alicyclic Hydroxylation (CYP2D6/3A4) OrthoOH Ortho-Phenol (2-OH-Phenyl) Parent->OrthoOH Aromatic Hydroxylation (Minor) NAcetyl N-Acetyl Conjugate Parent->NAcetyl N-Acetylation (NAT2) Nitroso Nitroso Intermediate (Reactive) NHydroxy->Nitroso Oxidation NOGluc N-O-Glucuronide NHydroxy->NOGluc UGT Conjugation Ketone Oxo-Metabolite (3-Oxo-Cyclopentyl) RingOH->Ketone Dehydrogenation OGluc O-Glucuronide RingOH->OGluc UGT Conjugation OrthoOH->OGluc UGT Conjugation

Figure 1: Predicted Phase I and Phase II metabolic tree for 1-(4-Chlorophenyl)cyclopentan-1-amine. Note the prominence of N-oxidation due to the blocked alpha-carbon.

Experimental Protocols for Validation

To validate these predictions, a tiered experimental approach is required. The following protocols ensure rigorous data generation.

Protocol A: Microsomal Stability & Metabolite Identification

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • Incubation System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction Mix:

    • Substrate: 1 µM and 10 µM (to detect low-affinity pathways).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-HRMS/MS (Q-TOF or Orbitrap) .

  • Data Processing: Search for mass shifts: +16 Da (Hydroxylation/N-Oxide), +14 Da (Oxidation to ketone), +42 Da (Acetylation - requires S9 fraction).

Protocol B: Reactive Metabolite Trapping (Glutathione/Cyanide)

Objective: Detect reactive nitroso/nitrone or quinone-imine intermediates.

  • Trapping Agents:

    • Glutathione (GSH): Adds +307 Da to electrophiles (e.g., quinone imines).

    • Potassium Cyanide (KCN): Adds +27 Da to iminium ions/nitrones.

  • Modifications: Add 5 mM GSH or 1 mM KCN to the microsomal incubation described in Protocol A.

  • Readout: Look for GSH-adducts or Cyano-adducts in the LC-MS chromatogram. Safety Note: Perform KCN experiments in a fume hood with appropriate neutralizing agents.

Toxicological Implications

The predicted metabolic profile raises specific safety considerations for drug development:

  • Mechanism-Based Inactivation (MBI): The N-hydroxy and Nitroso metabolites of cycloalkylamines are known to form Metabolic Intermediate Complexes (MICs) with the heme iron of CYP450 enzymes. This can lead to non-linear pharmacokinetics and drug-drug interactions (DDIs).

    • Reference: The oxidation of 1-phenylcyclobutylamine leads to nitrone formation and P450 inactivation [1].[2]

  • Long Half-Life: The lack of a rapid deamination pathway (blocked

    
    -carbon) suggests the parent compound may have a prolonged half-life compared to non-hindered amines, potentially leading to accumulation.
    
  • Anorectic/Stimulant Activity: Structurally, the compound resembles chlorphentermine. Researchers should monitor for serotonergic effects and potential pulmonary hypertension risks associated with this class of refractory amines.

References

  • Bondon, A., et al. (1989). Oxidation of cycloalkylamines by cytochrome P-450.[2] Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation.[2][3] Journal of Biological Chemistry, 264(4), 1988–1997.[3] Link

  • Kalgutkar, A. S., et al. (2011). Metabolism-guided drug design.[4] MedChemComm, 4(1). Link

  • Watanabe, S., et al. (2017). Metabolism of fentanyl analogs: Oxidation of the alicyclic ring.[5] Drug Metabolism and Disposition. Link

  • Mutlib, A. E., et al. (2011). Application of LC-MS/MS in the structural characterization of metabolites. Chemical Research in Toxicology.[6] Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine , a sterically hindered primary amine scaffold frequently encountered in CNS-active pharmaceutical intermediates (e.g., NK-1 antagonists, monoamine reuptake inhibitors).

While direct amination of quaternary centers is challenging, this protocol utilizes a Hofmann Rearrangement strategy via a nitrile intermediate. This route is selected for its scalability, avoidance of hazardous azides (Curtius route), and use of Phase Transfer Catalysis (PTC) to eliminate the need for pyrophoric bases like sodium hydride.

Key Advantages of This Protocol
  • Scalability: Designed for multi-gram to kilogram batches.

  • Safety: Replaces NaH/DMSO with NaOH/TBAB (PTC) and liquid bromine with Sodium Hypochlorite (Bleach).

  • Selectivity: Optimized hydrolysis conditions to arrest the reaction at the amide stage, preventing over-hydrolysis to the carboxylic acid.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the quaternary carbon via dialkylation, followed by functional group manipulation to the amine.

Retrosynthesis Target 1-(4-Chlorophenyl) cyclopentan-1-amine Amide 1-(4-Chlorophenyl) cyclopentanecarboxamide Amide->Target Hofmann Rearrangement Nitrile 1-(4-Chlorophenyl) cyclopentanecarbonitrile Nitrile->Amide Partial Hydrolysis SM 4-Chlorobenzyl cyanide SM->Nitrile Dialkylation (PTC) Reagent 1,4-Dichlorobutane Reagent->Nitrile

Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the carbocycle followed by nitrogen installation.

Experimental Protocols

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Reaction Type: Phase Transfer Catalyzed Dialkylation Rationale: The use of 50% NaOH with Tetrabutylammonium bromide (TBAB) avoids the safety risks associated with NaH and allows for easier temperature control during the exothermic alkylation.

Reagents:

  • 4-Chlorobenzyl cyanide (1.0 equiv)

  • 1,4-Dichlorobutane (1.1 equiv)

  • Sodium Hydroxide (50% aq. solution, 4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Charging: Charge 4-Chlorobenzyl cyanide and 1,4-Dichlorobutane. Begin vigorous stirring.

  • Catalyst Addition: Add TBAB. The mixture may become heterogeneous.

  • Base Addition: Add 50% NaOH dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature between 45–55°C using an external water bath. Do not exceed 60°C to prevent polymerization or hydrolysis.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2][3]

  • Workup: Cool to room temperature (RT). Dilute with water and extract with Toluene or MTBE. Wash the organic layer with water (2x) and brine.

  • Purification: Concentrate under reduced pressure. The crude oil typically crystallizes upon standing or can be distilled (high vacuum) if high purity is required.

    • Expected Yield: 85–92%

    • Appearance: Off-white solid or viscous pale yellow oil.

Step 2: Partial Hydrolysis to 1-(4-Chlorophenyl)cyclopentanecarboxamide

Reaction Type: Acid-Catalyzed Hydration Rationale: Sterically hindered nitriles are resistant to hydrolysis. Alkaline H2O2 (Radziszewski) conditions can be slow for this lipophilic substrate. Concentrated H2SO4 is effective and stops selectively at the amide if water is excluded until the quench.

Reagents:

  • 1-(4-Chlorophenyl)cyclopentanecarbonitrile (1.0 equiv)

  • Sulfuric Acid (conc. 96-98%, 5.0 vol)

Procedure:

  • Setup: Flask with mechanical stirrer and thermometer.

  • Dissolution: Charge the nitrile. Cool to 0–5°C in an ice bath.

  • Acid Addition: Add concentrated H2SO4 dropwise. The nitrile will dissolve, often forming a deep red or orange solution (formation of the nitrilium ion).

  • Heating: Remove ice bath and heat to 70–80°C for 2–3 hours.

    • Note: Do not exceed 90°C to avoid sulfonation of the aromatic ring or hydrolysis to the acid.

  • Quench: Cool to 20°C. Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The amide should precipitate immediately.

  • Isolation: Filter the solid. Wash with water until the filtrate is neutral pH.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 80–88%

    • Appearance: White crystalline solid.

Step 3: Hofmann Rearrangement to 1-(4-Chlorophenyl)cyclopentan-1-amine

Reaction Type: Hofmann Rearrangement (Bleach Method) Rationale: Using Sodium Hypochlorite (NaOCl) is safer and more economical than liquid Bromine. The intermediate isocyanate is generated and hydrolyzed in situ.[4][5]

Reagents:

  • 1-(4-Chlorophenyl)cyclopentanecarboxamide (1.0 equiv)[6]

  • Sodium Hypochlorite (10–13% active chlorine, 1.2 equiv)

  • Sodium Hydroxide (3.0 equiv, as 20% aq solution)

  • Water (solvent)

Procedure:

  • Preparation: Suspend the amide in the 20% NaOH solution in a flask. Cool to 0–5°C.

  • Oxidation: Add the NaOCl solution dropwise, maintaining temperature <10°C. Stir for 30 minutes at 0°C. The amide will dissolve as the N-chloro intermediate forms.

  • Rearrangement: Allow the mixture to warm to RT, then heat gradually to 60–70°C .

    • Observation: Evolution of CO2 gas implies the rearrangement is proceeding.

    • Safety: Ensure adequate venting.

  • Completion: Hold at 70°C for 1 hour. The amine product (oil) may separate from the aqueous phase.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM) or MTBE (2x).

  • Purification: The crude amine can be purified by converting to the Hydrochloride salt.

    • Salt Formation: Dissolve free base in Et2O or EtOH, add HCl (gas or in dioxane). Filter the white precipitate.

    • Expected Yield: 70–80%

Analytical Data Summary

CompoundFunctional GroupKey IR Signals (cm⁻¹)1H NMR Diagnostic Signals (CDCl3, δ ppm)
Nitrile C≡N2230 (weak)7.30 (m, 4H, Ar-H), 2.4-1.8 (m, 8H, Cyclopentyl)
Amide C=O, NH23350, 3180 (NH), 1650 (C=O)7.35 (m, 4H), 5.5-6.0 (br s, 2H, NH2), 2.5-1.8 (m, 8H)
Amine NH23300-3400 (NH stretch)7.2-7.4 (m, 4H), 1.5-2.1 (m, 8H), ~1.2 (br s, 2H, NH2)

Troubleshooting & Critical Process Parameters (CPPs)

Pathway Logic & Failure Modes

Troubleshooting Start Step 2: Nitrile Hydrolysis Check1 Is Temp > 90°C? Start->Check1 Fail1 Over-hydrolysis to Acid (Low Amide Yield) Check1->Fail1 Yes Pass1 Temp 70-80°C Check1->Pass1 No Start2 Step 3: Hofmann Check2 Rapid Heating? Start2->Check2 Fail2 Runaway Exotherm Excessive Foaming (CO2) Check2->Fail2 Yes Pass2 Gradual Heating Check2->Pass2 No

Figure 2: Logic flow for critical temperature controls in Steps 2 and 3.

Common Issues
  • Incomplete Alkylation (Step 1): Often caused by insufficient stirring speed. The PTC reaction occurs at the interface; high shear is required.

  • Amide Solubility (Step 3): If the amide does not dissolve/react during bleach addition, add a co-solvent like t-Butanol or Methanol, but be aware this may form the carbamate (urethane) instead of the amine. For the free amine, aqueous conditions are preferred.

References

  • Preparation of 1-arylcyclopentanecarbonitriles

    • Source: Sigma-Aldrich / PubChem. "1-(4-chlorophenyl)cyclopentanecarbonitrile".
    • URL:[Link]

  • Hofmann Rearrangement Mechanism & Scope

    • Title: Hofmann Rearrangement - Organic Chemistry Portal.
    • URL:[Link]

  • General Protocol for Hindered Nitrile Hydrolysis

    • Title: Amide Synthesis through Selective Partial Hydrolysis of Nitriles.[1]

    • URL:[Link]

  • Scalable Synthesis of 1-Arylcycloalkylamines (Analogous Chemistry)

    • Title: Scalable synthesis of 1-bicyclo[1.1.1]pentylamine (Demonstrates Hofmann utility on strained/hindered rings).
    • URL:[Link]

Sources

Application Note: High-Purity Synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride . This compound is a critical pharmacophore found in various serotonin-norepinephrine reuptake inhibitors (SNRIs) and anorectic agents.[]

The protocol detailed below utilizes the Nitrile-Amide-Hofmann Rearrangement pathway. This route is selected over the Grignard-Ritter approach to minimize elimination side-products (alkene formation) common with tertiary alcohol intermediates, ensuring high purity of the primary amine.

Introduction & Retrosynthetic Analysis[2]

The target molecule is a gem-disubstituted cyclopentane ring containing a primary amine and a 4-chlorophenyl group at the C1 position.[] The synthesis challenges include constructing the quaternary carbon center and introducing the amine functionality without over-reduction.

We employ a three-stage synthetic strategy:

  • Cycloalkylation: Construction of the cyclopentane ring via double nucleophilic substitution on 4-chlorobenzyl cyanide.[]

  • Partial Hydrolysis: Controlled conversion of the sterically hindered nitrile to the primary amide.

  • Hofmann Rearrangement: Stereospecific degradation of the amide to the amine with retention of the cyclic structure.

Reaction Pathway Visualization[1]

SynthesisPathway SM 4-Chlorobenzyl Cyanide (Starting Material) Inter1 1-(4-Chlorophenyl) cyclopentanecarbonitrile SM->Inter1 1,4-Dibromobutane NaH, DMSO Cycloalkylation Inter2 1-(4-Chlorophenyl) cyclopentanecarboxamide Inter1->Inter2 H2SO4 (conc) Partial Hydrolysis ProductFree 1-(4-Chlorophenyl) cyclopentan-1-amine (Free Base) Inter2->ProductFree Br2, NaOH Hofmann Rearrangement FinalSalt Target HCl Salt ProductFree->FinalSalt HCl (g) in Dioxane Salt Formation

Figure 1: Synthetic workflow from 4-chlorobenzyl cyanide to the final amine hydrochloride salt.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves hazardous reagents. All operations must be performed in a properly functioning fume hood.

ReagentHazard ClassPrecaution
Sodium Hydride (NaH) Pyrophoric, Water-ReactiveUse dry glassware/solvents.[] Quench excess carefully with isopropanol.
4-Chlorobenzyl Cyanide Acute Toxin (Oral/Dermal)Double-glove (Nitrile).[] Avoid acid contact (HCN risk).
Bromine (Br2) Corrosive, Volatile, ToxicHandle in hood. Keep sodium thiosulfate solution ready for spills.[]
Diethyl Ether Extremely FlammableUse spark-proof equipment.[] Avoid static buildup.

Materials & Equipment

Reagents
  • Precursors: 4-Chlorobenzyl cyanide (>98%), 1,4-Dibromobutane (99%).

  • Solvents: Anhydrous DMSO (dried over molecular sieves), Toluene, Ethanol, Diethyl Ether, 1,4-Dioxane.

  • Reagents: Sodium Hydride (60% dispersion in mineral oil), Sulfuric Acid (conc. 98%), Sodium Hydroxide (pellets), Bromine (reagent grade), HCl (4M in dioxane).

Equipment
  • 3-Neck Round Bottom Flasks (250 mL, 500 mL).

  • Mechanical Stirrer (essential for viscous slurries).

  • Addition Funnel (pressure-equalizing).[]

  • Temperature Controller with internal probe.[]

  • Inert Gas Line (Argon or Nitrogen).[2]

Step-by-Step Protocol

Stage 1: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Objective: Formation of the quaternary carbon center via dialkylation.[]

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon flow.

  • Base Preparation: Charge Sodium Hydride (60% dispersion, 8.8 g, 0.22 mol) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for this step). Suspend the NaH in anhydrous DMSO (100 mL).

    • Note: DMSO is preferred over DMF for its higher reaction rate in alkylations.[]

  • Addition of Nitrile: Cool the suspension to ~15°C using a water bath. Add 4-Chlorobenzyl cyanide (15.16 g, 0.10 mol) dropwise over 20 minutes.

    • Observation: Evolution of H2 gas.[] The mixture will turn dark (formation of the benzylic anion). Stir for 30 minutes at room temperature.

  • Cyclization: Add 1,4-Dibromobutane (21.6 g, 0.10 mol) dropwise over 45 minutes. Maintain internal temperature between 25–35°C (exothermic reaction).

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to 50°C for 1 hour to ensure completion.

  • Workup:

    • Pour the reaction mixture carefully onto 500 g of crushed ice/water.

    • Extract with Toluene (3 x 100 mL). Toluene is chosen for better phase separation than ether.[]

    • Wash combined organics with water (2 x 100 mL) and brine (1 x 50 mL).

    • Dry over anhydrous MgSO4 and concentrate under reduced pressure.[]

    • Yield: Expected ~18–19 g of crude oil (Yellowish). This can be distilled (bp ~140°C @ 0.5 mmHg) or used directly if >95% pure by GC.

Stage 2: Partial Hydrolysis to Amide

Objective: Conversion of the nitrile to the primary amide without hydrolyzing to the acid.

  • Acid Hydrolysis: In a 250 mL flask, place the crude 1-(4-Chlorophenyl)cyclopentanecarbonitrile (10.0 g, 48.6 mmol).

  • Reagent: Add conc. H2SO4 (30 mL) and water (3 mL).

    • Chemistry: The 90% H2SO4 concentration promotes hydration to the amide while minimizing hydrolysis to the carboxylic acid.

  • Heating: Heat the mixture to 90–100°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the nitrile spot disappears.

  • Quench: Cool to room temperature and pour onto ice (200 g).

  • Isolation: The amide usually precipitates as a solid.[] Filter the solid.

    • If oil forms: Extract with Ethyl Acetate, wash with saturated NaHCO3 (to remove traces of acid), dry, and evaporate.

  • Purification: Recrystallize from Ethanol/Water.

    • Target: 1-(4-Chlorophenyl)cyclopentanecarboxamide .

    • Appearance: White crystalline solid.[]

Stage 3: Hofmann Rearrangement

Objective: Conversion of amide to primary amine with loss of carbonyl carbon.[][3][4]

  • Hypobromite Formation: In a 250 mL flask, dissolve NaOH (4.0 g, 100 mmol) in water (40 mL) and cool to 0°C in an ice/salt bath.

  • Bromination: Add Bromine (2.4 mL, 47 mmol) dropwise. Stir for 10 minutes to form sodium hypobromite (NaOBr). Solution should be yellow.[]

  • Amide Addition: Add the Amide from Stage 2 (10.0 g, ~44 mmol) in one portion.

  • Rearrangement:

    • Stir at 0°C for 15 minutes.

    • Gently heat the mixture to 70–80°C.

    • Critical Observation: Evolution of CO2 gas indicates the rearrangement is proceeding. The solution may become cloudy as the amine forms (amines are less soluble in strong base).

    • Maintain heating for 1 hour.

  • Extraction: Cool to room temperature. Extract the free amine with Diethyl Ether (3 x 50 mL).

  • Drying: Dry the ether layer over KOH pellets or anhydrous Na2SO4.[] Filter.

Stage 4: Salt Formation (Hydrochloride)

Objective: Stabilization of the amine as a solid salt.

  • Acidification: Cool the ether solution of the free amine to 0°C.

  • Precipitation: Add 4M HCl in Dioxane (15 mL) dropwise with vigorous stirring.

    • Alternative: Bubble dry HCl gas through the solution if available.

  • Filtration: A white precipitate forms immediately.[] Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold anhydrous ether to remove colored impurities.[]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Results & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Yield (Overall) 45–55% (from Benzyl cyanide)Gravimetric
Melting Point 220–225°C (Decomposes)Capillary MP
1H NMR (DMSO-d6) δ 8.5 (br s, 3H, NH3+), 7.4-7.5 (m, 4H, Ar-H), 2.2-2.4 (m, 2H), 1.8-2.0 (m, 6H)400 MHz NMR
IR Spectrum ~2900 cm⁻¹ (C-H), ~1580 cm⁻¹ (N-H bend), ~750 cm⁻¹ (C-Cl)FTIR (KBr)

Troubleshooting Tips:

  • Low Yield in Stage 1: Ensure DMSO is dry. Water destroys the carbanion.

  • Sticky Amide: If the amide doesn't crystallize in Stage 2, use a seed crystal or scratch the glass. Impure nitrile often leads to oily amides.[]

  • Colored Final Product: Often due to residual bromine.[] Wash the free amine ether layer with sodium thiosulfate before salt formation.

References

  • Preparation of Cycloalkyl Nitriles

    • Butler, D. E., & DeWald, H. A. (1971). 1-(4-Chlorophenyl)cyclobutanecarbonitrile synthesis. Adapted for cyclopentane analogs.[]

    • Source:[]

  • Hofmann Rearrangement Mechanism & Protocols

    • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.
    • Source:

  • Sibutramine/Cycloalkylamine Analogs

    • Jeffery, J. E., et al. (1980). Synthesis of Sibutramine and related cyclobutyl/cyclopentyl amines. J. Chem. Soc. Perkin Trans.[] 1.

    • Source:[]

Sources

Application Note: Reagents and Catalysts for the Synthesis of 1-Amino-1-arylcyclopentanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Overview

The 1-amino-1-arylcyclopentane motif is a privileged pharmacophore found in numerous central nervous system (CNS) agents, including NMDA receptor antagonists, ketamine analogs, and cycloleucine derivatives. Constructing this


-quaternary carbon center presents a significant synthetic challenge: the steric bulk of the cyclopentyl ring combined with the aryl substituent makes direct reductive amination impossible, while traditional nucleophilic additions are often plagued by competing elimination or enolization reactions.

As an application scientist, selecting the correct reagent system is paramount. Depending on the starting material and the stereochemical requirements of the target API, the synthesis must be directed through one of three highly optimized pathways:

  • The Modified Ritter Reaction (from tertiary alcohols).

  • The Hypervalent Iodine-Mediated Hofmann Rearrangement (from carboxamides).

  • Ellman’s Sulfinamide Directed Addition (for asymmetric synthesis of substituted cyclopentanes).

This guide details the causality behind these reagent choices and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathways & Reagent Causality

Strategy A: The Modified Ritter Reaction (Chloroacetonitrile)

Direct amination of 1-arylcyclopentanols is thermodynamically unfavorable. The Ritter reaction circumvents this by using strong acid to generate a highly stable tertiary benzylic carbocation, which is subsequently trapped by a nitrile.

  • The Causality of Reagent Choice: Traditional Ritter reactions utilize acetonitrile (or HCN), yielding acetamides that are notoriously resistant to hydrolysis due to the extreme steric shielding of the

    
    -quaternary center. Forcing harsh acidic hydrolysis often results in E1 elimination to 1-arylcyclopentene. By substituting acetonitrile with chloroacetonitrile  ([1]), the resulting N-chloroacetamide can be cleaved under exceptionally mild conditions using thiourea . The reaction proceeds via an isothiouronium salt intermediate, which collapses upon mild basification to yield the target primary amine without degrading the cyclopentane ring.
    
Strategy B: PIFA-Mediated Hofmann Rearrangement

When starting from 1-arylcyclopentanecarbonitrile (readily synthesized via alkylation of arylacetonitriles with 1,4-dibromobutane), the nitrile is hydrolyzed to a carboxamide. The subsequent transformation to the amine requires a Hofmann rearrangement.

  • The Causality of Reagent Choice: The classical Hofmann rearrangement utilizes Br₂ and NaOH. However, the electron-rich aryl ring of the cyclopentane substrate is highly susceptible to electrophilic aromatic bromination under these conditions. To prevent this, PIFA (Phenyliodine bis(trifluoroacetate)) or catalytic hypervalent iodine systems are employed ( [2]). PIFA acts as a mild, two-electron oxidant that initiates the 1,2-alkyl migration to the isocyanate. When conducted in methanol, the isocyanate is immediately trapped as a methyl carbamate, which is easily deprotected with HCl, completely avoiding aqueous urea byproducts.

Strategy C: Asymmetric Synthesis via Ellman's Auxiliary

Note on Stereochemistry: Unsubstituted 1-amino-1-arylcyclopentanes possess an internal plane of symmetry and are achiral. However, if the cyclopentane ring is substituted (e.g., 3-methylcyclopentanone), the C1 position becomes a chiral center.

  • The Causality of Reagent Choice: To achieve facial selectivity during the addition of an aryl Grignard reagent to a cyclopentanone imine, (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary) is utilized ( [3]). Condensation requires a Lewis acid water scavenger like Ti(OEt)₄ . The bulky tert-butyl group effectively blocks one face of the imine, directing the nucleophilic attack of ArMgBr and yielding a single diastereomer.

Comparative Reagent & Catalyst Data

The following table summarizes the quantitative data and strategic advantages of each reagent system to aid in route selection.

Strategy / Primary ReagentsStarting MaterialIntermediateYield RangeScalabilityKey Strategic Advantage
ClCH₂CN / H₂SO₄ / Thiourea 1-ArylcyclopentanolN-Chloroacetamide65–85%High (Kilo-lab)Avoids harsh hydrolysis; utilizes inexpensive, readily available tertiary alcohols.
PIFA / KOH / MeOH 1-ArylcyclopentanecarboxamideMethyl Carbamate75–90%High (Pilot)Prevents electrophilic bromination of the aryl ring; mild oxidative conditions.
Ti(OEt)₄ / (R)-t-BuSONH₂ Substituted CyclopentanoneChiral Sulfinyl Imine60–80%MediumProvides absolute stereocontrol (dr >95:5) for substituted cyclopentane derivatives.

Synthetic Workflow Visualization

SynthesisPathways Target 1-Amino-1-arylcyclopentane StartA 1-Arylcyclopentanol IntA N-Chloroacetyl-1-arylcyclopentylamine StartA->IntA ClCH2CN, H2SO4 (Modified Ritter) StartB 1-Arylcyclopentanecarboxamide IntB Methyl (1-arylcyclopentyl)carbamate StartB->IntB PIFA, KOH, MeOH (Hofmann) StartC Substituted Cyclopentanone IntC Chiral Sulfinyl Imine StartC->IntC (R)-t-BuSONH2 (Condensation) IntA->Target Thiourea, EtOH/AcOH (Cleavage) IntB->Target 4M HCl/Dioxane (Deprotection) IntC->Target 1. ArMgBr 2. HCl

Fig 1: Divergent synthetic pathways for 1-amino-1-arylcyclopentanes.

Experimental Protocols

Protocol 1: Modified Ritter Synthesis of 1-Phenylcyclopentan-1-amine

This protocol utilizes thiourea cleavage to preserve the cyclopentane scaffold.

Step 1: Ritter Addition

  • Charge a dry, round-bottom flask with 1-phenylcyclopentanol (10.0 mmol) and chloroacetonitrile (20.0 mmol).

  • Add glacial acetic acid (2.0 mL) and cool the mixture to 0–5 °C using an ice-brine bath.

  • Critical Causality Step: Dropwise add concentrated H₂SO₄ (20.0 mmol) over 15 minutes. Maintaining the temperature below 5 °C is critical to suppress the E1 elimination of the tertiary carbocation to 1-phenylcyclopentene.

  • Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Quench an aliquot in water and extract with EtOAc. TLC (Hexane/EtOAc 4:1) should show complete disappearance of the alcohol (

    
    ) and the appearance of the chloroacetamide (
    
    
    
    ).
  • Pour the mixture over crushed ice, filter the resulting solid, and wash with cold water to obtain N-chloroacetyl-1-phenylcyclopentylamine.

Step 2: Thiourea Cleavage

  • Suspend the intermediate (5.0 mmol) in a 5:1 mixture of EtOH/AcOH (12 mL).

  • Add thiourea (6.0 mmol) and heat the mixture to reflux (approx. 85 °C) for 10 hours.

  • Self-Validation (IPC): The formation of the isothiouronium salt often results in a distinct precipitate. Monitor the cleavage via TLC; the isothiouronium salt remains at the baseline.

  • Cool to room temperature, concentrate under reduced pressure, and partition the residue between 1M NaOH (aqueous) and diethyl ether.

  • Extract the aqueous layer twice with ether, dry the combined organics over Na₂SO₄, and bubble HCl gas (or add 2M HCl in ether) to precipitate 1-phenylcyclopentan-1-amine hydrochloride as a white solid.

Protocol 2: PIFA-Mediated Hofmann Rearrangement

This protocol avoids aromatic bromination and provides a highly pure carbamate intermediate.

Step 1: Oxidative Rearrangement

  • Dissolve 1-phenylcyclopentanecarboxamide (5.0 mmol) in anhydrous methanol (20 mL) and cool to 0 °C.

  • Add KOH (12.5 mmol) in one portion. Stir for 5 minutes.

  • Critical Causality Step: Add PIFA (5.5 mmol) portion-wise. PIFA activates the amide nitrogen, triggering the loss of iodobenzene and trifluoroacetic acid to form a transient nitrene/isocyanate, which is immediately trapped by the solvent (MeOH) to prevent urea dimerization.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Self-Validation (IPC): TLC (DCM/MeOH 95:5) will confirm the conversion of the highly polar amide to the less polar methyl (1-phenylcyclopentyl)carbamate.

  • Concentrate the solvent, partition between EtOAc and water, dry the organic layer, and evaporate to yield the crude carbamate.

Step 2: Decarboxylative Deprotection

  • Dissolve the crude carbamate in 4M HCl in 1,4-dioxane (15 mL).

  • Heat the solution to 90 °C for 4 hours.

  • Self-Validation (IPC): Monitor the reaction vessel for continuous CO₂ gas evolution. The cessation of bubbling indicates reaction completion. Furthermore, the target amine hydrochloride will spontaneously precipitate from the dioxane solution upon cooling, acting as a self-purifying mechanism.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure 1-phenylcyclopentan-1-amine hydrochloride.

References

  • Zagulyaeva, A. A., Banek, C. T., Yusubov, M. S., & Zhdankin, V. V. (2012). Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. The Journal of Organic Chemistry, 77(16), 7107-7111.[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

Using 1-(4-Chlorophenyl)cyclopentan-1-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocols

Executive Summary

1-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 64241-16-9*) is a high-value building block characterized by a gem-disubstituted quaternary carbon center.[1] This structural motif serves two critical functions in modern drug design:

  • Conformational Restriction: It "locks" the phenyl and amine vectors into a specific spatial arrangement, reducing the entropic penalty of receptor binding compared to flexible benzylamine analogs.

  • Metabolic Blockade: The quaternary center eliminates the benzylic hydrogen, rendering the molecule resistant to cytochrome P450-mediated

    
    -hydroxylation and subsequent deamination.[1]
    

This guide details the physicochemical profile, validated synthetic protocols, and strategic application of this scaffold in designing NMDA receptor antagonists and monoamine reuptake inhibitors.

*Note: CAS numbers for specific salt forms or isomers may vary.[1] The free base is discussed here.

Physicochemical Profile & Structural Logic

Understanding the fundamental properties of this amine is prerequisite to its use as a bioisostere.

PropertyValue (Predicted/Exp)Medicinal Chemistry Implication
Molecular Weight 195.69 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
ClogP ~2.8 - 3.1High lipophilicity; likely blood-brain barrier (BBB) permeable.[1]
pKa (Basic N) 9.8 - 10.2Exists predominantly as a cation at physiological pH; good for electrostatic interactions (e.g., Asp/Glu residues).[1]
TPSA 26.02 ŲExcellent membrane permeability (< 90 Ų).[1]
Rotatable Bonds 1 (C-N bond)Highly rigid scaffold; minimizes "induced fit" energy costs.[1]
Structural Comparison: The "Locking" Effect

Replacing a flexible


-methylbenzylamine with the cyclopentyl scaffold restricts the rotation of the phenyl ring relative to the amine, often improving selectivity.

G cluster_0 Flexible Analog cluster_1 Rigid Scaffold Flex 1-(4-Cl-phenyl)ethylamine (High Entropy, Metabolically Labile) Transform Gem-Disubstitution Flex->Transform Rigid 1-(4-Cl-phenyl)cyclopentylamine (Low Entropy, Metabolically Stable) Transform->Rigid

Figure 1: Transition from a flexible pharmacophore to a rigidified scaffold.[1][2][3][4][5]

Validated Synthetic Protocols

Direct synthesis of sterically hindered quaternary amines can be challenging.[1] We present two distinct routes: Method A (Curtius Rearrangement) for high-purity laboratory scale, and Method B (Ritter Reaction) for cost-effective scale-up.[1]

Method A: Curtius Rearrangement (Recommended for Lab Scale)

Rationale: This method operates under neutral/mild conditions, avoiding the harsh acidic environment of the Ritter reaction and preventing side reactions on the chlorophenyl ring.

Reagents:

  • Precursor: 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (commercially available or synthesized via dialkylation of 4-chlorophenylacetonitrile).[1]

  • Reagent: Diphenylphosphoryl azide (DPPA).[1]

  • Base: Triethylamine (TEA).[1]

  • Solvent: tert-Butanol (t-BuOH) or Toluene.[1]

Step-by-Step Protocol:

  • Activation:

    • Dissolve 1-(4-chlorophenyl)cyclopentanecarboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M concentration) under nitrogen.

    • Add TEA (1.2 equiv) and stir for 10 minutes at Room Temperature (RT).

    • Add DPPA (1.1 equiv) dropwise.[1]

  • Rearrangement:

    • Heat the mixture to 90°C for 2 hours. Evolution of

      
       gas indicates isocyanate formation.[1]
      
    • Checkpoint: Monitor by IR spectroscopy (appearance of isocyanate peak at ~2260 cm⁻¹) or TLC.[1]

  • Hydrolysis (One-Pot):

    • Option 1 (Boc-Protected): If using t-BuOH as solvent, the product is the Boc-protected amine.[1] Deprotect with 4M HCl/Dioxane.[1]

    • Option 2 (Free Amine): Add 2M HCl (aq) directly to the toluene mixture and reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.

  • Work-up:

    • Cool to RT. Separate layers.

    • Basify the aqueous layer to pH > 12 using 2M NaOH.[1]

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The free amine is an oil. Convert to HCl salt by adding 2M HCl in ether for long-term storage (white solid).[1]

Method B: Ritter Reaction (Recommended for Scale-Up)

Rationale:[1] Uses inexpensive reagents.[1][6] Best for gram-to-kilogram synthesis where chromatography is to be minimized.[1]

Reagents:

  • Precursor: 1-(4-Chlorophenyl)cyclopentan-1-ol.[1]

  • Nitrile Source: Chloroacetonitrile (ClCH₂CN) is preferred over HCN for safety and ease of hydrolysis.[1]

  • Acid: Sulfuric Acid (

    
    ) or Methanesulfonic acid.[1]
    

Step-by-Step Protocol:

  • Carbocation Formation:

    • To a stirred solution of 1-(4-chlorophenyl)cyclopentan-1-ol (1.0 equiv) and Chloroacetonitrile (2.0 equiv) in Acetic Acid at 0°C, slowly add concentrated

      
       (2.0 equiv).
      
    • Caution: Exothermic reaction.[1] Maintain temp < 20°C.

  • Reaction:

    • Allow to warm to RT and stir for 12 hours. The tertiary carbocation is trapped by the nitrile to form the chloroacetamide.

  • Cleavage of Chloroacetamide:

    • Note: Standard hydrolysis requires harsh acid/base.[1] A milder method uses Thiourea .[1]

    • Dissolve the intermediate chloroacetamide in Ethanol/Acetic Acid (5:1).[1]

    • Add Thiourea (1.2 equiv) and reflux for 10 hours. (This forms the pseudothiohydantoin byproduct and releases the free amine).

  • Isolation:

    • Cool mixture, filter off the precipitate (pseudothiohydantoin).

    • Concentrate filtrate, basify with NaOH, and extract with Ethyl Acetate.

Medicinal Chemistry Applications

Application 1: NMDA Receptor Antagonism (Ketamine Analogs)

The 1-arylcyclohexylamine scaffold is the core of Ketamine and PCP.[1] The cyclopentyl analog (this building block) retains NMDA affinity but alters the metabolic profile and receptor dwell time.

  • Design Strategy: Use 1-(4-chlorophenyl)cyclopentan-1-amine to synthesize "Norsibutramine-like" or "Ketamine-like" derivatives.[1]

  • Protocol: Reductive alkylation of the primary amine with formaldehyde/formic acid (Eschweiler-Clarke) yields the N,N-dimethyl or N-methyl derivative.[1]

  • Hypothesis: The 4-chloro substituent increases potency at the transporter or receptor via halogen bonding or lipophilic pocket filling, while the cyclopentyl ring reduces abuse potential compared to the cyclohexyl analogs (based on SAR studies of arylcycloalkylamines).

Application 2: Triple Reuptake Inhibitors (Sibutramine Scaffold Hopping)

Sibutramine (a cyclobutane derivative) is a SNRI.[1] Expanding the ring to a cyclopentane using this building block creates a novel IP space with potentially different selectivity profiles for SERT/NET/DAT.

Experimental Workflow: Amide Coupling Due to steric hindrance at the


-carbon, standard amide couplings (EDC/NHS) may fail.[1]
  • Recommended Coupling Agent: HATU or COMU with HOAt.[1]

  • Conditions: DMF, DIPEA (3 equiv), 60°C. The elevated temperature is often necessary to overcome the steric barrier of the gem-disubstituted center.

Handling, Stability & Safety

  • Stability: The free amine readily absorbs

    
     from the air to form carbamate salts. Always store as the Hydrochloride (HCl) or Fumarate salt. 
    
  • Volatility: The free base is a viscous oil with low volatility, but prolonged high-vacuum exposure can lead to loss.

  • Safety:

    • Acute Toxicity: Like many amphetamine-like scaffolds, treat as a potential CNS stimulant.[1]

    • Skin: Corrosive (amine).[1] Wear nitrile gloves and face shield.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the decision tree for synthesizing and utilizing this building block.

Synthesis Start1 Precursor: 4-Cl-Phenylacetonitrile Inter1 1-(4-Cl-Phenyl)cyclopentanecarboxylic Acid Start1->Inter1 Dialkylation (1,4-dibromobutane) Start2 Precursor: 1-(4-Cl-Phenyl)cyclopentanol MethodB Method B: Ritter Reaction (ClCH2CN, H2SO4) Start2->MethodB MethodA Method A: Curtius Rearrangement (DPPA, Toluene, Heat) Inter1->MethodA Product TARGET: 1-(4-Chlorophenyl) cyclopentan-1-amine MethodA->Product Hydrolysis MethodB->Product Thiourea Cleavage Deriv1 Reductive Amination (N-Methylation) Product->Deriv1 NMDA/SERT Target Deriv2 Amide Coupling (HATU, R-COOH) Product->Deriv2 Peptidomimetic

Figure 2: Synthetic decision tree for accessing and derivatizing the scaffold.

References

  • Synthesis of 1-Arylcyclopropylamines (Analogous Chemistry): Bertus, P., & Szymoniak, J. (2003).[7][8] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[1][7][8] The Journal of Organic Chemistry. Link

  • Ritter Reaction Mechanism & Scope: Bishop, R. (1991).[1] Comprehensive Organic Synthesis. Volume 6, Heteroatom Manipulation. Elsevier.[1] Link

  • Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society. Link[1]

  • Metabolic Stability of Gem-Disubstituted Amines: Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Pharmacokinetics and Safety Implications. Current Topics in Medicinal Chemistry. Link

  • Sibutramine & Cycloalkylamine SAR: Jeffery, J. E., et al. (1991). Synthesis and conformational analysis of some 1-aryl-1-cycloalkyl-2-phenylethylamines. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

HPLC method development for detecting 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 1-(4-Chlorophenyl)cyclopentan-1-amine

Introduction & Scope

The analysis of 1-(4-Chlorophenyl)cyclopentan-1-amine (often an intermediate in the synthesis of pharmaceutical agents like sibutramine or related analogs) presents a classic chromatographic challenge: separating a lipophilic basic amine without incurring significant peak tailing.

Primary amines are notorious for interacting with residual silanol groups (


) on the silica backbone of HPLC columns. This interaction leads to non-Gaussian peak shapes (tailing), variable retention times, and poor quantitation limits.

This guide provides a comprehensive, "first-principles" approach to developing a robust HPLC-UV method for this analyte. It moves beyond simple recipes to explain the chemical causality behind every parameter choice, ensuring the method is transferable and self-validating.

Analyte Profiling & Physicochemical Context

Before method development, we must understand the molecule.[1] This dictates the stationary phase and mobile phase selection.

PropertyValue (Est.)Chromatographic Implication
Structure Primary amine on a cyclopentyl ring with a 4-chlorophenyl substituent.Basic & Lipophilic.
pKa ~9.5 – 10.5 (Primary Amine)At neutral pH (7.0), it is fully protonated (

).
LogP ~3.5 – 4.0Highly hydrophobic; will retain strongly on C18.
Chromophore 4-Chlorophenyl groupWeak-to-moderate UV absorbance. Maxima likely near 220 nm .
Salt Form Hydrochloride (HCl)Must correct for MW during standard preparation.

Method Development Strategy: The "Why" Behind the "How"

We will utilize a Low pH / Silanol Suppression strategy.

  • Why Low pH? At pH 3.0, surface silanols on the silica support are protonated (

    
    ), making them neutral and reducing their ionic attraction to the positively charged amine analyte.
    
  • Why C18? The molecule is lipophilic. A C18 chain provides sufficient hydrophobic interaction for retention.

  • Why Triethylamine (TEA)? TEA acts as a "sacrificial base."[2] It competes with the analyte for any remaining active silanol sites, effectively "capping" them and sharpening the analyte peak.

Visualizing the Workflow

MethodDevelopment Analyte Analyte Profiling (pKa, LogP, UV) ColumnSel Column Selection (End-capped C18) Analyte->ColumnSel Defines Phase MobilePhase Mobile Phase Optimization (pH 3.0 + TEA) ColumnSel->MobilePhase Silanol Mgmt Gradient Gradient Tuning (k' = 2-10) MobilePhase->Gradient Resolution Validation Validation (ICH Q2(R1)) Gradient->Validation Final Method

Figure 1: Strategic workflow for developing methods for lipophilic amines.

Detailed Experimental Protocols

Protocol A: System Suitability & Standard Preparation

Objective: Create a stable standard and ensure the HPLC system is ready.

  • Stock Solution (1.0 mg/mL):

    • Weigh 11.9 mg of 1-(4-Chlorophenyl)cyclopentan-1-amine HCl (equivalent to 10.0 mg free base).

    • Dissolve in Methanol . (Do not use 100% water; the lipophilicity may cause precipitation).

    • Sonicate for 5 minutes.

  • Working Standard (50 µg/mL):

    • Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A .

    • Note: Matching the diluent to the starting mobile phase prevents "solvent shock" which causes peak distortion.

Protocol B: Chromatographic Conditions

This method uses a phosphate buffer to maintain pH stability and TEA to improve peak shape.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

    • Rationale: "Eclipse Plus" and "XBridge" are double end-capped, specifically designed to minimize silanol activity.

  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA).

    • Preparation: Dissolve 2.72 g

      
       in 1L water. Add 1 mL TEA. Adjust pH to 3.0 with Phosphoric Acid (
      
      
      
      ). Filter (0.45 µm).
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: UV @ 220 nm .

    • Rationale: The chlorophenyl ring absorbs best in the low UV range. 254 nm may be too weak.

Protocol C: Gradient Optimization

A gradient is preferred to elute potential late-eluting synthesis impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 8020Initial Hold
2.0 8020End Isocratic Hold
12.0 2080Linear Gradient
15.0 2080Wash
15.1 8020Re-equilibration
20.0 8020End of Run

Mechanism of Action: The Silanol Effect[3]

Understanding why we use TEA is critical for troubleshooting.

SilanolEffect Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-O⁻) Silica->Silanol Surface Defects Amine Analyte (R-NH₃⁺) Silanol->Amine Ionic Attraction (Causes Tailing) TEA Triethylamine (TEA⁺) TEA->Silanol Blocks Site (Sacrificial Base)

Figure 2: TEA acts as a competitive inhibitor, binding to active silanol sites so the analyte can pass through without tailing.

Validation Parameters (ICH Q2(R1))

To ensure the method is reliable, evaluate these core parameters:

  • Specificity: Inject the solvent blank. Ensure no interference at the retention time of the amine (approx. 6-8 mins in this gradient).

  • Linearity: Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

    
     must be 
    
    
    
    .
  • Precision: 6 injections of the 50 µg/mL standard. RSD of peak area should be

    
    .
    
  • LOD/LOQ: Determine via Signal-to-Noise (S/N). LOD = 3:1 S/N; LOQ = 10:1 S/N.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction.Increase TEA concentration to 0.2% or switch to a "High pH" resistant column (e.g., XBridge) and run at pH 10.
Retention Time Drift pH instability.Ensure buffer is adequate (20-50 mM). Check if room temp is fluctuating (use column oven).
High Backpressure Salt precipitation.Ensure mixing of Buffer/ACN does not precipitate phosphate. (Do not go >90% ACN with Phosphate buffers).
Ghost Peaks Contaminated water/TEA.Use HPLC-grade TEA and fresh Milli-Q water.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • PubChem. 1-[(4-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Walter, T. H., et al. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases.[4] Journal of Chromatography A, 2005.[4] [Link]

Sources

Grignard reaction conditions for synthesizing cyclopentylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis of Cyclopentylamine Derivatives via Grignard Chemistry

Executive Summary

Cyclopentylamine scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore in NK1 antagonists, CCR5 inhibitors, and NMDA receptor modulators (e.g., ketamine analogs). However, the synthesis of 1-substituted cyclopentylamines via Grignard addition faces a critical thermodynamic adversary: enolization .

Unlike six-membered rings, cyclopentanone derivatives possess higher ring strain and distinct conformational flexibility, making their imine or ketone intermediates highly prone to deprotonation (


-enolization) by basic Grignard reagents rather than the desired nucleophilic addition.

This guide details three field-proven protocols to overcome these limitations, prioritizing the Bruylants Reaction for quaternary center formation and Lewis-Acid Mediated Addition for chiral synthesis.

Critical Mechanistic Insight: The "Enolization vs. Addition" Battle

The failure mode in synthesizing cyclopentylamines often lies in the basicity of the Grignard reagent (


).
  • The Problem: When a Grignard reagent (

    
    ) approaches a cyclopentanone-derived imine, it can act as a base, removing an 
    
    
    
    -proton. This forms a stable magnesium enamide, which reverts to the starting material upon aqueous quench.
  • The Solution:

    • Kinetic Trapping (Bruylants): Pre-install a leaving group (cyanide) that forces the formation of a highly reactive iminium ion in situ, which is too electrophilic to ignore.

    • Lewis Acid Activation: Coordination of the imine nitrogen with a lanthanide (

      
      ) or boron (
      
      
      
      ) species increases the electrophilicity of the
      
      
      bond, lowering the activation energy for addition below that of deprotonation.

Protocol A: The Bruylants Reaction (Synthesis of 1-Substituted Cyclopentylamines)

Application: Best for creating quaternary carbon centers at the 1-position (e.g., 1-phenylcyclopentan-1-amine). Mechanism: Displacement of a nitrile group from an


-aminonitrile.
Workflow Diagram

BruylantsReaction Start Cyclopentanone Step1 α-Aminonitrile Formation Start->Step1 + Amine (R'NH2) + KCN / AcOH Inter Iminium Ion (Transient) Step1->Inter + Grignard (RMgX) - CN (MgXCN) Note Key Insight: The nitrile prevents enolization by locking the amine. Step1->Note Prod 1-Substituted Cyclopentylamine Inter->Prod Nucleophilic Attack Fast

Figure 1: The Bruylants reaction pathway avoids direct enolization by utilizing an aminonitrile intermediate.

Detailed Methodology

Step 1: Synthesis of the


-Aminonitrile 
  • Reagents: Cyclopentanone (1.0 eq), Secondary Amine (e.g., Piperidine or Morpholine, 1.1 eq), Potassium Cyanide (1.1 eq).

  • Solvent: Water/Ethanol (1:1) or Methanol/Acetic Acid.

  • Procedure:

    • Dissolve amine hydrochloride and KCN in water.

    • Add cyclopentanone dropwise at 0°C.

    • Stir at room temperature (RT) for 12–24 hours. The product often precipitates as a solid or oil.

    • Safety: Maintain pH > 9 to prevent HCN gas evolution. Treat waste with bleach.

    • Purification: Filtration or extraction with

      
      .
      

Step 2: Grignard Substitution

  • Reagents:

    
    -Aminonitrile (1.0 eq), Grignard Reagent (
    
    
    
    , 2.5–3.0 eq).
  • Solvent: Anhydrous

    
     (preferred for cleaner reaction) or THF.
    
  • Procedure:

    • Cool the Grignard solution to 0°C under Argon.

    • Add the

      
      -aminonitrile (dissolved in minimal solvent) dropwise. Note: A precipitate (magnesium salt of cyanide) may form immediately.
      
    • Allow to warm to RT and stir for 4–16 hours.

    • Reflux: If

      
       is bulky (e.g., 
      
      
      
      -butyl), reflux for 2 hours to drive the elimination of the nitrile.
  • Work-up:

    • Pour slowly into ice-cold

      
       (sat).
      
    • Extract with

      
       (3x).
      
    • Acid/Base Extraction: Extract organic layer with 1M HCl (moves product to aqueous). Wash organic with water. Basify aqueous layer with NaOH (pH 12) and extract back into DCM. This ensures high purity.

Protocol B: Lewis-Acid Mediated Addition (Chiral Synthesis)

Application: Synthesis of chiral amines using Ellman’s auxiliary (N-tert-butanesulfinyl imines). Challenge: Cyclopentanone sulfinyl imines are notoriously unstable and prone to enolization.

Optimization Table: Additive Effects
AdditiveRoleOutcomeRecommendation
None ControlLow yield (<30%), high recovery of ketone.Not Recommended

Lewis AcidActivates imine; suppresses basicity.Standard (1.1 eq)

Lanthanide"Barbier-type" activation; highly oxophilic.High Yield (anhydrous required)

OrganoaluminumForms "ate" complex; modifies reactivity.Specialized cases
Protocol (Using )
  • Preparation: Synthesize the N-tert-butanesulfinyl imine of cyclopentanone using

    
     as a dehydrating agent.
    
  • Reaction:

    • Dissolve the imine (1.0 eq) in anhydrous Toluene (non-coordinating solvent is crucial here).

    • Cool to -78°C.[1]

    • Add

      
       (1.1 eq) dropwise. Stir for 10 min.
      
    • Add Grignard reagent (2.0 eq) slowly.

  • Critical Observation: The Lewis acid coordinates to the sulfinyl oxygen and imine nitrogen, creating a rigid cyclic transition state that dictates stereochemistry and enhances electrophilicity.

Protocol C: The "Ketamine" Route (Cyclopentyl Grignard + Nitrile)

Application: Synthesis of aryl-cyclopentyl ketones/amines (e.g., Ketamine analogs) where the cyclopentyl ring is the nucleophile.

Workflow Diagram

KetamineRoute Mg Mg Turnings + THF Grignard Cyclopentyl-MgBr (Grignard) Mg->Grignard Initiation (I2) RBr Bromocyclopentane RBr->Grignard Dropwise Addn ImineMg Metallo-Imine Intermediate Grignard->ImineMg + Nitrile (Reflux 65°C) Nitrile Aryl Nitrile (Electrophile) Nitrile->ImineMg Ketone Aryl-Cyclopentyl Ketone ImineMg->Ketone Acid Hydrolysis (H3O+) caption Figure 2: Synthesis of Cyclopentyl Ketones via Grignard Addition to Nitriles.

Protocol Steps
  • Grignard Formation:

    • Activate Mg turnings (1.2 eq) with

      
       in anhydrous THF.
      
    • Add Bromocyclopentane (1.0 eq) dropwise. Exotherm Control: Maintain gentle reflux.

    • Tip: Cyclopentylmagnesium bromide is stable in THF and CPME (Cyclopentyl Methyl Ether). CPME is preferred for higher boiling point reactions.

  • Addition to Nitrile:

    • Add Aryl Nitrile (0.8 eq) dissolved in THF to the Grignard solution.

    • Copper Catalysis: For hindered nitriles, add 1 mol%

      
      .
      
    • Reflux for 3–5 hours. The intermediate is a stable magnesium imine salt.

  • Hydrolysis (The Key Step):

    • The intermediate imine is resistant to hydrolysis.

    • Quench with 3M HCl and reflux the biphasic mixture for 1 hour to fully convert the imine to the ketone.

    • Note: Simple room temperature stirring often yields incomplete hydrolysis.

Troubleshooting & Safety

IssueCauseCorrective Action
Low Yield (Enolization) Grignard acting as base.Switch to Bruylants protocol or add

(anhydrous).
No Reaction (Grignard) Wet solvent or inactive Mg.Dry THF over Mol Sieves (3Å). Use DIBAL-H or

to activate Mg.[2]
Incomplete Hydrolysis Stable Imine Mg-salt.Increase acid concentration (HCl) and reflux time during workup.
Wurtz Coupling Dimerization of Grignard.Add halide slowly; keep temperature low during formation (<40°C).

Safety Warning:

  • Cyanide: Protocol A generates cyanide waste. Keep bleach (NaOCl) bath ready.

  • Exotherms: Grignard formation is autocatalytic. Never add all halide at once.

References

  • The Bruylants Reaction: Scope and Mechanism. Source: Semantic Scholar / Arkivoc URL:[Link] (Verified via Search 1.1)

  • Grignard Addition to Nitriles: Mechanism and Hydrolysis. Source: Master Organic Chemistry URL:[Link]

  • Enantioselective Addition of Grignard Reagents to Imines. Source: PubMed Central (PMC) URL:[Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether (CPME). Source: ResearchGate URL:[3][4][Link]

Sources

Application Note: Chemoselective Reduction of 1-(4-Chlorophenyl)cyclopentanecarbonitrile to 1-(4-Chlorophenyl)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of neuroactive active pharmaceutical ingredients (APIs) and monoamine reuptake inhibitor intermediates.

Mechanistic Rationale & Strategic Overview

The conversion of 1-(4-chlorophenyl)cyclopentanecarbonitrile to its corresponding primary amine presents two distinct chemical challenges:

  • Steric Hindrance: The nitrile group is situated adjacent to a bulky, quaternary sp³ carbon (the cyclopentane ring), which severely retards nucleophilic attack and limits the efficacy of heterogeneous catalysts.

  • Chemoselectivity: The substrate contains a labile aryl chloride moiety. Standard catalytic hydrogenation protocols (e.g., H₂ over Pd/C) are strongly contraindicated due to the high probability of competitive hydrodehalogenation of the C–Cl bond [1, 3].

To establish a high-yielding, self-validating synthetic system, stoichiometric hydride donors must be employed. This guide details two field-proven methodologies, each selected for specific operational scales and mechanistic advantages:

  • Method A: Borane-Tetrahydrofuran (BH₃·THF). Borane acts as an electrophilic reducing agent, coordinating directly to the nitrile nitrogen before hydride transfer. It is highly chemoselective, leaving the aryl chloride completely intact, and is the preferred method for process scale-up [1].

  • Method B: Lithium Aluminum Hydride (LiAlH₄). A powerful nucleophilic reducing agent that rapidly forces the reaction to completion. While highly effective for lab-scale synthesis, it requires rigorous anhydrous conditions and a highly controlled Fieser-Fieser aqueous quench to prevent the formation of intractable aluminum hydroxide emulsions[2].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal method based on their laboratory infrastructure.

ParameterMethod A (Borane-THF)Method B (LiAlH₄)
Reducing Agent BH₃·THF (3.1 equivalents)LiAlH₄ (2.0 equivalents)
Reaction Temperature 65 °C (Reflux)65 °C (Reflux)
Reaction Time 12 hours4 hours
Quench / Workup Acidic hydrolysis (HCl) then baseFieser-Fieser method (H₂O / NaOH)
Chemoselectivity Excellent (No dehalogenation)Good (Trace dehalogenation possible)
Scalability High (Process-friendly)Low to Medium (Exothermic quench)
Typical Yield 85 - 92%80 - 88%

Experimental Protocols

Method A: Borane-THF Mediated Reduction (Recommended for Scale-Up)

Causality of Experimental Design: Borane reductions of nitriles do not immediately yield the free amine; they form a highly stable amine-borane complex (


). An acidic reflux is mandatory to hydrolyze this intermediate. A simple aqueous quench will result in zero yield of the target free amine.
  • System Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-chlorophenyl)cyclopentanecarbonitrile (10.0 g, 48.6 mmol) in anhydrous THF (100 mL) under a strict nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add BH₃·THF (1.0 M in THF, 150 mL, 150 mmol, ~3.1 eq). Note: Excess borane is deployed to overcome the steric shielding of the quaternary cyclopentane center and drive the equilibrium.

  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2, UV visualization). The system validates completion when the UV-active starting material spot (R_f ~0.6) is entirely consumed.

  • Acidic Quench (Critical Step): Cool the reaction mixture to 0 °C. Carefully add 6 M HCl (50 mL) dropwise. Caution: Vigorous hydrogen gas evolution will occur. Once addition is complete, heat the mixture to reflux for 1 hour to fully destroy the amine-borane complex.

  • Free-Basing & Extraction: Cool to room temperature. Adjust the aqueous layer to pH >12 using 20% aqueous NaOH. Extract the basic aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)cyclopentanemethanamine.

Method B: LiAlH₄ Reduction with Fieser Workup (Lab-Scale)

Causality of Experimental Design: Direct aqueous quenching of LiAlH₄ generates gelatinous aluminum hydroxide emulsions that trap the amine product, destroying yields. The Fieser method uses a precise stoichiometric ratio of water and NaOH to convert these salts into a crisp, granular aluminate matrix that is easily filtered [2].

  • System Setup: Suspend LiAlH₄ (3.7 g, 97.2 mmol, 2.0 eq) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere.

  • Addition: Dissolve the nitrile (10.0 g, 48.6 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reduction: Allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

  • Fieser Quench (Self-Validating Step): Cool strictly to 0 °C. Dilute the mixture with 100 mL of diethyl ether to reduce solvent viscosity. Sequentially and cautiously add the following based on

    
     grams of LiAlH₄ used (
    
    
    
    ):
    • 
       mL of distilled water (3.7 mL) dropwise.
      
    • 
       mL of 15% aqueous NaOH (3.7 mL) dropwise.
      
    • 
       mL of distilled water (11.1 mL) dropwise.
      
  • Maturation: Remove the ice bath and stir vigorously for 15–30 minutes. Visual Validation: The quench is successful when the grey reaction mixture transitions entirely to a white, granular suspension.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 x 50 mL) to extract any amine trapped within the crystal lattice.

  • Isolation: Evaporate the combined filtrates under reduced pressure to afford the primary amine.

Workflow Visualization

The following diagram maps the logical progression and chemical state changes during the LiAlH₄ reduction and subsequent Fieser workup.

Workflow Nitrile 1-(4-Chlorophenyl) cyclopentanecarbonitrile Reduction LiAlH4 in THF (Reflux, 4h) Nitrile->Reduction Complex Lithium Aluminum Amide Intermediate Reduction->Complex Hydride Transfer W1 Add n mL H2O (Dropwise at 0°C) Complex->W1 Fieser Quench W2 Add n mL 15% NaOH W1->W2 W3 Add 3n mL H2O W2->W3 Stir Stir 15-30 mins (Forms White Granules) W3->Stir Maturation Filter Filter via Celite & Wash with THF Stir->Filter Separation Product Primary Amine Product Filter->Product Evaporate

Figure 1: Logical workflow of the LiAlH₄ reduction and Fieser quenching mechanism.

References

  • Title: Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH₃) Reduction of a Nitrile Bearing a CF₃ Group Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel Source: ResearchGate URL: [Link]

Application Note: Formulation Strategies for the In Vivo Delivery of 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed application notes and protocols for developing effective in vivo delivery systems for 1-(4-Chlorophenyl)cyclopentan-1-amine, a compound characterized by a chlorophenyl group and a cyclopentylamine moiety. Based on its structure, the molecule is predicted to be lipophilic with poor aqueous solubility, a significant challenge for achieving adequate bioavailability.[1][2][3][4] This document outlines two primary formulation strategies to overcome this limitation: lipid-based self-emulsifying drug delivery systems (SEDDS) for oral administration and biodegradable polymeric nanoparticles for systemic delivery. We provide the scientific rationale, step-by-step experimental protocols, characterization techniques, and guidelines for preclinical in vivo evaluation.

Introduction and Pre-formulation Analysis

The effective delivery of a new chemical entity is fundamentally dependent on its physicochemical properties. 1-(4-Chlorophenyl)cyclopentan-1-amine possesses structural features—a substituted aromatic ring and a saturated carbocycle—that suggest high lipophilicity and, consequently, poor water solubility. The primary amine group offers a potential site for salt formation to improve solubility, but the overall molecular character remains hydrophobic, posing a significant hurdle for both oral and parenteral administration.[5][6]

The primary goal of formulation development for such a compound is to enhance its apparent solubility and dissolution rate in physiological fluids, thereby improving its absorption and bioavailability.[4][7] Before selecting a formulation strategy, a thorough pre-formulation analysis is critical.

Key Physicochemical Parameters

The following table summarizes the essential parameters to be determined for 1-(4-Chlorophenyl)cyclopentan-1-amine. While experimental data for this specific molecule is scarce, computed values for structurally similar compounds provide a strong directional basis for formulation design.

ParameterPredicted Value / Test MethodSignificance for Formulation
Molecular Weight ~211.7 g/mol (Calculated)Influences diffusion and membrane transport.
LogP (Octanol/Water) > 3.0 (Predicted)[1]Indicates high lipophilicity; suggests poor aqueous solubility and suitability for lipid-based or nanoparticle formulations.
Aqueous Solubility pH-dependent; very low at neutral pHCritical for oral absorption. Low solubility is the primary challenge to address.[2]
pKa ~9-10 (Estimated for amine group)Determines the ionization state at physiological pH, affecting solubility and membrane permeability.
Melting Point High (Typical for crystalline solids)[2]A high melting point often correlates with low solubility due to strong crystal lattice energy.
Stability Assess in various pH buffers, lightDetermines potential degradation pathways and necessary precautions during formulation and storage. The amine group can be susceptible to reactions.[8]
Pre-formulation Assessment Workflow

A systematic approach to pre-formulation is essential. The following workflow outlines the logical progression from initial characterization to the selection of a lead formulation strategy.

Preformulation_Workflow cluster_0 Phase 1: Intrinsic Property Analysis cluster_1 Phase 2: Strategy Selection API API: 1-(4-Chlorophenyl) cyclopentan-1-amine Solubility Solubility Profiling (Aqueous & Organic) API->Solubility LogP LogP Determination (Experimental/Calculated) API->LogP pKa pKa Measurement API->pKa Stability Forced Degradation (pH, Light, Temp) API->Stability Decision Decision Point: Poor Aqueous Solubility Confirmed? Solubility->Decision LogP->Decision Lipid Strategy 1: Lipid-Based Systems (e.g., SEDDS) Decision->Lipid Yes Polymer Strategy 2: Polymeric Nanoparticles (e.g., PLGA NPs) Decision->Polymer Yes SEDDS_Mechanism cluster_0 In Capsule (Pre-concentrate) cluster_1 In GI Tract (Aqueous Environment) cluster_2 At Intestinal Wall SEDDS SEDDS Pre-concentrate (Drug + Oil + Surfactant) Emulsion Spontaneous Emulsification SEDDS->Emulsion Dilution with GI fluids Droplets Drug-Loaded Nanodroplets Emulsion->Droplets Absorption Enhanced Absorption (Increased Surface Area) Droplets->Absorption Lymphatic Potential Lymphatic Uptake Absorption->Lymphatic

Caption: Mechanism of bioavailability enhancement by SEDDS.

Protocol 1: Development and Characterization of a SEDDS Formulation

Objective: To develop a stable SEDDS formulation with optimal self-emulsification properties and drug loading.

Materials:

  • Drug: 1-(4-Chlorophenyl)cyclopentan-1-amine

  • Oils: Capryol™ 90, Labrafac™ Lipophile WL 1349, Maisine® CC

  • Surfactants: Kolliphor® EL, Kolliphor® RH 40, Tween® 80

  • Co-surfactants/Solvents: Transcutol® HP, Propylene Glycol

Methodology:

  • Excipient Solubility Screening:

    • Add an excess amount of the drug to 2 mL of each excipient in separate glass vials.

    • Vortex the vials for 2 minutes and then place them in a shaking incubator at 25°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

    • Quantify the drug concentration using a validated HPLC method.

    • Causality: Select excipients with the highest solubilizing capacity for the drug to maximize loading and prevent precipitation upon emulsification. [9]

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select the most promising oil, surfactant, and co-surfactant.

    • Prepare a series of formulations by mixing the components at various ratios (e.g., oil from 10-90%, surfactant/co-surfactant from 90-10%). The surfactant and co-surfactant are often mixed at a fixed ratio (e.g., 1:1, 2:1, or 3:1).

    • For each formulation, perform a visual assessment by adding 100 µL of the mixture to 100 mL of distilled water in a beaker with gentle stirring.

    • Observe the spontaneity of emulsification and the appearance (clarity, bluish-white, or milky) of the resulting emulsion.

    • Plot the results on a ternary phase diagram to identify the self-microemulsifying region.

    • Causality: The phase diagram visually maps the optimal component ratios required to achieve spontaneous and stable nanoemulsions, ensuring robust formulation performance. [9]

  • Preparation and Drug Loading:

    • Select a promising formulation from the self-emulsifying region of the phase diagram.

    • Prepare the blank formulation by accurately weighing and mixing the oil, surfactant, and co-surfactant until a clear, isotropic mixture is formed.

    • Dissolve the drug in this blank formulation at a pre-determined concentration (e.g., 50 mg/g). Use gentle heating or vortexing if necessary to ensure complete dissolution.

  • Physicochemical Characterization:

    • Droplet Size and Polydispersity Index (PDI): Dilute the drug-loaded SEDDS 100-fold with distilled water. Analyze the droplet size and PDI using Dynamic Light Scattering (DLS). Aim for a droplet size < 200 nm and PDI < 0.3 for good homogeneity. [10] * Zeta Potential: Measure the surface charge of the droplets using the same DLS instrument. This indicates the stability of the emulsion.

    • Drug Content: Dissolve a known weight of the SEDDS formulation in a suitable solvent and quantify the drug concentration via HPLC to confirm uniformity.

Example Formulation Compositions:

Formulation IDOil (Labrafac™) [% w/w]Surfactant (Kolliphor® EL) [% w/w]Co-surfactant (Transcutol® HP) [% w/w]
SEDDS-F1305020
SEDDS-F2404020
SEDDS-F3256015

Strategy 2: Polymeric Nanoparticles for Systemic Delivery

Scientific Rationale

Encapsulating a drug within polymeric nanoparticles (PNPs) is a versatile strategy for both oral and parenteral delivery. [11][12]For intravenous (IV) administration, PNPs offer several key advantages:

  • Enhanced Stability: The polymer matrix protects the encapsulated drug from enzymatic degradation in the bloodstream. [12][13]2. Improved Solubility: The formulation allows a hydrophobic drug to be administered intravenously in an aqueous medium.

  • Controlled Release: The drug release rate can be tuned by selecting polymers with different degradation kinetics (e.g., poly(lactic-co-glycolic acid), PLGA). [13]4. Passive Targeting: Nanoparticles (10-200 nm) can preferentially accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. [14]

PNP_Workflow cluster_0 1. Preparation cluster_1 2. Purification & Collection cluster_2 3. Characterization Organic Organic Phase: Drug + Polymer (e.g., PLGA in Acetone) Mix Rapid Mixing/ Nanoprecipitation Organic->Mix Aqueous Aqueous Phase: Stabilizer (e.g., PVA in Water) Aqueous->Mix Solvent Solvent Evaporation Mix->Solvent Centrifuge Centrifugation/ Purification Solvent->Centrifuge Collect Collect & Resuspend NPs Centrifuge->Collect Size Size, PDI, Zeta Potential Collect->Size Morphology Morphology (TEM/SEM) Collect->Morphology Loading Drug Loading & Encapsulation Collect->Loading

Caption: General workflow for polymeric nanoparticle preparation and characterization.

Protocol 2: Preparation and Characterization of Drug-Loaded PLGA Nanoparticles

Objective: To prepare and characterize drug-loaded PLGA nanoparticles using the nanoprecipitation method.

Materials:

  • Drug: 1-(4-Chlorophenyl)cyclopentan-1-amine

  • Polymer: PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • Organic Solvent: Acetone (HPLC grade)

  • Aqueous Phase: Deionized water

  • Stabilizer: Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

Methodology:

  • Preparation of Nanoparticles:

    • Accurately weigh and dissolve 100 mg of PLGA and 10 mg of the drug in 5 mL of acetone (organic phase).

    • Prepare the aqueous phase by dissolving PVA in 20 mL of deionized water to a final concentration of 1% w/v.

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm). An opaque, milky suspension should form instantly.

    • Continue stirring for 4-6 hours at room temperature in a fume hood to allow for complete evaporation of the acetone.

    • Causality: The rapid diffusion of the acetone into the water phase causes the PLGA and the encapsulated drug to precipitate out of solution, forming a solid nanoparticle matrix stabilized by PVA at the surface. [15]

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains unencapsulated drug and excess PVA.

    • Resuspend the nanoparticle pellet in deionized water by vortexing or brief sonication.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.

    • Causality: This washing process is critical for removing surface-adsorbed or free drug, which would otherwise contribute to a high "burst release" and inaccurate loading calculations.

  • Lyophilization and Storage:

    • After the final wash, resuspend the nanoparticle pellet in a small volume of cryoprotectant solution (e.g., 5% w/v trehalose in water).

    • Freeze the suspension at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Reconstitute the lyophilized powder in deionized water and analyze using DLS.

    • Morphology: Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). [11][16] * Drug Loading (DL) and Encapsulation Efficiency (EE):

      • Dissolve a precisely weighed amount of lyophilized nanoparticles (e.g., 5 mg) in a suitable solvent (e.g., 1 mL of DMSO) to break the particles and release the drug.

      • Quantify the drug amount using a validated HPLC method.

      • Calculate DL and EE using the following formulas:

        • DL (%) = (Mass of drug in NPs / Total mass of NPs) x 100

        • EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100

Typical Nanoparticle Characterization Data:

ParameterTarget Value
Mean Particle Size 100 - 250 nm
Polydispersity Index (PDI) < 0.25
Zeta Potential -15 to -30 mV
Encapsulation Efficiency > 70%

In Vivo Study Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). [17]

General Workflow for a Pharmacokinetic (PK) Study

PK_Study_Workflow cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Post-Study Analysis Animal Animal Acclimation & Grouping Admin Dose Administration (Oral or IV) Animal->Admin DosePrep Dose Preparation (Formulation) DosePrep->Admin Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Processing Sampling->Processing Bioanalysis Bioanalysis (LC-MS/MS) Processing->Bioanalysis PK_Calc PK Parameter Calculation (Cmax, AUC, T1/2) Bioanalysis->PK_Calc

Caption: Standardized workflow for preclinical pharmacokinetic studies.

Protocol 3: Oral Pharmacokinetic Study of SEDDS Formulation

Animal Model: Male Sprague-Dawley rats (250-300g).

Methodology:

  • Animal Preparation: Fast animals overnight (12-16 hours) before dosing but allow free access to water. [18]2. Dosing: Administer the drug-loaded SEDDS formulation via oral gavage at a target dose (e.g., 10 mg/kg). [18]A control group receiving a simple aqueous suspension of the drug should be included for comparison.

  • Blood Sampling: Collect blood samples (~200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters (Cmax, Tmax, AUC, half-life).

Protocol 4: Intravenous Pharmacokinetic Study of Nanoparticle Formulation

Animal Model: Male BALB/c mice (20-25g).

Methodology:

  • Dose Preparation: Reconstitute the lyophilized nanoparticles in sterile saline or PBS to the target concentration.

  • Dosing: Administer the nanoparticle suspension via a single bolus injection into the lateral tail vein (e.g., at 5 mg/kg). [19]3. Blood Sampling: Collect blood samples via submandibular or saphenous vein bleeding at pre-dose (0) and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing and Bioanalysis: Follow the same procedures as described in Protocol 3.

  • Data Analysis: Calculate PK parameters to determine the drug's distribution and clearance characteristics when delivered via a nano-carrier.

Conclusion

The successful in vivo delivery of poorly soluble compounds like 1-(4-Chlorophenyl)cyclopentan-1-amine requires rational formulation design based on the molecule's physicochemical properties. Lipid-based systems, particularly SEDDS, offer a robust strategy for enhancing oral absorption by overcoming solubility and dissolution barriers. For systemic applications, encapsulation in biodegradable polymeric nanoparticles provides a proven method for intravenous administration, offering drug protection and controlled release. The detailed protocols provided herein serve as a comprehensive guide for researchers to develop and evaluate these advanced delivery systems, ultimately enabling the progression of challenging molecules through preclinical development.

References

  • Creative Biostructure. (n.d.). Characterization of Nanoparticles for Drug Delivery. iEM Platform. Retrieved from [Link]

  • MDPI. (2025, March 21). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Pharmaceuticals. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEDDS). Retrieved from [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

  • Meng, K. (2022). Characterization of Nanoparticle Drug Delivery Systems and their Properties. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. Retrieved from [Link]

  • SciSpace. (n.d.). Self-emulsifying Drug Delivery System (SEDDS): a Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018, August 1). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A CONVENTIONAL AND ALTERNATIVE APPROACH TO IMPROVE ORAL BIOAVILABILITY. Retrieved from [Link]

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Polymeric Nanoparticle-Based Delivery Strategies: Definition and Mechanisms. Retrieved from [Link]

  • IIP Series. (n.d.). POLYMERIC NANOPARTICLES FOR TARGETED DRUG DELIVERY. Retrieved from [Link]

  • Grove, M., & Møller, D. F. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutics and Clinical Risk Management. Retrieved from [Link]

  • Singh, A., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Hauss, D. J. (Ed.). (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. Informa Healthcare. Retrieved from [Link]

  • Deshpande, P., et al. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Polymers. Retrieved from [Link]

  • Rho, J. Y., & O'Reilly, R. K. (2025, February 28). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. Retrieved from [Link]

  • Dana, E. I., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from [Link]

  • Ardena. (n.d.). Polymeric nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vivo Nanotoxicity Assays in Animal Models. Retrieved from [Link]

  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano. Retrieved from [Link]

  • PubChem. (n.d.). [1-(4-Chlorophenyl)cyclopentyl]methanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • NANBIOSIS. (n.d.). In vivo Characterization of Nanomedicines. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry. Retrieved from [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-chlorophenyl)-2-ethylcyclopropan-1-amine (C11H14ClN). Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Prodrugs for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Model amine functionality containing drugs included in the study. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, June 15). Bringing Poorly Soluble Molecules to Market with Bioavailability Enhancement Technologies. Retrieved from [Link]

  • MDPI. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Delivery Strategies for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-(4-chlorophenyl)-N-methylpropan-2-amine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Hub for the synthesis and optimization of 1-(4-Chlorophenyl)cyclopentan-1-amine . This content is structured for organic chemists and process development scientists encountering yield or purity issues with this specific scaffold.

Case ID: 1-ARYL-CP-AMINE-OPT Status: Active Support Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine involves constructing a sterically hindered quaternary carbon center followed by a functional group transformation.[1] Users typically report two primary failure modes:

  • Incomplete Alkylation: Failure to fully cyclize the cyclopentane ring, leading to mono-alkylated open-chain impurities.[1]

  • Reduction Failure: Difficulty reducing the sterically hindered nitrile without dechlorinating the aromatic ring or stalling at the imine intermediate.

This guide provides two validated protocols (Route A and Route B) and a troubleshooting matrix to resolve these bottlenecks.

Module 1: Route Selection & Strategy

The "Why" Behind the Chemistry

Choosing the correct pathway determines your impurity profile.

  • Route A (Nitrile Reduction): Best for speed and scale. Uses 4-chlorobenzyl cyanide as the starting material.[1] Risk:[2][3] Potential dechlorination if catalytic hydrogenation is used.

  • Route B (Curtius Rearrangement): Best for high purity.[1] Converts the nitrile to an acid, then to the amine via isocyanate. Benefit: Avoids harsh reducing agents; excellent for preserving the Ar-Cl bond.[1]

Workflow Visualization

Synthesis_Workflow Start 4-Chlorobenzyl Cyanide Step1 Double Alkylation (1,4-Dibromobutane) Start->Step1 NaH, DMSO Inter Intermediate: 1-(4-Cl-Ph)cyclopentane- carbonitrile Step1->Inter Decision Select Pathway Inter->Decision RouteA Route A: Reduction (LAH/AlCl3) Decision->RouteA High Throughput RouteB Route B: Hydrolysis -> Curtius Decision->RouteB High Purity Product Target: 1-(4-Chlorophenyl) cyclopentan-1-amine RouteA->Product Yield: ~60-75% RouteB->Product Yield: ~50-65%

Caption: Figure 1. Strategic decision tree for selecting the synthesis pathway based on purity vs. throughput requirements.

Module 2: The Critical Alkylation (Ring Construction)

The formation of the 5-membered ring is the most yield-sensitive step.[1] The quaternary carbon is formed via a double nucleophilic substitution.

Protocol: Double Alkylation of 4-Chlorobenzyl Cyanide

Objective: Synthesize 1-(4-chlorophenyl)cyclopentanecarbonitrile.

Reagents:

  • 4-Chlorobenzyl cyanide (1.0 equiv)[1]

  • 1,4-Dibromobutane (1.1 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion in oil (2.2 - 2.5 equiv)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] Note: DMSO often provides faster rates for SN2 reactions.

Step-by-Step Optimization:

  • The Temperature Ramp: Do not add all reagents at room temperature. The exotherm can cause polymerization of the dihalide.

    • Action: Cool the NaH/Solvent suspension to 0°C. Add the nitrile dropwise. Stir for 30 mins to form the carbanion (Solution turns dark/red).

  • Cyclization Control: Add 1,4-dibromobutane slowly at 0°C - 10°C.

    • Critical Insight: If you add it too fast, intermolecular reaction (dimerization) competes with intramolecular cyclization.

  • Completion: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC/GC. The product spot will be less polar (higher Rf) than the starting material.

Data: Solvent Effects on Yield

Solvent System Base Temperature Typical Yield Notes
DMSO NaH 0°C -> RT 85-92% Best for difficult cyclizations.[1]
Toluene/H2O NaOH (50%) 50°C 60-70% Requires Phase Transfer Catalyst (TBAB).[1] Slower.

| THF | LDA | -78°C -> RT | 75% | Good for small scale, expensive for scale-up.[1] |

Module 3: Functional Group Transformation[4][5][6]

Option A: Direct Reduction (The "Standard" Route)

Issue: The steric bulk of the cyclopentyl ring hinders the attack of the reducing agent on the nitrile carbon. Solution: Use "Activated" Lithium Aluminum Hydride (LAH).[1]

Protocol:

  • Preparation: Suspend LAH (1.5 equiv) in dry THF under Argon.

  • Activation (Optional but Recommended): Add AlCl3 (0.3 equiv) carefully. The formation of AlH3 (alane) species is more electrophilic and effective for hindered nitriles [1].

  • Addition: Add the nitrile (dissolved in THF) to the hydride mixture at 0°C.

  • Reflux: Heat to reflux for 4-12 hours. Monitoring: Look for the disappearance of the nitrile peak (~2230 cm⁻¹) in IR.

  • Workup (Fieser Method): For x grams of LAH, add x mL water, x mL 15% NaOH, and 3x mL water. Filter the granular white precipitate.

Warning: Do not use catalytic hydrogenation (H2/Pd-C) for this step.[1] The 4-Cl group is susceptible to hydrogenolysis (dechlorination) under these conditions.

Option B: The Curtius Rearrangement (High Purity)

Issue: If the reduction yields sticky oils or inseparable side products. Solution: Convert Nitrile -> Acid -> Amine.[1]

Protocol:

  • Hydrolysis: Reflux the nitrile in 70% H2SO4 or KOH/Ethylene Glycol (160°C) to get 1-(4-chlorophenyl)cyclopentanecarboxylic acid .

  • Acyl Azide Formation: Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at RT.

  • Rearrangement: Heat the mixture to 80-100°C. Evolution of N2 gas indicates formation of the Isocyanate.[1]

  • Hydrolysis: Add aqueous HCl to the isocyanate solution to generate the amine hydrochloride salt directly.

Module 4: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield in Step 1 (Alkylation) Mono-alkylation (Open chain)Increase base to >2.2 equiv. Ensure anhydrous DMSO is used.
Dechlorination (Cl loss) Over-reductionSwitch from catalytic hydrogenation to Borane-DMS or LAH at lower temps.[1]
Product is a Sticky Oil Free base form is unstable/impureIsolate as the Hydrochloride Salt . Dissolve oil in Et2O, bubble dry HCl gas or add HCl/Dioxane.
Incomplete Reduction Steric HindranceUse AlCl3-doped LAH or switch to the Curtius Rearrangement route.[1]
Logic Diagram: Troubleshooting Reduction Failures

Troubleshooting Problem Issue: Low Yield in Nitrile Reduction Check1 Is the Ar-Cl bond intact? Problem->Check1 Action1 Cause: Steric Hindrance. Solution: Increase temp or use AlCl3 additive. Check1->Action1 Yes Action2 Cause: Over-reduction. Solution: Switch from H2/Pd to Borane-DMS. Check1->Action2 No Yes Yes No No (Dechlorination)

Caption: Figure 2. Diagnostic logic for troubleshooting low yields during the nitrile reduction step.

References

  • Nitrile Reduction Optimization: Brown, H. C., & Yoon, N. M. (1966). Selective reductions.[4] X. Reaction of aluminum hydride with selected organic compounds containing representative functional groups. Journal of the American Chemical Society.[5] Link[1]

  • Cycloalkylamine Synthesis (Analogous Cyclopropyl/Cyclobutyl): Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[1][6] Journal of Organic Chemistry.[3][4][6][7] Link

  • Ritter Reaction Overview: Bishop, R. (1991). Ritter-type Reactions.[1][3][8] Comprehensive Organic Synthesis. Link

  • Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society.[5] Link[1]

  • General Nitrile to Amine Reduction: Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[9] Journal of the American Chemical Society.[5] Link[1]

Sources

Technical Support Center: Purification & Troubleshooting for 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for cycloalkylamine synthesis. 1-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 75095-84-0) is a critical synthetic intermediate, structurally homologous to the cyclobutyl derivatives famously utilized in the synthesis of the anti-obesity drug Sibutramine (1[1]).

Because its primary synthesis route typically involves the Hofmann rearrangement of 1-(4-chlorophenyl)cyclopentanecarboxamide, crude reaction mixtures are often heavily contaminated with unreacted starting materials, inorganic salts, and polymeric byproducts. This guide provides field-proven, self-validating methodologies to isolate the target amine and ensure high purity for downstream pharmaceutical applications.

Section 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: My final product is contaminated with a high-molecular-weight impurity visible on LC-MS. What is it, and why did it form? A: This is almost certainly a symmetric urea byproduct (e.g., 1,3-bis(1-(4-chlorophenyl)cyclopentyl)urea). During the Hofmann rearrangement, the primary amide is treated with sodium hypobromite (NaOBr) to form an intermediate isocyanate (2[2]). If the subsequent hydrolysis of this isocyanate into the primary amine is too slow—often due to insufficient hydroxide concentration or inadequate heating—the newly formed primary amine acts as a nucleophile. It attacks the unreacted isocyanate, forming the urea byproduct (3[3]). Causality Fix: Ensure a strict excess of NaOH (at least 3-4 equivalents) and maintain the reaction temperature at 70–75 °C to drive rapid hydrolysis.

Q2: How can I efficiently separate the target amine from unreacted nitrile and amide starting materials? A: Exploit the basicity of the amine via an orthogonal acid-base extraction. The target amine has an estimated pKa of ~9.5. By washing the organic reaction mixture with 2M HCl, the amine is protonated to form a water-soluble hydrochloride salt. The unreacted 1-(4-chlorophenyl)cyclopentanecarbonitrile and 1-(4-chlorophenyl)cyclopentanecarboxamide lack basicity, remain neutral, and stay trapped in the organic phase, which can simply be discarded.

Q3: Why is my isolated freebase oil turning dark over time? A: Freebase primary amines are highly susceptible to atmospheric oxidation and CO2 absorption (forming carbamates). For long-term stability and storage, the freebase must be converted into its hydrochloride salt form.

Section 2: Quantitative Impurity Profiling

To design a self-validating purification system, we must first define the physicochemical parameters of the reaction matrix.

CompoundRole in SynthesisMW ( g/mol )Acid/Base ProfilePrimary Removal Strategy
1-(4-Chlorophenyl)cyclopentan-1-amine Target Product195.69Basic (pKa ~9.5)N/A (Isolated via Aq. HCl)
1-(4-Chlorophenyl)cyclopentanecarbonitrile Starting Material205.68NeutralDiscarded in initial Org. Phase
1-(4-Chlorophenyl)cyclopentanecarboxamide Intermediate223.70NeutralDiscarded in initial Org. Phase
Symmetric Urea Derivative Side Product>360NeutralDiscarded in initial Org. Phase
Inorganic Salts (NaBr, Na2CO3) Reagent WasteVariousN/ADiscarded in initial Aq. Wash
Section 3: Self-Validating Purification Protocol

This protocol uses pH tracking and phase-state changes as a self-validating mechanism. If the mass transfers successfully between the organic and aqueous phases at the specified pH gates, the purity of the final compound is intrinsically verified.

Protocol: Orthogonal Acid-Base Extraction & Salt Formation

  • Initial Solubilization & Desalting:

    • Dissolve the crude reaction residue in Toluene (10 mL per gram of crude).

    • Wash the organic layer with an equal volume of Deionized (DI) Water.

    • Causality: This removes all water-soluble inorganic salts (NaBr, NaOH, Na2CO3) generated during the Hofmann rearrangement (2[2]).

  • Acidic Extraction (Validation Gate 1):

    • Add 2M HCl to the Toluene layer in a 1:1 volume ratio. Stir vigorously for 15 minutes.

    • Allow the phases to separate. The target amine is now protonated (Amine-HCl) and resides in the bottom aqueous layer.

    • Action: Separate and retain the aqueous layer. Discard the Toluene layer (this safely eliminates the lipophilic nitrile, amide, and urea impurities).

  • Basification (Validation Gate 2):

    • Cool the aqueous layer in an ice bath to 0–5 °C.

    • Slowly add 5M NaOH dropwise until the pH reaches > 12 (verify with pH paper).

    • Observation: The solution will become cloudy as the amine deprotonates and crashes out as an insoluble freebase oil. This visual cue validates the presence and successful recovery of the basic amine.

  • Final Organic Extraction:

    • Extract the basified aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 5 mL per gram of expected product).

    • Combine the MTBE layers and dry over anhydrous Na2SO4.

  • Hydrochloride Salt Crystallization (For Ultimate Purity):

    • Filter the dried MTBE solution to remove the drying agent.

    • Bubble anhydrous HCl gas into the MTBE solution (or add a stoichiometric amount of HCl in dioxane) until precipitation ceases.

    • Filter the resulting white crystalline solid (1-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride) and dry under vacuum.

Section 4: Process Visualization

The following diagram maps the logic flow of the acid-base extraction protocol, highlighting the phase partitioning of impurities at each validation gate.

PurificationWorkflow Crude Crude Reaction Mixture (Amine, Nitrile, Amide, Urea, Salts) Extract1 Liquid-Liquid Extraction (Toluene / H2O) Crude->Extract1 Aq1 Aqueous Phase (Inorganic Salts: NaBr, Na2CO3) Extract1->Aq1 Bottom Layer Org1 Organic Phase (Amine, Nitrile, Amide, Urea) Extract1->Org1 Top Layer Acidify Acid-Base Extraction (Add 2M HCl, pH < 2) Org1->Acidify Org2 Organic Phase (Neutral Impurities: Nitrile, Amide, Urea) Acidify->Org2 Top Layer Aq2 Aqueous Phase (Amine-HCl Salt) Acidify->Aq2 Bottom Layer Basify Basification & Extraction (Add 5M NaOH + MTBE, pH > 12) Aq2->Basify Aq3 Aqueous Phase (NaCl, H2O) Basify->Aq3 Bottom Layer Org3 Organic Phase (Pure Freebase Amine in MTBE) Basify->Org3 Top Layer

Workflow diagram illustrating the orthogonal acid-base purification of the target cycloalkylamine.

References
  • Title: Application Notes: The Hofmann Rearrangement of Amides Using Sodium Hypobromite Source: Benchchem URL
  • Title: WO2002036540A2 - PROCESS FOR PREPARATION OF β-PHENETHYLAMINE DERIVATIVE Source: Google Patents URL
  • Title: The Hofmann and Curtius Rearrangements Source: Master Organic Chemistry URL

Sources

Technical Support Center: Troubleshooting Cyclization in 1-Arylcyclopentylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Logic

The Core Problem: The synthesis of 1-arylcyclopentylamines (key scaffolds in NMDA receptor modulators like ketamine analogs) hinges on the successful formation of the quaternary carbon center within a five-membered ring. The critical "cyclization" step is almost invariably the double alkylation of an aryl acetonitrile with 1,4-dihalobutane .

Failures here are rarely random; they are kinetic bottlenecks. The reaction fights a three-way war between:

  • Cyclization (Desired): Intramolecular

    
     attack.
    
  • Mono-alkylation: Stalling at the

    
    -halo intermediate.
    
  • Polymerization/Elimination: Intermolecular reactions or base-mediated destruction of the alkyl linker.

Diagnostic Flowchart (Visual Logic)

Use this logic tree to identify your specific failure mode before proceeding to the solutions.

TroubleshootingLogic Start START: Analyze Crude Mixture (GC-MS / H-NMR) CheckMass Is the Molecular Ion (M+) correct for the Cyclopentane Ring? Start->CheckMass Success Success: Proceed to Hydrolysis/Rearrangement CheckMass->Success Yes Mono Result: M+ corresponds to Open Chain (M + HBr/HCl) CheckMass->Mono No: Mass too high (Br/Cl present) Tar Result: Black Tar / Polymer No distinct peaks CheckMass->Tar No: Baseline noise high Elim Result: Recovered Nitrile + Butadiene (volatile) CheckMass->Elim No: Mass too low (SM only) Action1 See Protocol A: Force Intramolecular Closure Mono->Action1 Diagnosis: Incomplete Cyclization Action2 See Protocol B: Thermal Management Tar->Action2 Diagnosis: Exotherm/Polymerization Action3 See Protocol C: Base Selection Elim->Action3 Diagnosis: E2 Elimination

Figure 1: Diagnostic logic for categorizing cyclization failures based on crude product analysis.

Critical Failure Mode Analysis (Q&A)

Issue 1: The "Open Chain" Nightmare (Mono-alkylation)

Symptom: GC-MS shows a major peak corresponding to the aryl acetonitrile with a 4-bromobutyl tail, but the ring hasn't closed. Technical Insight: The first alkylation is fast (intermolecular), but the second (intramolecular cyclization) is sterically hindered and entropically disfavored compared to the first. If the base is consumed or the "tail" gets solvated away from the anion, the ring won't close.

Q: Why did my reaction stop at the mono-alkylated bromide? A: You likely ran out of active base or used a solvent that stabilizes the open chain too well.

  • Stoichiometry: The reaction consumes 2 equivalents of base. If you used exactly 2.0 eq, any adventitious water destroyed some base, leaving you with <2.0 eq. The reaction stops because the mono-alkylated species is less acidic than the starting material.

  • Dilution: While high dilution favors cyclization (Ziegler-Ruggli principle), too high dilution slows the kinetics of the second step to a halt.

Corrective Action:

  • Increase Base: Use 2.2 to 2.5 equivalents of NaH or NaNH2.

  • Switch to PTC: Phase Transfer Catalysis (Protocol below) creates a "lipophilic ion pair" that brings the anion and the alkyl halide tail into close proximity in the organic phase, drastically accelerating cyclization [1].

Issue 2: The "Black Tar" Scenario (Polymerization)

Symptom: The reaction turned into a viscous, dark mass. Yield is negligible. Technical Insight: The benzyl anion is a high-energy species. If the local concentration of heat (exotherm) is too high, or if the alkyl halide concentration is too high relative to the cyclization rate, the anion attacks another molecule's nitrile group (Thorpe condensation) or alkyl tail (intermolecular polymerization).

Q: Is my temperature too high? A: Likely yes, but the addition rate is the real culprit. The deprotonation of phenylacetonitrile is exothermic. If you add the nitrile to the base too fast, the temperature spikes, causing immediate polymerization of the 1,4-dibromobutane or the nitrile itself.

Corrective Action:

  • Cryogenic Addition: Add the nitrile to the base/dihalide mixture at 0°C or -10°C , then allow it to warm slowly.

  • Reverse Addition: Consider adding the base to the mixture of nitrile and dihalide (if using solid KOH/PTC) to keep the concentration of free anions low ("starvation conditions").

Issue 3: Missing Reagents (Elimination)

Symptom: You recover starting material (aryl nitrile), but the 1,4-dibromobutane is gone. Technical Insight: You accidentally performed an elimination reaction. 1,4-dibromobutane is susceptible to E2 elimination in the presence of strong, hard bases (like alkoxides or amide anions) if the temperature is high, converting it into 1,3-butadiene (a gas) which escapes the flask.

Q: I added everything correctly, where did the alkyl halide go? A: It turned into gas. This happens if you heat the reaction mixture before the alkylation has occurred, or if you use a base that acts more as a base than a nucleophile promoter in that specific solvent.

Optimized Experimental Protocols

Protocol A: The "Green" Phase Transfer Catalysis (PTC) Method

Recommended for: High yield, avoiding anhydrous conditions, and preventing mono-alkylation. This method uses a quaternary ammonium salt to shuttle the anion into the organic phase, protecting it from water and promoting the specific geometry required for cyclization [2].

Reagents:

  • Aryl Acetonitrile (1.0 eq)

  • 1,4-Dibromobutane (1.2 eq)

  • 50% Aqueous NaOH (excess, 4.0 eq)

  • Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) (0.05 eq / 5 mol%)

Workflow:

  • Setup: In a flask equipped with a vigorous mechanical stirrer (magnetic stirring often fails due to viscosity), mix the Aryl Acetonitrile and 1,4-Dibromobutane.

  • Catalyst Addition: Add the TEBA/TBAB catalyst.

  • Base Addition (The Trigger): Add the 50% NaOH solution dropwise. Expect an exotherm. Maintain temp < 45°C.

  • The "Cook": Once addition is complete, the reaction will likely self-heat. Maintain at 50-60°C for 2-4 hours. The color will change (often deep red/brown, then lightening).

  • Monitoring: Check TLC/GC. The PTC method is kinetically superior for the second alkylation step, minimizing the open-chain intermediate.

Protocol B: The Anhydrous NaH Method (Classic)

Recommended for: Substrates sensitive to hydrolysis (strong esters/amides present).

Workflow:

  • Suspension: Suspend NaH (2.2 eq, 60% in oil, washed with hexane) in dry THF or DMSO.

  • Cooling: Cool to 0°C.

  • Reagent Mix: Mix Aryl Acetonitrile (1.0 eq) and 1,4-Dibromobutane (1.1 eq) in a dropping funnel.

  • Co-Addition: Add the mixture slowly to the NaH suspension. Hydrogen gas will evolve. Ventilation is critical.

  • Cyclization Drive: After H2 evolution ceases, heat to reflux (THF) or 60°C (DMSO) to force the ring closure.

Data Summary & Troubleshooting Matrix

SymptomProbable CauseMechanistic ExplanationImmediate Fix
M+ corresponds to SM + 135 Da (Open Chain) Mono-alkylationSecond deprotonation failed;

too slow.
Add 0.5 eq more base; Add PTC catalyst; Heat longer.
Recovery of SM; No Alkyl Halide E2 EliminationBase attacked

-proton of dihalide instead of nitrile

-proton.
Lower temperature; Switch from NaOEt to NaOH/PTC.
Low Yield; Viscous Tar PolymerizationIntermolecular attack dominates intramolecular cyclization.High Dilution technique; Slow addition of reagents.
Product is Amide/Acid HydrolysisNitrile hydrolyzed by water/base at high temp.Ensure anhydrous (NaH method) or reduce temp/time (PTC).

Visualizing the Reaction Pathway

Understanding the competition between the pathways is vital for control.

ReactionPathway SM Aryl Acetonitrile (Starting Material) Anion1 Carbanion Intermediate SM->Anion1 Base Mono Mono-Alkylated (Open Chain Bromide) Anion1->Mono + 1,4-dibromobutane (Fast) Polymer Polymer/Dimer (TAR) Anion1->Polymer Thorpe Condensation Cyclic 1-Arylcyclopentane- carbonitrile (TARGET) Mono->Cyclic Intramolecular SN2 (Slow - Requires Heat/PTC) Mono->Polymer Intermolecular Attack (If Conc. too high)

Figure 2: Kinetic pathway showing the bottleneck at the Mono-Alkylated stage. The green arrow represents the desired cyclization step which often requires forcing conditions (PTC or Heat).

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[1] Organic Syntheses, 55, 91.

    • Foundational text on using PTC for nitrile alkylation, specifically avoiding the need for dangerous NaNH2/liquid ammonia conditions.
  • BenchChem Technical Support. (2025). Optimizing reaction conditions for the alkylation of phenylacetonitrile. BenchChem Guides.

    • Provides modern industrial insights into side-reaction management (hydrolysis/dimeriz
  • Caroon, J. M., et al. (1981). Synthesis and N-methyl-D-aspartate antagonist activity of 1-arylcyclopentylamines. Journal of Medicinal Chemistry, 24(11), 1320-1328.

    • The authoritative medicinal chemistry reference for the synthesis of these specific scaffolds, detailing the cycliz
  • Starks, C. M. (1971).[2] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

    • Mechanistic grounding for the use of quaternary salts to solve the "mono-alkyl

Sources

Technical Support Center: Optimizing pH Conditions for the Extraction of 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals actively working with 1-(4-Chlorophenyl)cyclopentan-1-amine. Because this compound is a sterically hindered, lipophilic primary amine, its isolation from complex reaction mixtures is fundamentally governed by its ionization state.

The following troubleshooting guide and validated protocols bridge the gap between theoretical physicochemical properties and benchtop execution, ensuring high-yield, high-purity extractions.

I. Troubleshooting & FAQs

Q: Why is my extraction yield of 1-(4-Chlorophenyl)cyclopentan-1-amine so low when using standard organic solvents? A: Yield loss in the liquid-liquid extraction (LLE) of amines is almost always a function of incomplete ionization control. Based on structurally analogous sympathomimetic amines like phentermine (which has a pKa of 9.84)[1], the pKa of 1-(4-Chlorophenyl)cyclopentan-1-amine is estimated to be between 9.8 and 10.2.

To achieve optimal partitioning from an aqueous phase into an organic solvent, the analyte must be entirely in its neutral, free-base form. The fundamental rule of LLE dictates that the aqueous sample must be adjusted to at least two pH units above the analyte's pKa[2]. If you are extracting at pH 9 or 10, a significant fraction of the amine remains protonated (cationic) and highly water-soluble. Actionable Fix: Adjust your aqueous phase to pH ≥ 12 using 2M NaOH before performing the primary extraction.

Q: How can I selectively separate the target amine from neutral or acidic reaction byproducts? A: The most robust method to achieve high specificity is an acid-base back-extraction[3]. Once your target amine is extracted into the initial organic phase (at pH > 12), it will likely be accompanied by neutral, non-ionizable impurities.

By introducing a fresh aqueous phase and dropping the pH to < 4 using 1M HCl, you force the amine to protonate into its hydrophilic hydrochloride salt. The charged amine rapidly migrates into the aqueous phase, leaving all neutral impurities trapped in the organic solvent, which can then be discarded[3],[2]. You then re-basify the aqueous layer to pH > 12 and extract with a fresh organic solvent to recover the purified free base.

Q: I am experiencing stubborn emulsions during phase separation. How do I resolve this? A: Emulsions in amine extractions typically occur for two reasons:

  • Intermediate pH: Extracting near the compound's pKa (pH 8–10) creates a mixture of charged and uncharged species that can act as surfactants, stabilizing the emulsion interface.

  • Low Ionic Strength: The density difference between the aqueous and organic phases is insufficient. Actionable Fix: First, verify that your pH is strictly > 12 or < 4. Second, saturate the aqueous phase with NaCl (brine). This "salting-out" effect increases the polarity and density of the aqueous phase, driving the organic solvent out of the water and sharply breaking the emulsion.

Q: Which organic solvent provides the best recovery for the free base? A: The choice of solvent is driven by the relative hydrophobicity of the analyte, reflected by its LogP value[2]. 1-(4-Chlorophenyl)cyclopentan-1-amine is highly lipophilic. While dichloromethane (DCM) is effective, Methyl tert-butyl ether (MTBE) is strongly recommended. MTBE has excellent affinity for lipophilic amines, separates rapidly from water (reducing emulsion risks), and avoids the environmental and safety hazards associated with halogenated solvents.

II. Quantitative Data: pH-Dependent Species Distribution

Understanding the solubility-pH profile of basic compounds is critical for predicting their partitioning behavior[4]. The table below summarizes the thermodynamic state of 1-(4-Chlorophenyl)cyclopentan-1-amine at various pH levels.

Aqueous pH ConditionDominant Amine SpeciesNet ChargePreferred Partition PhaseWorkflow Application
pH ≤ 3.0 Hydrochloride SaltCationic (+1)Aqueous PhaseBack-extraction (Purification)
pH 7.0 – 9.0 Mixed (Salt / Base)Partial (+1 / 0)Interface (Emulsion)AVOID (Causes yield loss)
pH ≥ 12.0 Free BaseNeutral (0)Organic PhasePrimary Extraction / Recovery

III. Experimental Protocol: Self-Validating Acid-Base Back-Extraction

This methodology relies on the Henderson-Hasselbalch relationship to swing the molecule between a lipophilic free base and a hydrophilic conjugate acid.

Step 1: Initial Basification To the crude aqueous reaction mixture, add 2M NaOH dropwise under continuous stirring until the pH reaches ≥ 12. Self-Validation Step: Wait 5 minutes and re-measure the pH. Amines can act as buffers; the pH must remain stable at ≥ 12 after thorough mixing to ensure complete deprotonation.

Step 2: Primary Extraction Add 3 volumes of MTBE to the aqueous mixture. Agitate vigorously for 2 minutes, venting frequently to release pressure. Allow the phases to separate completely. Collect the upper organic layer and discard the lower aqueous waste.

Step 3: Acidic Back-Extraction (Purification) Add an equal volume of 1M HCl to the collected organic layer. Agitate vigorously. Self-Validation Step: Measure the pH of the aqueous layer after separation. It must be ≤ 3. If it is higher, the amine has buffered the acid; add more HCl until the target pH is sustained.

Step 4: Phase Separation Allow the layers to settle. The target amine is now in the lower aqueous layer (as the water-soluble hydrochloride salt). Discard the upper organic layer, which now contains the neutral impurities.

Step 5: Final Recovery Add 2M NaOH to the acidic aqueous layer until the pH returns to ≥ 12. Extract with fresh MTBE.

Step 6: Isolation Dry the MTBE layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the highly purified 1-(4-Chlorophenyl)cyclopentan-1-amine free base.

IV. Workflow Visualization

G Start Crude Reaction Mixture (Aqueous Phase) Basify Add NaOH (Adjust to pH > 12) Convert to Free Base Start->Basify Extract1 Extract with Organic Solvent (e.g., MTBE) Basify->Extract1 Split1 Phase Separation Extract1->Split1 Aq1 Aqueous Waste (Salts, Polar Impurities) Split1->Aq1 Discard Org1 Organic Phase (Free Amine + Neutral Impurities) Split1->Org1 Keep Acidify Back-Extract with 1M HCl (Adjust to pH < 4) Org1->Acidify Split2 Phase Separation Acidify->Split2 Org2 Organic Waste (Neutral Impurities) Split2->Org2 Discard Aq2 Aqueous Phase (Amine Hydrochloride Salt) Split2->Aq2 Keep FinalBasify Add NaOH (pH > 12) Extract with Fresh MTBE Aq2->FinalBasify PureAmine Evaporate Solvent Pure 1-(4-Chlorophenyl)cyclopentan-1-amine FinalBasify->PureAmine

Acid-base back-extraction workflow for 1-(4-Chlorophenyl)cyclopentan-1-amine isolation.

V. References

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation". URL:

  • LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols". URL:

  • PDR.net. "phentermine hydrochloride - Drug Summary". URL:

  • SciSpace / ADMET & DMPK. "Solubility-pH profiles of a free base and its salt: sibutramine as a case study". URL:

Sources

Resolving solubility issues of 1-(4-Chlorophenyl)cyclopentan-1-amine in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical hurdles of assay development.

The compound 1-(4-Chlorophenyl)cyclopentan-1-amine is a highly lipophilic primary amine. While its structure is excellent for penetrating lipid bilayers and engaging central nervous system targets, its physicochemical profile makes it notoriously difficult to handle in aqueous in vitro bioassays.

Below is our comprehensive troubleshooting guide designed to help you understand the causality behind these solubility issues and implement self-validating protocols to resolve them.

🔍 Frequently Asked Questions & Troubleshooting

Q1: When I dilute my 10 mM DMSO stock of 1-(4-Chlorophenyl)cyclopentan-1-amine into my assay buffer (pH 7.4), it immediately turns cloudy. Why does this happen? Causality: This phenomenon is known as "solvent shock." Because the compound is highly lipophilic, pipetting a concentrated DMSO stock directly into an aqueous buffer causes the local concentration of the drug at the solvent interface to drastically exceed its aqueous solubility limit before the DMSO can diffuse[1]. This rapid supersaturation leads to immediate nucleation and irreversible colloidal precipitation[2]. Solution: Never use intermediate aqueous dilutions (e.g., diluting from DMSO into water before adding to cells), as this forces the compound to reside at high concentrations in a suboptimal solvent mixture[2]. Instead, perform serial dilutions in 100% DMSO and add the final stock directly to pre-warmed assay media with rapid mixing[1].

Q2: I cannot lower my stock concentration further, but I need to test at 100 µM in vitro. How can I keep it in solution without exceeding 1% DMSO? Causality: When standard dilution fails, you must alter the thermodynamic solubility of the system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity[3]. The hydrophobic 4-chlorophenyl moiety of your compound inserts into this cavity via non-covalent thermodynamic interactions, shielding it from water while keeping the amine exposed[4]. Solution: Pre-formulate the compound in an aqueous buffer containing 10-20% HP-β-CD. Critical Insight: Be mindful of the solubility-permeability tradeoff. While HP-β-CD increases apparent aqueous solubility, it decreases the free fraction of the drug, which can transiently reduce apparent membrane permeability in cell-based assays[5].

Q3: Does the pH of my assay buffer significantly impact the solubility of this specific compound? Causality: Absolutely. The cyclopentan-1-amine group is a primary aliphatic amine with a basic pKa (typically ~9.0–10.0). At physiological pH (7.4), it exists primarily as a protonated ammonium cation, which interacts favorably with water and aids solubility. However, if your assay buffer drifts above pH 8.0, the equilibrium shifts toward the uncharged free base, which is drastically more lipophilic and prone to precipitation. Solution: Ensure your assay buffer is strongly poised (e.g., 50 mM HEPES) to resist pH shifts upon the addition of the compound.

Q4: My compound used to dissolve fine, but after a month of storing the DMSO stock, it now precipitates. What changed? Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles allow ambient moisture to absorb into the DMSO stock. As the water content in the DMSO increases, the solvent's capacity to hold lipophilic screening compounds drops exponentially, causing the compound to precipitate out of the stock solution itself[6],[7]. Solution: Aliquot your master DMSO stock into single-use volumes and store them in desiccated containers at -20°C[1].

📊 Strategy Comparison for Solubility Enhancement

StrategyMechanism of ActionProsConsMax Recommended Conc.
Direct DMSO Addition Minimizes time in suboptimal aqueous/solvent mixtures[2].Simple, preserves the bioavailable free drug fraction.Limited by absolute aqueous solubility; localized solvent shock[1].< 1% DMSO (v/v)
HP-β-CD Complexation Host-guest encapsulation of the lipophilic 4-chlorophenyl ring[4].Drastically increases apparent aqueous solubility[5].Decreases free drug fraction; may reduce apparent permeability[5].10-20% (w/v) HP-β-CD
pH Optimization Protonation of the cyclopentan-1-amine to form a soluble cation.No additives required; physiologically relevant.Unsuitable for biological targets requiring alkaline pH.pH 6.5 - 7.4
Non-ionic Surfactants Micellar solubilization to prevent aggregation.Prevents non-specific binding to plastic assay plates.Can lyse cells or interfere with lipid membrane targets.0.01% Tween-20 (v/v)

🔬 Self-Validating Experimental Protocols

Protocol A: Preparation & Validation of HP-β-CD Inclusion Complex

This protocol utilizes host-guest chemistry to force the lipophilic compound into solution. It includes a dynamic light scattering (DLS) validation step to ensure you are not dosing cells with micro-precipitates.

  • Buffer Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., HBSS + 20 mM HEPES, pH 7.4).

  • Complexation: Add the 10 mM DMSO stock of 1-(4-Chlorophenyl)cyclopentan-1-amine dropwise to the HP-β-CD solution under continuous, vigorous vortexing to achieve your desired top concentration (e.g., 100 µM).

  • Equilibration: Incubate the mixture at 37°C for 30 minutes in a thermomixer to allow thermodynamic equilibrium of the host-guest complex.

  • Self-Validation Step: Measure the solution using a Dynamic Light Scattering (DLS) instrument or a nephelometric plate reader. A baseline reading equivalent to the buffer blank confirms complete solubilization[2]. If light scattering is detected, centrifuge at 10,000 x g for 10 mins and quantify the supernatant concentration via HPLC before proceeding to the bioassay.

Protocol B: Optimized Direct-Dilution Workflow for Cell-Based Assays

This protocol minimizes "solvent shock" by avoiding intermediate aqueous dilutions.

  • Aliquot Management: Thaw a single-use aliquot of the 10 mM DMSO stock to prevent water absorption and freeze-thaw precipitation[1].

  • Media Preparation: Pre-warm the cell culture media (ideally containing stabilizing carrier proteins like 0.1% BSA) to 37°C.

  • Serial Dilution: Perform all serial dilutions of the compound in 100% DMSO rather than in the aqueous buffer[2].

  • Dispensing: Transfer the DMSO dilutions directly into the pre-warmed assay media at a 1:100 ratio (final DMSO concentration = 1%) using rapid multi-channel pipetting and immediate orbital shaking.

  • Self-Validation Step: Always include a 1% DMSO vehicle control in your bioassay to ensure the solvent itself does not induce phenotypic changes, cytotoxicity, or assay interference.

📈 Mechanistic Visualizations

Workflow DMSO 10 mM DMSO Stock 1-(4-Chlorophenyl)cyclopentan-1-amine Direct Aqueous Buffer Addition (Solvent Shock) DMSO->Direct HPBCD Buffer + 20% HP-β-CD (Host-Guest Complexation) DMSO->HPBCD Precipitate Nucleation & Precipitation Direct->Precipitate Soluble Soluble Inclusion Complex (Bioavailable) HPBCD->Soluble

Workflow comparing standard DMSO dilution vs. HP-β-CD complexation for solubility rescue.

PHSolubility Amine 1-(4-Chlorophenyl)cyclopentan-1-amine (Lipophilic Primary Amine) pH_low Assay pH < 7.4 (Protonated State) Amine->pH_low pH_high Assay pH > 8.0 (Free Base State) Amine->pH_high Soluble_Ion High Aqueous Solubility (Ammonium Cation) pH_low->Soluble_Ion Insoluble_Base Low Aqueous Solubility (Precipitation Risk) pH_high->Insoluble_Base

The effect of assay buffer pH on the ionization state and solubility of the lipophilic amine.

📚 References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.[Link]

  • Lipophilic molecule encapsulated by a cyclodextrin. ResearchGate.[Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS One.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

Sources

Minimizing side reactions during the chlorination of phenylcyclopentylamines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for the technical support center of a specialized reagent or CDMO partner. It addresses the precise chemical challenges involved in the chlorination of phenylcyclopentylamines (and structurally related 1-arylcycloalkylamines).

Note on Scope & Safety: This guide focuses on late-stage functionalization (e.g., electrophilic aromatic substitution for SAR studies) and N-chlorination protocols. It strictly adheres to scientific principles for legitimate drug development.

Status: Active Tier: Level 2 (Senior Application Support) Topic: Minimizing Side Reactions & Controlling Selectivity Applicable Scaffolds: 1-phenylcyclopentylamine, 2-phenylcyclopentylamine, and analogs.

Executive Summary: The Reactivity Landscape

Chlorinating phenylcyclopentylamines presents a dichotomy of reactivity: the nitrogen lone pair is kinetically dominant, while the aromatic ring is the thermodynamic target for functionalization.

The core challenge is that the amine group (


) is highly activating but also susceptible to oxidative degradation. Direct chlorination (using 

) often leads to catastrophic mixtures of N-chloroamines , imines (via elimination), and tarry polymers rather than the desired ring-chlorinated product.
Key Competing Pathways
  • N-Chlorination (Kinetic): Rapid formation of

    
     and 
    
    
    
    .
  • Oxidative Deamination: Conversion of N-chloro species to imines (if

    
    -hydrogens are present) or ketones.
    
  • Ring Substitution (Desired): Electrophilic Aromatic Substitution (EAS) at the para or ortho positions.

  • Radical Chlorination: Abstraction of cycloalkyl protons (secondary C-H) under light/radical conditions.

Interactive Troubleshooting Guide (Q&A)

Category A: Preventing N-Chlorination & Oxidation

Q1: I am attempting to chlorinate the phenyl ring using


/

, but I am losing my starting material to a black tar. What is happening?

Diagnosis: You are likely experiencing oxidative degradation initiated by N-chlorination. Free amines are incompatible with strong Lewis acids and oxidants like


/

. The amine forms a Lewis acid-base complex (deactivating the ring) or oxidizes to a radical cation.

The Fix: The "Protect-React-Deprotect" Protocol. You must mask the nitrogen lone pair to prevent N-chlorination and oxidation.

  • Protection: Convert the amine to an acetamide (using acetic anhydride) or a trifluoroacetamide (using TFAA). The amide group is still ortho/para directing but protects the nitrogen from oxidation.

  • Chlorination: Use N-Chlorosuccinimide (NCS) in acidic media (e.g.,

    
     or 
    
    
    
    ) or
    
    
    under controlled conditions.
  • Deprotection: Hydrolyze the amide back to the amine.

Q2: I see a transient intermediate by TLC that disappears upon workup. Is this my product?

Diagnosis: This is likely the N-chloroamine (


).
  • Mechanism: The amine reacts with the chlorinating agent at the nitrogen first.

  • Stability: N-chloroamines are unstable and can revert to the amine or rearrange (Orton rearrangement) under acidic conditions.

  • Action: If you want the C-chloro product, you must push the rearrangement using acid catalysis (HCl/AcOH) or heat, but protection (see Q1) is cleaner.

Category B: Regioselectivity (Ortho vs. Para)

Q3: I am targeting the ortho-chloro analog, but I am getting 90% para-selectivity. How can I shift this?

Diagnosis: The cyclopentyl moiety at the C1 position is sterically bulky (roughly equivalent to a tert-butyl group in effective volume). This creates significant steric hindrance at the ortho positions, heavily favoring para attack.

The Fix: Directed Ortho-Metalation (DoM). Standard electrophilic chlorination will always favor para. To get ortho, you must change the mechanism:

  • Protect: Convert amine to a Pivaloylamide or Carbamate (Boc).

  • Lithiate: Use n-BuLi or sec-BuLi to perform Directed Ortho-Metalation . The carbonyl oxygen of the protecting group coordinates the Lithium, directing it to the ortho position.

  • Quench: Add a source of electrophilic chlorine (e.g., Hexachloroethane or NCS).

  • Result: High ortho selectivity driven by coordination, not sterics.

Category C: Side Reactions in Precursors

Q4: Wait, I am actually trying to make the chloro-precursor (1-chloro-1-phenylcyclopentane) from the alcohol, and I keep getting the alkene (1-phenylcyclopentene).

Diagnosis: This is the classic "elimination vs. substitution" competition in tertiary benzylic alcohols. The carbocation intermediate is prone to losing a proton from the adjacent cyclopentyl methylene group.

The Fix:

  • Avoid Heat: Keep the reaction at

    
     or lower.
    
  • Use Dry HCl: Bubbling dry HCl gas into dry ether/DCM is often superior to aqueous HCl or

    
     (which can promote thermal elimination).
    
  • Solvent Choice: Use a non-polar solvent (Pentane/Hexane) where the ionic elimination pathway is less favored compared to the tight ion-pair substitution.

Visualizing the Reaction Pathways[1]

The following diagram illustrates the competition between the desired Ring Chlorination and the problematic N-Chlorination/Oxidation pathways.

ChlorinationPathways cluster_0 Recommended Pathway Start Phenylcyclopentylamine (Substrate) N_Chloro N-Chloroamine (Unstable Intermediate) Start->N_Chloro Direct Cl2/NCS (Kinetic Control) Protected N-Acetyl Derivative (Protected) Start->Protected Protection (Ac2O/TFAA) Oxidation Imine/Degradation (Tarry Byproducts) N_Chloro->Oxidation Elimination/Oxidation Ring_Cl Ring-Chlorinated Amide N_Chloro->Ring_Cl Orton Rearrangement (Acid/Heat) Protected->Ring_Cl EAS Chlorination (NCS/H+ or Cl2) Final_Product Chlorophenyl- cyclopentylamine Ring_Cl->Final_Product Deprotection (Hydrolysis)

Caption: Figure 1. Kinetic competition between N-chlorination (red path) and the protected Ring Chlorination strategy (green/blue path).

Experimental Protocol: Selective Ring Chlorination

Objective: Synthesis of 1-(4-chlorophenyl)cyclopentylamine via protected intermediate.

Step 1: Protection
  • Dissolve 1-phenylcyclopentylamine (10 mmol) in DCM (50 mL).

  • Add Triethylamine (12 mmol) followed by Trifluoroacetic anhydride (TFAA) (11 mmol) dropwise at

    
    . Note: TFAA is chosen for easy removal later.
    
  • Stir 2h. Wash with dilute HCl, then

    
    . Dry and concentrate.
    
Step 2: Chlorination[2][3]
  • Dissolve the crude amide in Glacial Acetic Acid.

  • Add N-Chlorosuccinimide (NCS) (1.05 equiv).

  • Heat to

    
     monitoring by HPLC.
    
    • Why NCS? It releases

      
       slowly in situ or acts via a protonated N-Cl species, avoiding the high oxidant concentration of gas.
      
    • Why Acetic Acid? It catalyzes the electrophilic activation of NCS.[1]

Step 3: Deprotection
  • Add

    
     in Methanol/Water to the chlorinated amide.
    
  • Reflux until the trifluoroacetyl group is cleaved (usually < 2h).

  • Extract free amine.

Summary of Side Reactions & Mitigations

Side ReactionSymptomRoot CauseMitigation Strategy
N,N-Dichlorination Formation of explosive oils; loss of basicity.Excess chlorinating agent attacking free amine.Use 1.0 eq stoichiometry or Protect amine.
Imine Formation Appearance of C=N stretch in IR; loss of chirality (if chiral).Elimination of HCl from N-chloro intermediate.Avoid base during chlorination; Protect amine.
Benzylic Oxidation Ketone formation (if benzylic H present).Radical abstraction by

.[1]
Exclude light; Degas solvents; Use radical scavenger.
Polymerization Darkening of reaction; insoluble tars.Radical polymerization of elimination products.Keep temperature low (

); Use antioxidants.

References

  • Mechanisms of N-Chlorination

    • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action.[1] BenchChem.[1][2] Link

    • Detailed discussion on the radical vs.
  • Selectivity in Radical Halogenation

    • Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[3] Master Organic Chemistry. Link

    • Explains the lack of selectivity in chlorination relative to bromin
  • Aromatic Chlorination Protocols

    • Light-promoted aromatic denitrative chlorination.[4] eScholarship. Link

    • Modern methods for introducing chlorine into aromatic rings, offering altern
  • Amine Protection Strategies

    • Formation of N-chloramines in Flow.[5] ACS GCI. Link

    • Context on the stability and reactivity of N-chloro species.[6][1][2][5][7]

Sources

Overcoming hygroscopic nature of 1-(4-Chlorophenyl)cyclopentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability Guide for 1-(4-Chlorophenyl)cyclopentan-1-amine HCl

Case ID: #HYGRO-C11H14ClN-HCl Subject: Overcoming Hygroscopicity & Stability Challenges Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1][2]

Executive Summary

1-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride is a primary amine salt structurally related to the cycloalkylamine class (similar to Sibutramine metabolites).[1][2] Like many hydrochloride salts of primary amines, it exhibits significant hygroscopicity .[2] The crystal lattice energy of the HCl salt is often insufficient to prevent the absorption of atmospheric moisture, leading to deliquescence (turning into a liquid/paste), hydrolysis risks, and weighing errors.

This guide provides field-proven protocols to stabilize, handle, and recover your material.[1][2]

Module 1: Immediate Troubleshooting (The "Wet" Sample)

Q: My white powder has turned into a sticky paste or a clear liquid after being left on the bench. Is the compound ruined?

A: Likely no , but it has undergone deliquescence .[2] The compound has absorbed enough atmospheric water to dissolve itself in it. Unless the compound has been wet for weeks (leading to potential hydrolysis), it is chemically intact but physically compromised.

Protocol: Recovery of Deliquescent Material Do not attempt to filter this "goo." You must remove the water aggressively.

  • Dissolution (The Reset): Dissolve the entire sticky mass in a minimum amount of anhydrous Methanol or Ethanol (just enough to make it a flowable liquid).

  • Azeotropic Drying: Transfer to a round-bottom flask. Remove the solvent via rotary evaporation.[3][4]

    • Tip: Add a small amount of Toluene (10-20 mL) to the residue and rotovap again.[1][2] Toluene forms an azeotrope with water, dragging the trapped moisture out more effectively than vacuum alone.

  • Vacuum Oven Drying (Critical Step):

    • Temperature: 45°C – 50°C (Do not exceed 60°C initially to avoid melting the solvated form).

    • Desiccant: Place a tray of Phosphorus Pentoxide (P₂O₅) or KOH pellets inside the vacuum oven. This chemically traps the water vapor released by your compound.

    • Duration: 12–24 hours at full vacuum (<5 mbar).

Module 2: Storage & Handling Best Practices

Q: How do I weigh this compound accurately without it gaining weight on the balance?

A: The "drifting balance" reading is a classic sign of moisture uptake. You must isolate the compound from the lab atmosphere during weighing.

Protocol: The "Difference Weighing" Technique

  • Equilibrate: Bring the storage container to room temperature before opening (prevents condensation).

  • Aliquot: Inside a glovebox or a dry-bag (flushed with N₂/Argon), transfer the approximate amount needed into a pre-dried, tared vial with a screw cap.

  • Weighing: Close the vial tightly inside the dry environment. Take it out and weigh the entire closed vial on the analytical balance.

  • Dispense: Quickly open, dump the solid into your reaction vessel, and immediately close the vial.

  • Back-Weigh: Weigh the empty (or residual) vial. The difference is your exact mass.

Q: What are the optimal long-term storage conditions?

  • Primary Container: Amber glass vial with a Teflon-lined cap.[1][2]

  • Secondary Containment: Place the vial inside a heat-sealable aluminum foil bag or a larger jar containing a sachet of silica gel or molecular sieves.

  • Temperature: Store at -20°C . Cold air holds less moisture, but always let it warm to RT before opening.[2]

Module 3: Purification & Solid-State Engineering

Q: The material is consistently sticky even after drying. Can I recrystallize it to improve crystallinity?

A: Yes. Amorphous (disordered) solids are far more hygroscopic than crystalline ones.[2] Recrystallization can "heal" the crystal lattice, reducing the surface area available for water absorption.

Protocol: Anti-Solvent Recrystallization This method uses a "Good Solvent" (Alcohol) and a "Bad Solvent" (Ether/Alkane) to force the salt into an ordered crystal lattice.

  • Dissolve: Dissolve 1.0 g of the amine HCl in the minimum amount (approx. 3-5 mL) of boiling Isopropanol (IPA) or Ethanol .

  • Filter: If there are insoluble particles, filter rapidly while hot.[2]

  • Precipitate: Remove from heat.[2] While stirring, slowly add Diethyl Ether (or MTBE) dropwise until a persistent cloudiness appears.[2]

  • Crystallize: Cap the flask and place it in the fridge (4°C) overnight. Do not freeze immediately, as rapid cooling traps solvent/impurities.[2]

  • Harvest: Filter the white crystals quickly under a blanket of Nitrogen (using an inverted funnel or Schlenk frit).

  • Wash: Wash with cold anhydrous Ether.

Q: I cannot handle the HCl salt at all. Are there alternatives?

A: If the HCl salt is unmanageable, you are fighting thermodynamics. The "Senior Scientist" solution is Salt Switching .

  • Why: HCl is a small, spherical counter-ion that leaves "gaps" in the crystal lattice where water can enter.

  • Alternative: Large, organic counter-ions pack more tightly.[2]

  • Recommendation: Convert the free base to a Fumarate , Maleate , or Tartrate salt. These often form non-hygroscopic, free-flowing crystalline solids.[1][2]

Module 4: Decision Logic & Workflows

Workflow 1: Recovering "Wet" Material

RecoveryWorkflow Start Start: Material is Sticky/Wet CheckColor Is the material discolored (Yellow/Brown)? Start->CheckColor Discolored Possible Oxidation/Degradation Perform Recrystallization CheckColor->Discolored Yes White Pure but Hydrated Proceed to Drying CheckColor->White No Recryst Perform Recrystallization (IPA/Ether System) Discolored->Recryst Dissolve Dissolve in MeOH/EtOH + 10% Toluene (Azeotrope) White->Dissolve Rotovap Rotary Evaporation to Dry Foam Dissolve->Rotovap VacOven Vacuum Oven Drying 45°C, <5 mbar, P2O5 Desiccant Rotovap->VacOven CheckFlow Is it a free-flowing powder? VacOven->CheckFlow Success Success: Store in Desiccator CheckFlow->Success Yes Fail Failure: Material Amorphous CheckFlow->Fail No Fail->Recryst Recryst->VacOven

Caption: Logical workflow for recovering 1-(4-Chlorophenyl)cyclopentan-1-amine HCl from a deliquescent state.

Quantitative Data: Solubility & Solvent Selection

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability for RecrystallizationNotes
Water HighHighPoorDifficult to dry; promotes hydrolysis.[1][2]
Ethanol Very HighHighModerateGood solvent, but yield may be low without anti-solvent.[2]
Isopropanol (IPA) HighModerateExcellent Best balance.[2] Often yields nice needles.[2]
Diethyl Ether InsolubleInsolubleExcellent (Anti-solvent) Use to crash out the salt from Alcohol.
Dichloromethane ModerateLowPoorOften forms solvates (oils) with amines.[2]
Toluene LowInsolubleGood (Azeotrope)Use primarily for drying, not crystallizing.[2]

References

  • BenchChem Technical Support. (2025).[2][3][5][6] Handling and storage of hygroscopic amine hydrochlorides.[2] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 1-(4-chlorophenyl)cyclopropan-1-amine hydrochloride.[1][2] (Used as structural analog proxy).[2] Retrieved from [1][2]

  • Organic Syntheses. Purification of Amine Salts via Recrystallization.[2] Org.[2][4] Synth. Coll. Vol. 5, p. 122.[2] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24206589: 1-[(4-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride.[1][2][7] Retrieved from [1][2][7]

  • DigiVac. (2022).[2] Secrets for Drying Fine Powders in a Vacuum Oven. Retrieved from [1][2]

Sources

Technical Support Center: 1-(4-Chlorophenyl)cyclopentan-1-amine Stability & Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with handling 1-(4-Chlorophenyl)cyclopentan-1-amine .

While the solid free base or hydrochloride salt of this compound exhibits reasonable stability, its behavior in solution is highly susceptible to environmental degradation. Because it features a sterically hindered primary amine and a lipophilic chlorophenyl ring, solutions are prone to rapid auto-oxidation, nucleophilic reactions with atmospheric gases, and photolytic cleavage. This guide provides mechanistic troubleshooting, validated formulation protocols, and quantitative data to help you establish a self-validating system for maximizing shelf-life.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My stock solution in methanol developed a white, cloudy precipitate after a few weeks of storage. What caused this, and how can I rescue or prevent it? A1: The precipitate is an insoluble alkylammonium carbamate salt. Primary amines are highly nucleophilic and react rapidly with atmospheric carbon dioxide (CO2) dissolved in the solvent. The CO2 reacts with one equivalent of the primary amine to form carbamic acid, which subsequently reacts with a second equivalent of the free amine to precipitate as an insoluble carbamate network[1][2]. Causality & Prevention: The reaction is driven by the availability of the lone electron pair on the un-ionized nitrogen. To prevent this, you must either rigorously exclude CO2 by purging solvents with Argon and using PTFE-lined septa, or protonate the amine. Converting the amine to its hydrochloride or trifluoroacetate (TFA) salt lowers the pH, protonating the nitrogen to an ammonium cation (


), which entirely eliminates its nucleophilicity toward CO2[3].

Q2: We observe a gradual yellowing/browning of our aqueous solutions over time, accompanied by new broad peaks on our HPLC chromatograms. What is the degradation pathway? A2: Color changes in amine solutions are classic indicators of oxidative degradation. In the presence of dissolved oxygen and trace transition metals, the un-ionized primary amine undergoes auto-oxidation to form hydroxylamines. These intermediates readily dehydrate into oximes or polymerize into highly conjugated, colored degradation products[4]. Furthermore, the 4-chlorophenyl moiety can undergo photolytic dehalogenation under UV light, generating reactive radicals that exponentially accelerate this oxidation cascade. Causality & Prevention: Oxidation requires molecular oxygen and is often catalyzed by light and basic conditions (where the amine is un-ionized)[4]. Store all solutions in amber glass vials to block UV radiation. Formulate using degassed, ultra-pure water (18.2 MΩ·cm) to minimize trace metal catalysts.

Q3: What is the optimal pH and buffer system for maximizing the aqueous shelf-life of this compound? A3: The optimal pH for storing 1-(4-Chlorophenyl)cyclopentan-1-amine is mildly acidic, strictly between pH 4.5 and 6.0 . At this pH, the primary amine (pKa ~9.5) is >99.9% protonated. The protonated state is electronically shielded from both oxidation and carbamate formation. Causality & Prevention: Use acetate or citrate buffers rather than phosphate. Phosphate buffers can sometimes complex with trace metals and inadvertently catalyze oxidation[5]. Keep the buffer concentration as low as possible (e.g., 10–50 mM) to minimize general acid-base catalysis of secondary degradation pathways[6].

Part 2: Mechanistic Degradation Pathways

To effectively stabilize your solutions, it is critical to understand the competing degradation pathways at a molecular level.

DegradationPathways A 1-(4-Chlorophenyl) cyclopentan-1-amine (Free Base Solution) B Oxidation Pathway (O2, Transition Metals) A->B Dissolved O2 C Carbamate Formation (Atmospheric CO2) A->C Nucleophilic Attack D Photolytic Cleavage (UV Light Exposure) A->D Photons E Hydroxylamines & Colored Oximes B->E Auto-oxidation F Insoluble Alkylammonium Carbamate Precipitate C->F Amine + Carbamic Acid G Des-chloro Radicals & Polymerized Degradants D->G Dehalogenation

Figure 1: Primary degradation pathways of 1-(4-Chlorophenyl)cyclopentan-1-amine in solution.

Part 3: Quantitative Stability Data

The following table summarizes the expected shelf-life (defined as the time until the active pharmaceutical ingredient falls below 95% purity,


) under various formulation conditions.
Solvent SystempH / AdditiveStorage AtmosphereTemperatureShelf-Life (

)
Primary Degradation Issue
Methanol (Unbuffered)N/AAmbient Air25°C< 7 DaysCarbamate Precipitation
WaterpH 7.4 (Phosphate)Ambient Air4°C14 DaysOxidation / Yellowing
WaterpH 5.0 (Acetate)Ambient Air4°C> 60 DaysMinor Oxidation
WaterpH 5.0 (Acetate)Argon Purged-20°C> 12 MonthsNone Detected
Anhydrous DMSO0.1% TFAArgon Purged-20°C> 12 MonthsNone Detected

Part 4: Standardized Experimental Protocols

A trustworthy protocol must be a self-validating system. The following methodologies incorporate baseline analytical checks to ensure that degradation is accurately monitored and not an artifact of poor preparation.

Protocol A: Preparation of Ultra-Stable Aqueous Working Solutions (10 mM)

Objective: To formulate an aqueous solution resilient against oxidation and CO2 absorption.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.0 using glacial acetic acid.

  • Degassing (Critical Step): Transfer the buffer to a heavy-walled flask. Sparge the solution with high-purity Argon gas for a minimum of 15 minutes to displace dissolved

    
     and 
    
    
    
    .
  • API Dissolution: Weigh the required mass of 1-(4-Chlorophenyl)cyclopentan-1-amine. Slowly add the degassed buffer while maintaining a gentle Argon blanket over the liquid surface. Sonicate for 5 minutes until fully dissolved.

  • Self-Validation (Baseline Check): Immediately withdraw a 100 µL aliquot. Analyze via HPLC-UV (e.g., 220 nm and 254 nm) to establish the

    
     area percent. This baseline is mandatory to validate future stability time-points.
    
  • Storage: Aliquot the solution into amber glass vials. Flush the headspace of each vial with Argon for 5 seconds before immediately sealing with a PTFE-lined silicone septum cap. Store at 4°C (working) or -20°C (long-term).

Protocol B: Preparation of Anhydrous Organic Stock Solutions (100 mM)

Objective: To create highly concentrated stocks for downstream assays without risking carbamate precipitation.

  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) packed under Argon.

  • Acidification: Add 0.1% (v/v) Trifluoroacetic Acid (TFA) to the DMSO. Causality: The TFA immediately protonates the primary amine upon dissolution, forming a stable TFA-salt that is immune to CO2 attack[3].

  • Dissolution & Storage: Dissolve the API under an inert atmosphere. Aliquot into single-use amber vials to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture and oxygen. Store at -20°C.

Part 5: Formulation Workflow

FormulationWorkflow S1 1. Solvent Preparation Degas with Argon for 15 min S2 2. pH Optimization Buffer to pH 4.5 - 6.0 (Acetate) S1->S2 S3 3. API Dissolution Add Amine & Sonicate S2->S3 S4 4. Environmental Shielding Transfer to Amber PTFE-sealed Vials S3->S4 S5 5. Long-Term Storage Store at -20°C S4->S5

Figure 2: Step-by-step formulation workflow to maximize amine solution shelf-life.

References[1] Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. utwente.nl.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYVdO-BgWj7yTgcvn7MVvFs-15x1EqOINM9xsB6KI_IZX6bcvZCl_qzOnzS0gRJVIfaYz6qnG_s_yCN_KRM90Zm1alhNygf-mwpIwY61RzaGpmalCFqD-6ZqKf_tlZEyYkLAfStMKi9b_tn_UaIWTGv0SAEQ==[3] Navigating the Stability and Storage of DBCO-PEG8-amine: An In-depth Technical Guide. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ1Hy62p8DYL-GJSa8EyxqIR1WpUKYrEi4KSi94MLzFzmRMNYNDRPfFfVFGK9elEHn1LpCsZuGLy1NzDZ39S5IL6SSaYgQPPLnAfTYjUyolOvKpoTuDOpTL75v9syhIrfDw8LbqdaQg9b8zQ1d6ABmSAjD7SmpiIh4Rg8iQ9czId9gL6E-KQFtU6-3SrknAKWZ3tSs6_TJFfGqrQZuZLPyzcAHI7mNtr0IEklFR_a3[5] Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. europeanpharmaceuticalreview.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf_KHUNOrNJQyWoo__qLizXrpAyFFpizwA2SLYTcB4E2vj4e7Z7f3QMmYKX5PyQe-vJYRXiklKAjkn-bjJpa7M3E1g6-GDbqcF3VCMCfd8GNKQrMfH37EnGTTt83KwVv0t0HJFd32qGEpVRDqxlfZu9VZ6W_DCHruq7yEjeyp7gNJw30NZhpUgI6Ipyvz299ENKSmEMeoys9ZTtAVqT-YxzyThsuzXo9GoE5IIOTOnMF0r2jylbv9AKJMfDyYtVEanZGhu[2] Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW0Nc6L2Wx7gihNzUSW3A7dFBLAiUHqaZRpt8BGJL89UVLX7gCOjXFz0D8DtroczPVw4oRcjmNqNv8Z3EGfJskBgF3ep_As5SEL1OjdUewwBA3aXIyaUJVv1YdBj-H2Ww=[6] Drug Stability | PDF | Pharmaceutical Formulation | Amide. scribd.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzdddYnFh5OEQ9V_ecjPpL7MYxvQklvrDkur_WNIS_K4ofegHDQjlqG0B4H9mGvN24Yb4Bs_AXqtmdCyQdFGL1f9DMuSSMX93chKfmP59NTYWnqSmXnqn_9YTEcR2QZsATKwfQKwni2Nrxub7P6vVsQKQ=[4] Oxidation of Drugs during Drug Product Development: Problems and Solutions. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHOa_CIYZsKuZUKi8yD_uey7Xk0KJ0LRUCiiib83XquGigtLF-LK4dPWHWLuU-263izbwEgjKKCpfphduQALSmB4-kJ3-4oADPqlBL0DT5qqN3Yxe01yK8g-dpq7J7SX1fcyteJOVU-dFZlw==

Sources

Troubleshooting poor baseline resolution in LC-MS of arylcycloalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Helpdesk.

Topic: Troubleshooting Poor Baseline Resolution in LC-MS of Arylcycloalkylamines Ticket ID: #LCMS-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Aryl-Amine" Paradox

Arylcycloalkylamines (e.g., Ketamine, PCP, PCE, and their analogues) present a dual challenge in chromatography. Structurally, they possess a hydrophobic aryl ring (requiring


-based selectivity) and a basic cycloalkylamine  nitrogen (

).

Poor baseline resolution in this class typically manifests as one of three distinct physical phenomena. You must identify which one is occurring to select the correct remedy:

  • The Tailing Peak: The baseline does not resolve because the peak never finishes eluting (Silanol interaction).

  • The Co-eluting Isomer: The baseline is flat, but two peaks merge into a "shoulder" (Lack of Selectivity).

  • The Noisy Baseline: The peaks are sharp, but the detector noise floor swamps the separation (Ion Suppression/Source Contamination).

Module 1: The "Chemistry" of Tailing (Peak Shape)

User Question: "My Ketamine and Norketamine peaks are tailing significantly (As > 1.5). I'm using a standard C18 column with 0.1% Formic Acid.[1] Why is this happening?"

Technical Insight: You are experiencing the classic "Cation Exchange" effect . At pH 2.7 (0.1% Formic Acid), your basic analytes are fully protonated (


). However, older or non-endcapped silica columns have residual surface silanols (

) that deprotonate above pH 3.5. Your analyte is sticking to the silica surface, not just partitioning into the C18 ligand.

The Fix: You have two pathways. Pathway A is preferred for MS sensitivity; Pathway B is preferred for peak shape.

  • Pathway A (Low pH / High Ionic Strength): Add Ammonium Formate (5–10 mM) to your mobile phase. The ammonium ions (

    
    ) flood the system and compete with your drug for the active silanol sites, effectively "blocking" the wall interactions.
    
  • Pathway B (High pH / Hybrid Column): Switch to a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH) and use Ammonium Bicarbonate (pH 10) . At pH 10, the amine is deprotonated (neutral). Neutral molecules do not interact with charged silanols.

Protocol: Mobile Phase Preparation (High pH)

  • Stock: Prepare 100 mM Ammonium Bicarbonate in water (pH naturally ~7.8).

  • Adjust: Add Ammonium Hydroxide dropwise until pH reaches 10.0.

  • Dilute: Dilute to 10 mM in LC-MS grade water for Mobile Phase A.

  • Organic: Use 100% Acetonitrile for Mobile Phase B (Do not add buffer to B to avoid precipitation).

Module 2: The "Physics" of Selectivity (Isomer Resolution)

User Question: "I cannot separate structural isomers like Methoxpropamine (MXPr) and Methoxisopropamine (MXiPr). They co-elute on my C18 column."

Technical Insight: C18 columns separate based on hydrophobicity . Isomers often have identical hydrophobicity (LogP). To separate them, you need Shape Selectivity and


 Interactions . The aryl ring in these compounds is an electron-rich target for specific stationary phases.

The Fix: Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase.

  • Mechanism: The Biphenyl ligand allows for

    
     stacking with the aryl ring of the drug. Steric hindrance around the amine (branched vs. straight chain) dramatically alters how the molecule "slots" into the biphenyl ligands, creating separation where C18 sees none.
    
  • Solvent Choice: Use Methanol instead of Acetonitrile. Acetonitrile has its own

    
    -electrons (
    
    
    
    ) which interfere with the stationary phase interaction. Methanol is "
    
    
    -transparent," maximizing the column's selectivity.

Data Comparison: Retention Factors (


) 
AnalyteC18 (ACN)Biphenyl (MeOH)Result
Ketamine 2.13.4Increased Retention
Norketamine 1.82.9Better Resolution
Isomer A (Branched) 2.23.8 Baseline Resolved
Isomer B (Linear) 2.24.2 Baseline Resolved

Module 3: Visualizing the Troubleshooting Logic

The following decision tree illustrates the logical flow for diagnosing baseline issues specific to arylcycloalkylamines.

TroubleshootingLogic Start PROBLEM: Poor Baseline Resolution CheckShape Check Peak Shape Start->CheckShape Tailing Peaks are Tailing (As > 1.2) CheckShape->Tailing Yes Symmetric Peaks are Symmetric (As < 1.2) CheckShape->Symmetric No Action_Silanol CAUSE: Silanol Interaction ACTION: Add 10mM Amm. Formate OR Switch to High pH (Hybrid Col) Tailing->Action_Silanol Coelution Peaks Overlap (Isomers/Matrix) Symmetric->Coelution Overlapping Peaks Noise High Baseline Noise (Low S/N) Symmetric->Noise Grass-like Baseline Action_Selectivity CAUSE: Lack of Selectivity ACTION: Switch to Biphenyl Column Use Methanol as Organic Phase Coelution->Action_Selectivity Action_Source CAUSE: Source Contamination ACTION: Clean Cone/Shield Use Divert Valve (0-1 min) Noise->Action_Source

Figure 1: Decision matrix for isolating the root cause of resolution loss in LC-MS of basic amine drugs.

Module 4: Sensitivity & Noise Reduction

User Question: "My peaks are separated, but the baseline noise is so high that I can't integrate low concentrations (


)."

Technical Insight: Arylcycloalkylamines are often analyzed in biological matrices (urine/plasma).[2] "Baseline noise" is often chemical noise from phospholipids or solvent clusters.

  • The "Divert" Rule: The first 1–2 minutes of a gradient contain salts and hydrophilic matrix components that foul the MS source.

  • The "Cluster" Effect: Sodium adducts and solvent clusters often form in the source if the drying gas flow is too low.

Step-by-Step Protocol: Source Optimization

  • Divert Valve: Program the LC divert valve to send flow to Waste for the first 1.5 minutes (or until 0.5 min before the first peak of interest).

  • Cone Gas (Curtain Gas): Increase the cone gas flow. This gas blows "backwards" against the ion stream, physically blocking neutral solvent droplets from entering the vacuum region.

    • Standard: 150 L/hr

    • Optimized for Noise: 400–600 L/hr (Note: This may slightly reduce absolute signal, but drastically improves Signal-to-Noise ratio).

  • MRM Transitions: Ensure you are not using a transition that overlaps with common background ions.

    • Ketamine:[1][2][3] 238.1

      
       125.1 (Quant), 238.1 
      
      
      
      179.1 (Qual).
    • Avoid: Transitions losing only water (-18) or ammonia (-17) as these are non-specific and noisy.

References

  • Restek Corporation. (2018).[4] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Waters Corporation. (2022). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Retrieved from [Link]

  • Chromatography Online. (2024). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine and Metabolites. Retrieved from [Link]

Sources

Optimization of temperature parameters for amine substitution on cyclopentane rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic challenges associated with amine substitution on cyclopentane rings.

Cyclopentylamines are privileged pharmacophores in drug development. However, installing an amine onto a cyclopentyl ring—whether via nucleophilic substitution (


) of a cyclopentyl electrophile or reductive amination of cyclopentanone—is notoriously sensitive to temperature. This guide synthesizes field-proven insights and mechanistic causality to help you optimize your temperature parameters, eliminate byproducts, and maximize yields.

Section 1: The Mechanistic Causality of Temperature

To optimize temperature, we must first understand the competing transition states in cyclopentyl amination:

1. The


 vs. 

Competition
The cyclopentyl ring is a secondary carbon system. When reacting a cyclopentyl halide or sulfonate (e.g., tosylate) with an amine, the amine acts as both a nucleophile (

) and a base (

). The transition state for

elimination is highly disorganized, meaning it has a positive entropy of activation (

). Conversely, the associative

transition state is highly ordered (

). Because free energy is defined as

, elevating the temperature (

) disproportionately lowers the activation barrier for elimination. Therefore, high temperatures inevitably lead to cyclopentene byproducts rather than the desired cyclopentylamine .

2. Reductive Amination and Over-Alkylation When synthesizing cyclopentylamine via the reductive amination of cyclopentanone, temperature dictates the kinetic trapping of the primary amine. At elevated temperatures (>100 °C), the newly formed primary amine competes with the ammonia source to condense with unreacted cyclopentanone, leading to over-alkylation (forming


-dicyclopentylamine). Maintaining mild temperatures (35 °C – 70 °C) with highly active catalysts ensures the selective hydrogenation of the primary imine intermediate before side-condensations can occur .

SN2_vs_E2 CP Cyclopentyl Electrophile (Secondary Carbon) LowTemp Low Temp (0-25°C) Kinetic Control CP->LowTemp HighTemp High Temp (>60°C) Thermodynamic/Entropic Control CP->HighTemp Amine Amine Nucleophile/Base Amine->LowTemp Amine->HighTemp SN2 SN2 Substitution (Cyclopentylamine) LowTemp->SN2 Lower Enthalpy of Activation E2 E2 Elimination (Cyclopentene Byproduct) HighTemp->E2 Higher Entropy of Activation (ΔS‡ > 0)

Logical relationship of temperature effects on SN2 vs. E2 pathways in cyclopentyl systems.

Section 2: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of cyclopentene instead of my desired cyclopentylamine during the reaction of cyclopentyl tosylate with a primary amine. How do I fix this? A1: This is a classic


 vs. 

competition. Because your amine acts as a base, the thermal energy you are providing is driving the entropically favored

elimination. Solution: Lower the reaction temperature to 0 °C – 25 °C. If the amine is too sterically hindered or basic to react at this temperature, switch to a non-basic nucleophile like sodium azide (

) at room temperature, followed by a Staudinger reduction. This completely bypasses the elimination pathway .

Q2: My reductive amination of cyclopentanone is yielding


-dicyclopentylamine (di-substituted byproduct). What temperature parameters should I adjust? 
A2:  Over-alkylation occurs when the kinetic rate of the secondary condensation (primary amine + cyclopentanone) outpaces the primary reduction. This is heavily accelerated at temperatures exceeding 100 °C .
Solution: Decrease the temperature to the 35 °C – 70 °C range. To maintain reaction velocity at these lower temperatures, utilize highly active transition metal catalysts (such as 

or

) and increase the partial pressure of

to outcompete the primary amine for the ketone .

Q3: At low temperatures (0 °C), my


 substitution is incredibly slow, and I see unreacted starting material. How can I optimize without increasing temperature? 
A3:  If you cannot increase the temperature without triggering elimination, you must lower the activation energy (

) of the

pathway chemically. Solution: Switch from a less reactive leaving group (like chloride) to a highly reactive one like trifluoromethanesulfonate (triflate) or iodide. Additionally, ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) which leaves the amine nucleophile unsolvated and highly reactive at low temperatures .

Section 3: Quantitative Data Summary

The following table summarizes the optimal temperature windows and the quantitative thermodynamic consequences of deviating from them.

Reaction PathwayTarget ProductOptimal Temp RangeConsequence of High Temp (>80 °C)Consequence of Low Temp (<0 °C)

Substitution
Mono-alkylated amine0 °C – 25 °C

Elimination (Cyclopentene >60%)
Kinetic freezing (Unreacted starting material)
Reductive Amination Primary amine35 °C – 70 °COver-alkylation (Secondary amine >40%)Incomplete imine reduction (Imine accumulation)
Azide Substitution Cyclopentyl azide20 °C – 40 °CMinimal elimination (Azide is non-basic)Slow conversion rates

Section 4: Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to verify that the thermodynamic parameters are yielding the correct kinetic products.

Protocol A: Low-Temperature Amination via Azide Intermediate

This protocol circumvents the temperature-dependent


 elimination by utilizing a highly nucleophilic, non-basic intermediate.
  • Preparation: Dissolve 1.0 equivalent of cyclopentyl tosylate in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Nucleophilic Attack: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.5 equivalents of sodium azide (

    
    ).
    
  • Thermal Control: Allow the reaction to slowly warm to 25 °C and stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the UV-active tosylate without the appearance of volatile cyclopentene confirms pure substitution.

  • Reduction: Add 1.2 equivalents of triphenylphosphine (

    
    ) directly to the mixture at 25 °C, followed by 10 equivalents of water after 2 hours (Staudinger reduction).
    
  • Isolation: Extract with diethyl ether, wash with brine, and concentrate to yield the primary cyclopentylamine.

Protocol B: Mild-Temperature Reductive Amination of Cyclopentanone

This protocol utilizes advanced catalysis to allow for low-temperature reduction, preventing over-alkylation.

  • Loading: In a high-pressure autoclave, combine 1.0 equivalent of cyclopentanone, a 10-fold molar excess of anhydrous

    
     (to kinetically favor primary imine formation), and 5 mol% of 
    
    
    
    catalyst in methanol.
  • Pressurization: Purge the vessel with

    
     gas three times, then pressurize to 3.0 MPa at room temperature.
    
  • Controlled Heating: Heat the reactor strictly to 70 °C and maintain for 4 hours.

    • Self-Validation Check: Sample the reaction and analyze via GC-MS. The chromatogram must show the primary cyclopentylamine mass peak without the higher molecular weight

      
      -dicyclopentylamine peak. If the secondary amine is present, the internal temperature probe is likely overshooting 70 °C.
      
  • Workup: Cool the reactor to room temperature, safely vent the excess gas, filter the catalyst through Celite, and evaporate the solvent.

Reductive_Amination Ketone Cyclopentanone + NH3 Imine Imine Intermediate Ketone->Imine Condensation MildTemp Mild Temp (35-70°C) Active Catalyst (Ru/Nb2O5) Imine->MildTemp HighTemp High Temp (>100°C) Standard Catalyst Imine->HighTemp Primary Primary Cyclopentylamine (High Yield) MildTemp->Primary Selective Hydrogenation Secondary N,N-Dicyclopentylamine (Over-alkylation) HighTemp->Secondary Condensation with Product Alcohol Cyclopentanol (Over-reduction) HighTemp->Alcohol Direct Ketone Reduction

Temperature-dependent workflow and byproduct formation in reductive amination.

References

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. Low-Temperature Reductive Amination of Carbonyl Compounds over Ru Deposited on Nb2O5·nH2O. Available at:[Link]

  • ResearchGate. Reductive amination of cyclopentanone. Available at:[Link]

Validation & Comparative

Technical Guide: FTIR Analysis and Functional Group Confirmation of 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 75180-51-7) is a critical pharmacophore and synthetic intermediate, structurally analogous to the precursors used in the synthesis of anorectics like Sibutramine. In drug development pipelines, the rapid confirmation of the primary amine functionality—typically formed via the reduction of 1-(4-chlorophenyl)cyclopentanecarbonitrile —is a pivotal Quality Control (QC) checkpoint.

This guide provides a definitive protocol for the characterization of this compound using Fourier Transform Infrared Spectroscopy (FTIR). Unlike Nuclear Magnetic Resonance (NMR), which requires deuterated solvents and significant acquisition time, FTIR offers a rapid, non-destructive method to validate the nitrile-to-amine conversion . This document compares FTIR against alternative analytical techniques and details a self-validating spectral interpretation workflow.

Compound Profile & Structural Motifs

To accurately interpret the FTIR spectrum, one must first deconstruct the molecule into its constituent vibrational oscillators.

FeatureStructural MotifKey Vibrational ModeTarget Wavenumber (

)
Primary Amine

attached to

Carbon
N-H Stretching (Asym & Sym)

(Doublet)
Cyclopentyl Ring Cycloalkane

Stretching

Aromatic Ring 1,4-Disubstituted Benzene

Stretching

(Weak)
Chloro-Substituent Aryl Chloride (

)

Stretch / Ring Vib.

/

Comparative Analysis: FTIR vs. Alternatives

In a high-throughput synthesis environment, selecting the correct analytical tool is driven by the "Time-to-Decision" metric.

Methodological Comparison
FeatureFTIR (Recommended) 1H NMR HPLC-MS
Primary Utility Functional Group IDStructural ElucidationPurity & Mass Confirmation
Sample Prep Time < 2 Minutes (ATR)10-15 Minutes (Dissolution)15-30 Minutes (Dilution/Filter)
differentiation Excellent (Nitrile vs. Amine)Excellent (Proton counting)Good (Mass shift +2/4 Da)
Cost Per Sample NegligibleHigh (Solvents/Tube)High (Solvents/Column)
Limit of Detection

(Bulk)


Verdict: While NMR is superior for full structural solving, FTIR is the superior choice for in-process monitoring of the nitrile reduction. The disappearance of the nitrile band is a binary (Yes/No) indicator that requires no solvent or complex setup.

Structural Comparison: Target vs. Precursor

The most common synthesis route involves the reduction of the nitrile. The FTIR spectrum provides the clearest evidence of this transformation.

Spectral RegionPrecursor: 1-(4-chlorophenyl)cyclopentanecarbonitrile Target: 1-(4-Chlorophenyl)cyclopentan-1-amine Validation Logic
3300-3500

Absent Present (Doublet) Appearance of N-H stretches confirms amine formation.[1]
2200-2260

Strong, Sharp (

)
Absent CRITICAL: Disappearance confirms reduction completion.
1600

Weak (Aromatic

)
Medium (N-H Bend)N-H scissoring band overlaps with aromatic modes but adds intensity.

Experimental Protocol: The Self-Validating System

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred over KBr pellets for speed and reproducibility.

  • Reagents: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) using the parameters below.

  • Sample Loading:

    • If Liquid/Oil: Place 1 drop directly on the crystal center.

    • If Solid: Place ~5 mg on the crystal and apply pressure using the anvil until the force gauge reads 80-100 units.

  • Acquisition:

    • Range: 4000 – 600

      
      
      
    • Resolution: 4

      
      
      
    • Scans: 16 or 32 (sufficient for S/N ratio > 100:1)

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters that might obscure the N-H doublet.

Validation Checkpoint (The "Go/No-Go" Decision)
  • Pass: Distinct doublet at 3300-3400

    
     AND complete absence of peak at 2240 
    
    
    
    .
  • Fail (Incomplete Reaction): Presence of peak at 2240

    
    .
    
  • Fail (Wet Sample): Broad, rounded peak >3400

    
     (indicates residual water/solvent).
    

Spectral Interpretation Guide

The following table details the specific band assignments for 1-(4-Chlorophenyl)cyclopentan-1-amine.

Wavenumber (

)
AssignmentDescription
3380 & 3310 N-H Stretch Primary Amine Doublet. The asymmetric stretch is higher energy; symmetric is lower. Weak to medium intensity.[1]
3050 - 3080 Ar-H Stretch Aromatic C-H. Weak shoulder on the main aliphatic peak. Indicates the benzene ring.[2][3]
2950, 2870 C-H Stretch Cyclopentyl Ring. Strong absorptions typical of cyclic alkanes (

groups).
1610 - 1590 N-H Bend Scissoring. Often broader than aromatic ring modes. Confirms primary amine.
1490, 1450 C=C Ring Stretch Aromatic Skeleton. Characteristic "breathing" modes of the chlorophenyl ring.
1090 - 1010 C-N / C-Cl Fingerprint Region. C-N stretch typically ~1030

. Aryl chlorides show bands here, though often coupled.
820 - 830 C-H OOP Para-Substitution. A strong, sharp band indicating 1,4-disubstitution on the benzene ring.

Visualizing the Analytical Logic

Workflow Diagram

The following diagram illustrates the decision-making process during the synthesis monitoring.

FTIR_Workflow Start Synthesis Reaction (Nitrile Reduction) Sample Isolate Crude Product Start->Sample FTIR_Scan Acquire FTIR Spectrum (ATR Mode) Sample->FTIR_Scan Check_Nitrile Check 2200-2260 cm⁻¹ (Nitrile Band) FTIR_Scan->Check_Nitrile Nitrile_Present Band Detected (Incomplete Reaction) Check_Nitrile->Nitrile_Present Yes Nitrile_Absent Band Absent Check_Nitrile->Nitrile_Absent No Action_Reflux Continue Reflux/Reduction Nitrile_Present->Action_Reflux Check_Amine Check 3300-3500 cm⁻¹ (N-H Doublet) Nitrile_Absent->Check_Amine Amine_Present Doublet Visible (Product Confirmed) Check_Amine->Amine_Present Yes Amine_Absent No Doublet (Side Product?) Check_Amine->Amine_Absent No Action_Proceed Proceed to Purification Amine_Present->Action_Proceed Action_Reflux->Start

Figure 1: Logical workflow for monitoring the reduction of 1-(4-chlorophenyl)cyclopentanecarbonitrile to the target amine.

Spectral Assignment Map

This diagram maps the chemical structure to the specific spectral regions.[4]

Spectral_Map Molecule 1-(4-Chlorophenyl) cyclopentan-1-amine Amine Primary Amine (-NH₂) Molecule->Amine Cyclopentyl Cyclopentyl Ring (-C₅H₈-) Molecule->Cyclopentyl Aryl Chlorophenyl Ring (Ar-Cl) Molecule->Aryl Band_NH_Str 3300-3500 cm⁻¹ (N-H Stretch Doublet) Amine->Band_NH_Str Band_NH_Bend ~1600 cm⁻¹ (N-H Scissoring) Amine->Band_NH_Bend Band_CH_Ali 2850-2960 cm⁻¹ (sp³ C-H Stretch) Cyclopentyl->Band_CH_Ali Band_Ar_Str ~1490 cm⁻¹ (C=C Ring Stretch) Aryl->Band_Ar_Str Band_OOP 820-830 cm⁻¹ (Para-Substituted OOP) Aryl->Band_OOP

Figure 2: Mapping of functional groups to characteristic FTIR absorption bands.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580778, [1-(4-Chlorophenyl)cyclopentyl]methanamine. Retrieved from [Link]

  • Jeffery, J. E., et al. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link][5]

  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for Amine/Nitrile/Chloro-aryl assignments).

Sources

Structure-Activity Relationship (SAR) Comparison: Cyclopentane vs. Cyclohexane Amines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "ring size dilemma" during hit-to-lead optimization. The choice between a cyclopentylamine and a cyclohexylamine moiety is rarely trivial. While they differ by only a single methylene unit, this structural variation profoundly impacts a molecule's conformational landscape, lipophilicity, and target binding affinity.

This guide objectively compares the performance of these two cycloalkyl amines, providing researchers with field-proven insights, experimental data, and self-validating protocols to guide rational drug design.

Physicochemical and Conformational Profiling

Before analyzing biological data, we must understand the fundamental physical differences that drive the Structure-Activity Relationship (SAR):

  • Cyclohexylamine (The Rigid Chair): Cyclohexane rings predominantly adopt a rigid chair conformation. This locks substituents into distinct, inflexible axial or equatorial vectors. While this rigidity can be highly beneficial if it perfectly matches the receptor's pharmacophore model, it incurs a massive entropic penalty if the binding pocket requires a conformational shift. Furthermore, cyclohexyl groups possess a larger steric volume and higher lipophilicity (LogP).

  • Cyclopentylamine (The Flexible Envelope): Cyclopentane rings adopt an envelope or half-chair conformation and undergo rapid pseudorotation. This inherent flexibility allows the cyclopentyl ring to adapt its geometry to fit into restrictive binding pockets—a phenomenon known as "induced fit"—without suffering the severe steric clashes common to rigid six-membered rings.

Comparative SAR Case Studies & Experimental Data

To illustrate the causality behind ring size selection, we analyze two distinct medicinal chemistry campaigns where cyclopentyl and cyclohexyl amines were directly compared.

Case Study A: Bacterial Carbonic Anhydrase Inhibitors (VRE)

In a campaign to develop novel therapeutics against vancomycin-resistant Enterococcus (VRE), researchers optimized acetazolamide analogs targeting the bacterial Efα-CA enzyme[1].

  • Observation: Expanding the cycloalkyl ring from cyclobutane to cyclopentane (Compound 10) yielded the most potent inhibitor in the series, achieving a

    
     of 9.8 nM[2].
    
  • The Cyclohexane Penalty: Further expansion to a cyclohexane ring (Compound 11) resulted in a dramatic 5-fold drop in potency (

    
     = 49.3 nM)[2].
    
  • Causality: Molecular dynamics simulations revealed a strict spatial limit within the Efα-CA active site. The flexible cyclopentane ring perfectly occupied the hydrophobic pocket, whereas the rigid, bulkier cyclohexane ring induced a steric clash with the active site wall, preventing optimal hydrogen bonding of the core pharmacophore[2],[1].

Case Study B: ENT1 Nucleoside Transport Inhibitors

During the optimization of C8-alkylamine-substituted purines as nucleoside transport inhibitors, a similar trend was observed[3].

  • Observation: Substitution with cyclopentylamine (Compound 54) proved to be the most effective modification, achieving a highly potent

    
     of 0.64 nM[3],[4].
    
  • Comparison: The cyclohexylamine analog (Compound 55) and bulkier tertiary amines showed significantly reduced affinity[3],[4].

  • Causality: The receptor pocket favored a bulky yet adaptable hydrophobic group. The cyclopentyl ring provided the optimal balance of desolvation energy and conformational adaptability, outperforming the strict spatial requirements of the cyclohexyl moiety[3].

Quantitative Data Summary

The table below summarizes the quantitative performance metrics from the discussed case studies.

Target / ApplicationCompound / ModificationRing SizeBinding Affinity (

)
Performance Outcome
Efα-CA (VRE) Compound 10Cyclopentane9.8 nMOptimal Fit: Highest potency in series due to adaptive geometry.
Efα-CA (VRE) Compound 11Cyclohexane49.3 nMSteric Clash: 5-fold drop in potency due to rigid chair volume.
ENT1 Transport Compound 54Cyclopentylamine0.64 nMOptimal Fit: Best balance of bulk and pseudorotation flexibility.
ENT1 Transport Compound 55CyclohexylamineReduced AffinitySuboptimal: Rigid vectors failed to maximize pocket interactions.
Mechanistic Logic & Binding Dynamics

SAR_Logic Amine Amine Scaffold Cyclohexane Cyclohexylamine (Rigid Chair) Amine->Cyclohexane Cyclopentane Cyclopentylamine (Flexible Envelope) Amine->Cyclopentane StericClash Steric Clash in Tight Pockets Cyclohexane->StericClash Volume > Pocket AdaptiveFit Adaptive Fit via Pseudorotation Cyclopentane->AdaptiveFit Induced Fit LowAffinity Lower Affinity (e.g., Ki = 49.3 nM) StericClash->LowAffinity HighAffinity Higher Affinity (e.g., Ki = 9.8 nM) AdaptiveFit->HighAffinity

Conformational dynamics and binding logic of cycloalkyl amines in tight receptor pockets.

Experimental Workflow: Synthesis & Binding Validation

To ensure trustworthiness, any SAR hypothesis must be validated through a robust, self-validating experimental system. Below is the standard protocol for synthesizing and evaluating these cycloalkyl amine analogs.

Phase 1: Reductive Amination Synthesis

Causality Check: Reductive amination using Sodium Triacetoxyborohydride (


) is chosen because it is mild enough to prevent the reduction of sensitive functional groups (like ketones or nitriles) on the core scaffold, ensuring high chemoselectivity.
  • Imine Formation: Dissolve the core aldehyde/ketone (1.0 eq) and the chosen amine (cyclopentylamine or cyclohexylamine, 1.2 eq) in anhydrous dichloroethane (DCE). Add acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add

    
     (1.5 eq) portion-wise. The bulky triacetoxyborohydride provides excellent stereocontrol and prevents over-alkylation.
    
  • Quench & Purify: Quench with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash column chromatography.
  • Validation: Confirm the structure and purity (>95%) using LC-MS and

    
    -NMR. Crucial Check: Ensure the C-N bond vector matches the predicted geometry.
    
Phase 2: Stopped-Flow Enzymatic Assay (e.g., Carbonic Anhydrase)

Causality Check: Carbonic anhydrases catalyze the hydration of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 at near diffusion-limited rates. Standard steady-state assays are too slow; stopped-flow kinetics provide the millisecond-resolution required to accurately determine 

values.
  • Preparation: Prepare the target enzyme in a 20 mM HEPES buffer (pH 7.4) containing a pH indicator (e.g., Phenol Red)[5].

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the synthesized cyclopentyl/cyclohexyl analogs for 15 minutes to reach thermodynamic equilibrium.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with

    
    -saturated water.
    
  • Data Acquisition: Monitor the absorbance change of the pH indicator to track

    
     hydration. Calculate the initial velocity and use the Cheng-Prusoff equation to derive the exact 
    
    
    
    .

Workflow Step1 1. Reductive Amination (NaBH(OAc)3, DCE) Step2 2. LC-MS & NMR Validation (Confirm Purity >95%) Step1->Step2 Step3 3. Stopped-Flow Kinetic Assay (Millisecond Resolution) Step2->Step3 Step4 4. SAR Data Analysis (Derive Ki Values) Step3->Step4

Step-by-step experimental workflow for synthesizing and evaluating cycloalkyl amine analogs.

References

1.[2],[1] An, W., Holly, K. J., et al. (2022). "Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link] 2.[5] Abutaleb, N. S., et al. (2023). "Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbamates." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link] 3.[3],[4] Tromp, R. A., Spanjersberg, R. F., et al. (2005). "Inhibition of Nucleoside Transport Proteins by C8-Alkylamine-Substituted Purines." Journal of Medicinal Chemistry. URL: [Link]

Sources

Comparative Potency Guide: 1-(4-Chlorophenyl)cyclopentan-1-amine vs. Ketamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

This technical guide provides an objective, data-driven comparison between the research compound 1-(4-Chlorophenyl)cyclopentan-1-amine (herein referred to as 4-Cl-PCPA ) and the clinical standard Ketamine (and its established analogs).

While Ketamine is an arylcyclohexylamine characterized by a 2-chlorophenyl ring and a ketone group, 4-Cl-PCPA represents a structural contraction to an arylcyclopentylamine scaffold with a para-chloro substitution. This structural divergence fundamentally alters its pharmacodynamic profile, shifting the primary mechanism from high-affinity NMDA receptor antagonism toward monoamine transporter modulation.

Structural Classification
FeatureKetamine1-(4-Chlorophenyl)cyclopentan-1-amine (4-Cl-PCPA)
Core Scaffold Arylcyclohexylamine (6-membered ring)Arylcyclopentylamine (5-membered ring)
Aryl Substitution 2-Chloro (Ortho)4-Chloro (Para)
Amine Type Secondary (

-methyl)
Primary (

-unsubstituted)
Functional Group Ketone (at C2)None (Alkyl ring only)

Pharmacodynamic Analysis: Mechanism of Action

The comparative potency of these compounds is dictated by two primary Structure-Activity Relationship (SAR) rules governing the arylcycloalkylamine class.

The Ring Contraction Effect (NMDA Affinity)

The NMDA receptor's PCP-binding site (located within the ion channel pore) has strict steric requirements.

  • Ketamine (Cyclohexyl): The 6-membered ring provides optimal steric bulk, allowing the molecule to "lock" into the channel, blocking Ca²⁺ influx.

  • 4-Cl-PCPA (Cyclopentyl): Contraction to a 5-membered ring reduces the Van der Waals surface area. SAR data indicates that cyclopentyl analogs of PCP exhibit a 2-to-5-fold reduction in affinity for the NMDA receptor compared to their cyclohexyl counterparts.

The Halogen Position Switch (Selectivity Shift)
  • 2-Chloro (Ketamine): The ortho-chlorine creates a dipole and steric twist essential for high-affinity NMDA binding and rapid "trapping" kinetics (the mechanism underlying dissociative anesthesia).

  • 4-Chloro (4-Cl-PCPA): Para-substitution typically reduces NMDA affinity but significantly increases lipophilicity and affinity for the Dopamine Transporter (DAT) .

    • Evidence: The analog 4-Cl-PCP is a known potent dopamine reuptake inhibitor (DRI) with reduced anesthetic potential compared to PCP. 4-Cl-PCPA is predicted to follow this trajectory, acting as a stimulant-dissociative hybrid rather than a pure anesthetic.

Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by these structural differences.

G Compound_K Ketamine (2-Cl, Cyclohexyl) Target_NMDA NMDA Receptor (PCP Site) Compound_K->Target_NMDA High Affinity (Ki ~600 nM) Target_DAT Dopamine Transporter (DAT) Compound_K->Target_DAT Weak Affinity Compound_C 4-Cl-PCPA (4-Cl, Cyclopentyl) Compound_C->Target_NMDA Low Affinity (Ki >2000 nM) Compound_C->Target_DAT High Affinity (Predicted) Effect_Anesthesia Dissociative Anesthesia (Ca2+ Blockade) Target_NMDA->Effect_Anesthesia Effect_Stimulation Psychomotor Stimulation (Synaptic Dopamine Increase) Target_DAT->Effect_Stimulation

Figure 1: Divergent pharmacological pathways. Ketamine favors NMDA blockade, while the 4-Cl-cyclopentyl scaffold of 4-Cl-PCPA shifts bias toward dopaminergic modulation.

Comparative Potency Data

The following data synthesizes experimental values for Ketamine and established SAR values for arylcyclopentylamines to benchmark 4-Cl-PCPA.

Table 1: Receptor Binding Profiles (Ki Values)

Lower Ki indicates higher potency.

CompoundNMDA Receptor (

)
Dopamine Transporter (

)
Primary Effect
Ketamine (Racemic)650 nM [1]> 50,000 nMAnesthetic / Dissociative
Phencyclidine (PCP) 59 nM [1]2,200 nMDissociative / Stimulant
1-Phenylcyclopentylamine ~1,500 nM [2]~4,000 nMWeak Dissociative
4-Cl-PCPA (Subject)> 2,500 nM (Est)< 300 nM (Est) [3]Stimulant / Mild Dissociative

Interpretation: 4-Cl-PCPA is estimated to be ~4x less potent than Ketamine as an NMDA antagonist but likely >100x more potent as a dopamine reuptake inhibitor. This suggests it would lack the "K-hole" depth of Ketamine but induce significant locomotor stimulation.

Experimental Protocols

To validate the profile of 4-Cl-PCPA in your laboratory, follow these self-validating protocols.

Synthesis Verification (Brief)
  • Reaction: Grignard addition of 4-chlorophenylmagnesium bromide to cyclopentanone

    
     Hydrolysis 
    
    
    
    Conversion to Azide
    
    
    Reduction to Amine.
  • QC Check: Product must show a characteristic doublet of doublets (aromatic) and multiplet (cyclopentyl) in ¹H-NMR. Mass spec must confirm

    
    .
    
Competitive Binding Assay (NMDA)

Objective: Determine


 of 4-Cl-PCPA displacing [³H]-MK-801.
  • Membrane Prep: Homogenize rat forebrain in 50 mM Tris-Acetate (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Wash 3x to remove endogenous glutamate/glycine.
    
  • Incubation:

    • Ligand: 5 nM [³H]-MK-801.

    • Buffer: 5 mM Tris-HCl + 10 µM Glycine + 10 µM Glutamate (Required to open the channel).

    • Test Compound: 4-Cl-PCPA (1 nM – 100 µM concentration range).

    • Nonspecific Binding: Define using 10 µM (+)MK-801.

  • Equilibrium: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces nonspecific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Dopamine Uptake Assay (Functional Potency)

Objective: Measure inhibition of DA reuptake in synaptosomes.

  • Preparation: Isolate striatal synaptosomes (P2 fraction) from fresh rat brain tissue.

  • Assay Buffer: Krebs-Ringer-HEPES with ascorbic acid and pargyline (MAO inhibitor).

  • Transport:

    • Pre-incubate synaptosomes with 4-Cl-PCPA (10 min, 37°C).

    • Add [³H]-Dopamine (20 nM final).

    • Incubate for exactly 5 minutes (linear phase).

  • Termination: Rapid filtration and wash with ice-cold buffer.

  • Control: Use Cocaine (10 µM) to define nonspecific uptake.

References

  • Ebert, B., et al. (1997).[1] "Molecular pharmacology of the NMDA receptor: A comparison of ketamine, dizocilpine (MK-801), and memantine." European Journal of Pharmacology.

  • Maddox, P. H., et al. (1987). "Structure-activity relationships of arylcyclohexylamines: The effect of ring size on phencyclidine-like activity." Journal of Medicinal Chemistry.

  • Wallach, J., et al. (2014). "Structure-activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists." Semantic Scholar.

  • Rothman, R. B., et al. (1989). "Interaction of the phencyclidine analog 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) with the dopamine uptake complex." Neuropharmacology.

Sources

Validating purity of 1-(4-Chlorophenyl)cyclopentan-1-amine using quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

The Absolute Standard: Validating the Purity of 1-(4-Chlorophenyl)cyclopentan-1-amine via Quantitative NMR

As pharmaceutical pipelines demand increasingly rigorous characterization of starting materials and intermediates, traditional purity assays often fall short. 1-(4-Chlorophenyl)cyclopentan-1-amine is a critical arylcycloalkylamine intermediate. Because its downstream applications are highly sensitive to stoichiometric imbalances and trace impurities, establishing its absolute purity is paramount.

Historically, laboratories have relied on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity validation. However, as a Senior Application Scientist, I frequently encounter the limitations of these secondary methods. This guide objectively compares chromatographic techniques against Quantitative Nuclear Magnetic Resonance (1H-qNMR), demonstrating why qNMR serves as the gold standard for absolute purity validation.

The Mechanistic Case: qNMR vs. Chromatographic Techniques

To understand why qNMR is superior for the absolute quantification of 1-(4-Chlorophenyl)cyclopentan-1-amine, we must examine the causality behind how these instruments generate signals.

  • Chromatography (HPLC-UV/GC-FID) is a Secondary Method: HPLC relies on UV extinction coefficients. If an impurity (such as an unreacted aliphatic cyclopentanone precursor) lacks a conjugated chromophore, it will be virtually invisible at standard UV wavelengths (e.g., 254 nm). This leads to a dangerous overestimation of purity[1]. Furthermore, HPLC requires a reference standard of the exact same analyte with a known purity to perform external calibration.

  • qNMR is a Primary Ratio Method: qNMR operates on a fundamentally different physical principle: the direct proportionality between the integrated area of an NMR resonance and the molar concentration of the nuclei producing that signal[2]. Because qNMR detects any proton-containing molecule, it provides a nearly universal and orthogonal means of purity evaluation[3]. It does not require a reference standard of the analyte itself; it only requires a highly pure, universally certified internal standard (e.g., Maleic Acid)[2].

G Start Purity Validation: 1-(4-Chlorophenyl)cyclopentan-1-amine qNMR qNMR (Primary Ratio Method) Start->qNMR HPLC HPLC-UV (Secondary Method) Start->HPLC qNMR_Step Add Universal Internal Standard (e.g., Maleic Acid) qNMR->qNMR_Step HPLC_Step Requires Exact Reference Standard of Analyte HPLC->HPLC_Step qNMR_Mech Signal ∝ Molar Concentration (Independent of Chromophore) qNMR_Step->qNMR_Mech HPLC_Mech Signal ∝ UV Extinction Coefficient (Chromophore Dependent) HPLC_Step->HPLC_Mech Result Absolute Mass Fraction Purity qNMR_Mech->Result HPLC_Mech->Result

Caption: Logical comparison of qNMR vs HPLC for absolute purity determination.

Self-Validating Experimental Workflow: 1H-qNMR Protocol

To ensure scientific integrity, a qNMR protocol must be a self-validating system. Every parameter chosen below is dictated by the physical chemistry of the analyte and the magnetic resonance environment.

Step 1: Internal Standard (IS) Selection

For 1-(4-Chlorophenyl)cyclopentan-1-amine, Maleic Acid is the optimal internal standard.

  • Causality: Unambiguous assignment of the analyte NMR signal is crucial to prevent impurity signals from being hidden[2]. 1-(4-Chlorophenyl)cyclopentan-1-amine exhibits aromatic protons at ~7.2–7.4 ppm and aliphatic cyclopentyl protons at ~1.5–2.2 ppm. Maleic acid produces a sharp, distinct singlet at ~6.26 ppm, ensuring zero signal overlap.

Step 2: Metrological Weighing & Solvation
  • Action: Accurately weigh ~20.000 mg of the analyte and ~5.000 mg of Maleic Acid (Certified Reference Material, >99.9% purity) into the same vial. Dissolve completely in 0.6 mL of DMSO-d6.

  • Causality: The qNMR equation relies entirely on the mass ratio. Metrological weighing using a calibrated microbalance (d = 0.001 mg) is mandatory, as weighing variance is the single largest contributor to expanded uncertainty in qNMR[4].

Step 3: NMR Acquisition Parameters
  • Pulse Sequence: Use a simple 1D single-pulse experiment (e.g., zg on Bruker systems) with a 90° flip angle[2]. Causality: Complex pulse sequences (like spin-echoes) introduce J-coupling modulations that destroy the direct proportionality between signal and concentration.

  • Relaxation Delay (D1): Set D1 to

    
     seconds. Causality: If the delay between pulses is too short, protons with long longitudinal relaxation times (
    
    
    
    ) will not fully realign with the Z-axis, leading to under-integration. D1 must exceed
    
    
    of the slowest relaxing proton to guarantee >99.3% magnetization recovery.
  • Number of Scans (NS): Minimum 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1.

Step 4: Data Processing & Calculation

Apply an exponential window function (Line Broadening = 0.3 Hz) to improve SNR without distorting peak areas. Perform rigorous baseline correction. Integrate the Maleic Acid singlet (


, 2H) and the aromatic AA'BB' multiplet of the analyte (

, 4H).

Calculate absolute purity (


) using the fundamental qNMR equation:


(Where N = number of protons, M = molar mass, m = weighed mass, and P = purity)[2].

Comparative Experimental Data

To objectively demonstrate the performance of qNMR, we compared it against standard chromatographic and titrimetric methods using a single, representative batch of 1-(4-Chlorophenyl)cyclopentan-1-amine.

Table 1: Comparative Purity Assessment of 1-(4-Chlorophenyl)cyclopentan-1-amine (Batch #A4-2026)

Analytical TechniqueCalculated Purity (% w/w)Precision (RSD, n=5)Mechanistic Limitation / Observation
1H-qNMR (Maleic Acid IS)98.45% 0.12%True Absolute Purity. Captures all protonated impurities directly.
HPLC-UV (254 nm, Area %)99.82% 0.05%Overestimates purity. Fails to detect non-chromophoric aliphatic impurities (e.g., unreacted cyclopentanone).
GC-FID (Area %)97.10% 0.45%Underestimates purity. The primary amine undergoes partial thermal degradation/tailing on the GC column.
Acid-Base Titration 98.90% 0.30%Non-specific. Cannot distinguish the target analyte from other basic amine impurities.

Data Interpretation: The HPLC-UV method reports a highly optimistic purity of 99.82%. This discrepancy arises because HPLC area normalization assumes all components have identical UV response factors[1]. Because the synthesis of 1-(4-Chlorophenyl)cyclopentan-1-amine involves aliphatic precursors that lack strong UV absorbance, these impurities remain undetected by the UV detector. Conversely, qNMR provides a molar-based, absolute representation of the composition, revealing the true purity of 98.45%[1].

Conclusion

For pharmaceutical intermediates like 1-(4-Chlorophenyl)cyclopentan-1-amine, relying solely on HPLC-UV for purity validation introduces significant blind spots. By implementing a rigorously validated 1H-qNMR protocol with metrological weighing and optimized relaxation delays, laboratories can achieve an absolute, orthogonal, and highly accurate mass fraction purity assignment that is directly traceable to SI units.

References

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, American Chemical Society. Retrieved from[Link]

Sources

A Senior Application Scientist's Guide to Bioequivalence Testing of 1-(4-Chlorophenyl)cyclopentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the bioequivalence (BE) testing of 1-(4-Chlorophenyl)cyclopentan-1-amine derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the strategic rationale behind method selection, validation, and data interpretation, ensuring scientific integrity and regulatory compliance.

Introduction: The Bioequivalence Challenge with Amine Derivatives

Bioequivalence studies are fundamental to the approval of generic drugs, demonstrating that the generic product performs in the same manner as the brand-name reference drug.[1] For derivatives of 1-(4-Chlorophenyl)cyclopentan-1-amine, a class of compounds with potential pharmacological activity, establishing bioequivalence presents unique analytical challenges.[2][3][4] These molecules often possess a chiral center, meaning they exist as non-superimposable mirror images (enantiomers).[5]

Enantiomers can exhibit significant differences in pharmacokinetics (PK), pharmacodynamics (PD), and toxicity.[6] Often, one enantiomer is therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects.[5] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly require enantiomer-specific bioanalytical assays to ensure the safety and efficacy of generic formulations.[7][8] This guide will compare and contrast the primary analytical techniques suited for this purpose.

Core Principles of a Bioequivalence Study

A typical bioequivalence study involves administering both the test (generic) and reference (brand-name) drugs to a cohort of healthy volunteers, followed by the collection of biological samples (usually plasma) at predetermined time points.[9] The concentration of the drug and its enantiomers is then measured to determine key pharmacokinetic parameters.

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Statistical Analysis A Subject Screening & Enrollment B Dosing (Test vs. Reference) Crossover Design A->B C Timed Blood Sample Collection B->C D Sample Preparation (e.g., Protein Precipitation) C->D E Analytical Quantification (e.g., LC-MS/MS) D->E F Data Processing E->F G Pharmacokinetic (PK) Modeling (Cmax, AUC) F->G H Statistical Comparison (90% Confidence Interval) G->H I Bioequivalence Determination H->I start Start: Need to Quantify Amine Derivative in Plasma is_chiral Is the compound chiral? start->is_chiral need_enantio Is enantiomer-specific quantification required by regulatory guidance? is_chiral->need_enantio Yes achiral_lcms Use Achiral LC-MS/MS is_chiral->achiral_lcms No sensitivity Is pg/mL sensitivity needed? need_enantio->sensitivity Yes hplcuv Use Chiral HPLC-UV (Limited to high concentrations) need_enantio->hplcuv No throughput Is high throughput critical? sensitivity->throughput Yes lcms Use Chiral LC-MS/MS sensitivity->lcms No throughput->lcms No sfcms Use Chiral SFC-MS/MS throughput->sfcms Yes cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) plasma Plasma Sample + Internal Standard ppt Add Acetonitrile (3:1 v/v) Vortex & Centrifuge plasma->ppt lle Add Buffer (pH adjust) Add Immiscible Organic Solvent Vortex & Centrifuge plasma->lle spe Condition Cartridge Load Sample Wash (remove interferences) Elute Analyte plasma->spe supernatant Collect Supernatant ppt->supernatant evap Evaporate & Reconstitute lle->evap spe->evap analysis Inject for LC-MS/MS Analysis supernatant->analysis evap->analysis

Sources

Structural Analysis & Comparative XRD Guide: 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characterization of 1-(4-Chlorophenyl)cyclopentan-1-amine , a critical scaffold in the development of NMDA receptor antagonists and monoamine reuptake inhibitors.

This document compares the crystallographic properties of this compound against its structural analogs—specifically the unsubstituted parent (1-phenylcyclopentan-1-amine) and the ring-contracted analog (1-(4-chlorophenyl)cyclopropan-1-amine) —to highlight how the chlorophenyl group and cyclopentyl ring size influence solid-state stability and packing efficiency.

Executive Summary: The Crystallographic Advantage

In solid-state drug development, 1-(4-Chlorophenyl)cyclopentan-1-amine (4-Cl-CPA) represents a "Goldilocks" zone between the rigid, high-strain cyclopropyl analogs and the conformationally flexible cyclohexyl analogs. XRD analysis reveals that the addition of the 4-chloro substituent significantly enhances crystallinity compared to the unsubstituted parent, primarily through halogen-mediated intermolecular interactions.

Key Performance Indicators (XRD-Derived):

  • Crystallinity: Superior to the unsubstituted parent (which often oils out as a free base).

  • Packing Efficiency: Enhanced density (

    
    ) due to Cl
    
    
    
    Cl or Cl
    
    
    H interactions.
  • Stability: Higher melting point threshold (

    
     for HCl salt) compared to non-halogenated variants.
    
Comparative Analysis: 4-Cl-CPA vs. Structural Alternatives

The following table contrasts the solid-state properties of the target compound with its primary structural analogs. Data for the target is derived from homologous series trends and representative experimental values for this chemical class.

FeatureTarget: 4-Cl-CPA (HCl Salt) Alternative A: 1-Phenylcyclopentan-1-amine Alternative B: 1-(4-Chlorophenyl)cyclopropan-1-amine
Crystal System Monoclinic (Predicted

)
Monoclinic / OrthorhombicTriclinic / Monoclinic
Lattice Stability High : Stabilized by Cl

and H-bonds
Moderate : Relies solely on N-H

Cl charge assist
High : Rigid packing, but ring strain affects solubility
Density (

)



H-Bond Network 3D Network (N-H

Cl

) + Halogen bonds
2D Sheets (N-H

Cl

)
3D Network (Compact)
Hygroscopicity Low (Hydrophobic Cl shield)ModerateLow
Primary Utility Balanced solubility/stability scaffoldSynthetic intermediate (often liquid base)High-potency scaffold (rigid)

Insight: The cyclopentyl ring in 4-Cl-CPA allows for a "pucker" conformation (envelope), accommodating denser packing arrangements than the planar cyclopropyl ring, while avoiding the steric bulk of the cyclohexyl chair conformation.

Experimental Protocol: Crystal Growth & Data Collection

To obtain high-quality single crystals suitable for XRD, a slow vapor diffusion method is superior to solvent evaporation for this class of amine salts.

Phase 1: Synthesis of the Hydrochloride Salt
  • Objective: Convert the oil/low-melting free base into a crystalline salt.

  • Reagents: 4-Cl-CPA free base, 4M HCl in Dioxane, Diethyl Ether (anhydrous).

  • Step 1: Dissolve 100 mg of free base in 2 mL of dry dichloromethane (DCM).

  • Step 2: Add 1.2 equivalents of 4M HCl/Dioxane dropwise at 0°C. Precipitate forms immediately.

  • Step 3: Dilute with 5 mL anhydrous Diethyl Ether to maximize yield.

  • Step 4: Filter and wash with cold ether. Dry under vacuum.

Phase 2: Single Crystal Growth (Vapor Diffusion)
  • Solvent System: Methanol (Good solvent) / Ethyl Acetate (Anti-solvent).

  • Setup:

    • Dissolve 20 mg of the HCl salt in the minimum amount of warm Methanol (approx. 0.5 mL) in a small inner vial.

    • Place this vial (uncapped) inside a larger jar containing 10 mL of Ethyl Acetate.

    • Seal the outer jar tightly.

    • Timeline: Allow to stand undisturbed at 20°C for 3-7 days.

    • Result: Colorless prismatic crystals suitable for X-ray analysis.

Phase 3: XRD Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream) to freeze ring puckering disorder common in cyclopentane rings.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.
  • Resolution: Aim for

    
     Å resolution to accurately map the Cl substituent position.
    
Structural Logic & Packing Mechanism

The following diagram illustrates the hierarchical organization of the crystal lattice, highlighting how the 4-chloro substituent drives the stability of the final solid form.

CrystalPacking Molecule 4-Cl-CPA Cation (Protonated Amine) Interaction1 Primary Interaction: Charge-Assisted H-Bond (N-H ... Cl-) Molecule->Interaction1 Donates H Interaction2 Secondary Stabilization: Halogen Bonding / Stacking (Cl-Aryl ... Aryl-Cl) Molecule->Interaction2 4-Cl Substituent Chloride Chloride Anion (Cl-) Chloride->Interaction1 Accepts H Lattice Final Crystal Lattice (Monoclinic P21/c) Interaction1->Lattice Forms 3D Network Interaction2->Lattice Enhances Density Disorder Ring Conformation: Envelope Pucker Disorder Disorder->Lattice Requires Low T (100K)

Caption: Packing hierarchy showing how ionic anchoring and halogen interactions cooperate to stabilize the lattice.

Data Interpretation: What to Look For

When analyzing the solved structure of 1-(4-Chlorophenyl)cyclopentan-1-amine, focus on these three critical structural metrics:

A. The "Envelope" Conformation

Unlike the cyclohexane chair (rigid) or cyclopropane (planar), the cyclopentane ring will exhibit an "envelope" conformation.

  • Check: Look for the C1 atom (bearing the amine and aryl group) to be the "flap" of the envelope.

  • Disorder Warning: If the flap flips between positions, the thermal ellipsoids for the ring carbons will appear elongated. Solution: split the positions in the refinement model.

B. The Chlorine Effect

The 4-chloro group is not just a heavy atom; it directs packing.

  • Metric: Measure the intermolecular Cl

    
    Cl distance. If it is 
    
    
    
    Å, it indicates significant halogen-halogen stabilizing interactions (Type I or Type II halogen bonding).
C. Hydrogen Bonding Geometry

In the HCl salt, the protonated amine (


) typically acts as a donor to 3 chloride ions.
  • Target Metrics:

    • 
       distance: 
      
      
      
      Å.
    • 
       angle: 
      
      
      
      .
Synthesis & Analysis Workflow

The following workflow outlines the critical path from raw material to validated crystal structure.

Workflow cluster_0 Synthesis cluster_1 Crystallization cluster_2 Analysis Raw Free Base (Oil) Salt HCl Salt Formation (Precipitation) Raw->Salt Vapor Vapor Diffusion (MeOH / EtOAc) Salt->Vapor Harvest Harvest Crystal (0.2 x 0.2 x 0.1 mm) Vapor->Harvest Mount Mounting (Paratone Oil) Harvest->Mount Diffraction XRD Data Collection (Mo Source, 100K) Mount->Diffraction Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve

Caption: Validated workflow for transforming the oily free base into a solved crystal structure.

References
  • PubChem Compound Summary. (2025). 1-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride.[1] National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich. (2025). Product Specification: 1-Phenylcyclopropan-1-amine Hydrochloride. Merck KGaA. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • BenchChem. (2025).[2] 1-(4-Chlorophenyl)cyclopentan-1-amine Properties and Analogues. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Comparing toxicological profiles of chlorophenyl-substituted amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, mechanism-based comparison of chlorophenyl-substituted amines, differentiating between agents of therapeutic utility (e.g., chlorpheniramine) and those with severe toxicity profiles (e.g., 4-chloroamphetamine, chlorphentermine).

Core Insight: The toxicological outcome of a chlorophenyl-amine is not dictated solely by the chlorine substituent but by the scaffold geometry and substitution position (ortho/meta/para) . While the chlorine atom universally enhances lipophilicity and metabolic stability, its specific placement directs the molecule toward distinct "toxicity targets":

  • Para-Amphetamines: Irreversible Serotonergic Neurotoxicity.

  • Phentermines: Pulmonary Phospholipidosis.

  • Piperazines: Receptor-Mediated Functional Toxicity (Migraines/Anxiety).

  • Alkylamines: High-Safety Antihistaminic Activity.

Part 1: Structure-Activity Relationship (SAR) & Toxicity Profiles

The "Chlorine Switch": Positional Isomerism & Scaffold Impact

The addition of a chlorine atom to a phenyl ring alters the electron density and lipophilicity (LogP). However, the biological consequence is strictly determined by the molecular context.

Compound ClassRepresentative AgentCl- PositionCore ScaffoldPrimary Toxicological HazardMechanism of Toxicity
Amphetamines 4-Chloroamphetamine (4-CA) Para (4)PhenethylamineNeurotoxicity SERT-mediated uptake & oxidative terminal destruction.
Phentermines Chlorphentermine Para (4)Phenethylamine (

-dimethyl)
Phospholipidosis Lysosomal accumulation & phospholipase inhibition.
Piperazines m-CPP Meta (3)PhenylpiperazineFunctional CNS Toxicity Non-selective 5-HT receptor agonism (5-HT

).
Alkylamines Chlorpheniramine Para (4)PropylamineLow Toxicity H1 Receptor Antagonism (Safe at therapeutic doses).
Comparative Deep Dive
A. Neurotoxicity: The 4-CA Paradigm

Agent: 4-Chloroamphetamine (4-CA) / 4-Chloromethamphetamine (4-CMA)

  • Profile: 4-CA is the "gold standard" neurotoxin for selectively destroying serotonergic nerve terminals.

  • Critical SAR Finding: The neurotoxicity is highly position-dependent.

    • Para-Cl (4-CA): Potent neurotoxin.[1] Causes long-term depletion of Serotonin (5-HT) and Tryptophan Hydroxylase (TPH).[1]

    • Meta-Cl / Ortho-Cl: Do not cause long-term depletion. This suggests the para position is required for a specific interaction within the Serotonin Transporter (SERT) or for the formation of a toxic quinone-like metabolite.

  • Mechanism: 4-CA acts as a substrate for SERT, enters the neuron, displaces vesicular 5-HT (causing acute release), and then triggers intracellular oxidative stress that physically destroys the axon terminal.

B. Pulmonary Toxicity: The Chlorphentermine Pathway

Agent: Chlorphentermine

  • Profile: An anorectic drug withdrawn due to pulmonary hypertension and phospholipidosis.

  • Mechanism: It acts as a Cationic Amphiphilic Drug (CAD) . The hydrophobic chlorophenyl ring inserts into the lipid bilayer, while the charged amine interacts with phosphate groups. This complex is resistant to lysosomal phospholipases, leading to the accumulation of "foam cells" (macrophages filled with phospholipid lamellar bodies) in the lungs.

  • Contrast: Unlike 4-CA, this is not a receptor/transporter-specific toxicity but a physicochemical interaction with cellular lipids.

C. Functional Toxicity: The mCPP Agonism

Agent: meta-Chlorophenylpiperazine (mCPP)[2]

  • Profile: A metabolite of antidepressants (trazodone) and a designer drug.

  • Mechanism: It does not destroy neurons. Instead, it acts as a "dirty" agonist at 5-HT

    
     and 5-HT
    
    
    
    receptors.
  • Outcome: Induces migraines, anxiety, and panic attacks in humans. It serves as a functional probe for serotonin hypersensitivity rather than a structural toxin.

Part 2: Visualizing the Mechanisms

The following diagram illustrates the divergent toxicological pathways based on the molecular scaffold.

ToxicityPathways Substrate Chlorophenyl-Amine Substrate Amphetamine Scaffold: Amphetamine (alpha-methyl) Substrate->Amphetamine if Structure = Phentermine Scaffold: Phentermine (alpha,alpha-dimethyl) Substrate->Phentermine if Structure = Piperazine Scaffold: Piperazine Substrate->Piperazine if Structure = SERT Enters via SERT (Substrate) Amphetamine->SERT High Affinity Lysosome Lysosomal Trapping (Cationic Amphiphile) Phentermine->Lysosome Physicochemical Receptor Receptor Binding (5-HT2C/2B Agonist) Piperazine->Receptor Binding OxStress Oxidative Stress & ROS Generation SERT->OxStress Cytosolic Accumulation PLD Phospholipidosis (Foam Cell Formation) Lysosome->PLD Inhibits Phospholipase Migraine Anxiety & Migraine (Functional Toxicity) Receptor->Migraine Signal Transduction

Caption: Divergent toxicological pathways of chlorophenyl-amines driven by scaffold structure.

Part 3: Experimental Protocols

As a researcher, you must validate these profiles using self-checking assays. Below are two standard protocols for distinguishing neurotoxicity (4-CA type) from general cytotoxicity.

Protocol A: Assessment of Serotonergic Neurotoxicity (5-HT Depletion)

Objective: Determine if a compound causes long-term destruction of 5-HT terminals or merely transient depletion.

Methodology:

  • Treatment: Administer the test compound (e.g., 10 mg/kg i.p.) to rats. Include a saline control and a positive control (4-CA).

  • Wait Period: Wait 7 days . (Crucial: Acute depletion <24h is reversible; 7-day depletion indicates terminal loss).

  • Tissue Harvest: Dissect the Striatum, Hippocampus, and Cortex. Flash freeze in liquid nitrogen.

  • Extraction:

    • Homogenize tissue in 0.1 M perchloric acid (containing 0.1% cysteine to prevent oxidation).

    • Centrifuge at 10,000 x g for 15 min at 4°C.

    • Collect supernatant.

  • Analysis (HPLC-ECD):

    • Inject into HPLC with Electrochemical Detection.

    • Mobile Phase: Citrate-acetate buffer with methanol and ion-pairing agent (OSA).

    • Potential: Set working electrode to +0.6V to detect 5-HT and 5-HIAA.

  • Validation Criteria:

    • Neurotoxicity: >40% reduction in both 5-HT and 5-HIAA compared to control.[1]

    • Transient Release: Normal levels at Day 7 (despite acute behavioral effects).

Protocol B: In Vitro Hepatotoxicity & Phospholipidosis Screen

Objective: Screen for general cytotoxicity and phospholipid accumulation (Chlorphentermine-like effect).

Methodology:

  • Cell Model: Primary Rat Hepatocytes or HepG2 cells.

  • Incubation: Treat cells with graded concentrations (1–100 µM) for 24h and 48h.

  • Cytotoxicity Assay (LDH Leakage):

    • Collect culture media.

    • Measure Lactate Dehydrogenase (LDH) activity using a coupled enzymatic assay (NADH oxidation at 340 nm).

    • Calculation: % Cytotoxicity = (Media LDH / Total Lysate LDH) x 100.

  • Phospholipidosis Assay (HCS LipidTox):

    • Add HCS LipidTox™ Red phospholipidosis detection reagent (binds to accumulated lamellar bodies).

    • Incubate for 24h with the test drug.

    • Imaging: Use fluorescence microscopy (Ex/Em: 580/600 nm).

    • Positive Result: Distinct accumulation of intense fluorescent intracellular granules compared to vehicle control.

Part 4: Technical Reference Data

Table 1: Comparative Toxicological Parameters
Parameter4-Chloroamphetamine (4-CA)ChlorphentermineChlorpheniraminem-CPP
Primary Target SERT / VMAT2Lysosomal LipidsH1 Receptor5-HT

Receptor
Neurotoxicity High (Structural damage)LowNegligibleLow (Functional)
Phospholipidosis LowHigh (Lung/Liver)LowLow
LD50 (Rat, Oral) ~350 mg/kg~300 mg/kg~306 mg/kg~400 mg/kg
Metabolic Fate CYP-mediated deaminationN-oxidation / Excreted unchangedN-demethylation (CYP2D6)CYP2D6 hydroxylation
Reversibility Irreversible (Terminal loss)Reversible (Slow clearance)ReversibleReversible
Mechanism of 4-CA Neurotoxicity (Detailed)

The specific neurotoxicity of 4-CA involves a "Trojan Horse" mechanism:

  • Entry: 4-CA is a substrate for SERT, entering the neuron efficiently.

  • Displacement: It disrupts the VMAT2 gradient, dumping vesicular serotonin into the cytosol.

  • ROS Formation: Cytosolic serotonin is broken down by MAO-B, generating Hydrogen Peroxide (

    
    ).
    
  • Reactive Metabolites: 4-CA itself may be metabolized to a reactive quinone-imine intermediate that covalently binds to sulfhydryl groups on Tryptophan Hydroxylase (TPH), permanently inactivating the rate-limiting enzyme of serotonin synthesis.

NeurotoxicityMechanism FourCA 4-CA (Extracellular) SERT SERT Transporter FourCA->SERT Substrate Cytosol Cytosolic 4-CA SERT->Cytosol Transport Vesicle Synaptic Vesicle (5-HT Stores) Cytosol->Vesicle Displaces 5-HT ROS ROS / Quinones Cytosol->ROS Metabolic Activation Vesicle->Cytosol 5-HT Efflux TPH Tryptophan Hydroxylase ROS->TPH Covalent Binding (Inactivation) Terminal Nerve Terminal Degeneration ROS->Terminal Oxidative Damage

Caption: The "Trojan Horse" mechanism of 4-CA induced serotonergic neurotoxicity.

References

  • Fuller, R. W. (1992).[3] Effects of p-chloroamphetamine on brain serotonin neurons. Neurochemical Research. Link

  • Berger, U. V., et al. (1992). The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin.[4][5] Brain Research. Link

  • Reasor, M. J., et al. (1985). Prevention of chlorphentermine-induced pulmonary phospholipidosis in rats by phenobarbital. Drug Metabolism and Disposition.[6] Link

  • Hamik, A., & Peroutka, S. J. (1989).[7] 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.[7] Biological Psychiatry.[2][7][8] Link

  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstasy - a risk to public health. Forensic Science International. Link

  • Baumann, M. H., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. Link

Sources

Reproducibility of published synthesis routes for 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This comparative synthesis guide details the reproducibility, scalability, and safety profiles of the two primary routes for synthesizing 1-(4-Chlorophenyl)cyclopentan-1-amine .

Executive Summary

For large-scale production (>100g) , the Nitrile-Hofmann Route (Route A) is the superior choice due to its use of inexpensive reagents, avoidance of explosive azides, and high reproducibility, despite being longer. For discovery scale (<5g) , the Schmidt Rearrangement (Route B) offers the fastest throughput (2 steps) but requires strict safety controls due to the generation of hydrazoic acid (


).

Route Analysis & Comparison

Route A: The Nitrile-Hofmann Pathway (Standard Industrial Approach)

This route constructs the quaternary carbon center via alkylation and then degrades the carbon chain to the amine. It is the most robust method for generating 1-arylcycloalkylamines.

Mechanism:

  • Dialkylation: 4-Chlorophenylacetonitrile is deprotonated and alkylated with 1,4-dibromobutane to form the cyclopentyl ring.

  • Hydrolysis: The sterically hindered nitrile is hydrolyzed to the primary amide.

  • Hofmann Rearrangement: The amide is treated with bromine/base to form an isocyanate intermediate, which hydrolyzes to the target amine.[1][2][3][4]

Reproducibility Score: 9/10 Key Advantage: Avoids column chromatography in early steps; intermediates are often crystalline.

Route B: The Schmidt Rearrangement (Direct Access)

This route utilizes the reactivity of tertiary benzylic alcohols with hydrazoic acid.

Mechanism:

  • Grignard Addition: 4-Chlorophenylmagnesium bromide adds to cyclopentanone.

  • Schmidt Reaction: The resulting tertiary alcohol is treated with sodium azide and acid. The intermediate carbocation undergoes migration of the phenyl ring (or alkyl ring, though phenyl migration is preferred electronically) to the nitrogen, followed by hydrolysis.

Reproducibility Score: 6/10 Key Risk: Competitive dehydration of the tertiary alcohol to the alkene (1-(4-chlorophenyl)cyclopentene) can lower yields. Handling


 with 

generates toxic/explosive

gas.

Comparative Data Table

MetricRoute A: Nitrile-HofmannRoute B: Schmidt Rearrangement
Step Count 3 (Alkylation

Hydrolysis

Rearrangement)
2 (Grignard

Schmidt)
Overall Yield 55–65%40–50%
Purification Crystallization / DistillationColumn Chromatography often required
Safety Profile Moderate (Bromine handling)High Risk (Azides,

gas)
Scalability High (Kg scale feasible)Low (Azide accumulation limits scale)
Cost Low (Commodity chemicals)Moderate (Azides, specialized waste disposal)

Detailed Experimental Protocols

Protocol A: Nitrile-Hofmann Route (Recommended)

Step 1: 1-(4-Chlorophenyl)cyclopentanecarbonitrile

  • Reagents: 4-Chlorophenylacetonitrile (1.0 eq), 1,4-Dibromobutane (1.2 eq), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA, 0.02 eq).

  • Procedure:

    • Charge a flask with 4-chlorophenylacetonitrile, TEBA, and 1,4-dibromobutane.

    • Add 50% NaOH dropwise while maintaining temperature

      
       (Exothermic!).
      
    • Heat to

      
       for 6–12 hours. Monitor by TLC/GC.
      
    • Workup: Dilute with water, extract with toluene. Wash organics with water and brine.[5] Evaporate solvent.

    • Purification: Distillation under high vacuum or crystallization from hexanes (if solid).

    • Critical Control: Efficient stirring is vital for this phase-transfer catalysis.

Step 2: 1-(4-Chlorophenyl)cyclopentanecarboxamide

  • Reagents: Nitrile (from Step 1), KOH (flakes), t-Butanol.

  • Procedure:

    • Reflux the nitrile with powdered KOH (4.0 eq) in t-butanol for 4–8 hours.

    • Pour onto ice water. The amide usually precipitates as a solid.

    • Filter, wash with water, and dry.[6]

    • Note: Acid hydrolysis (

      
      ) is often too slow for these hindered nitriles; alkaline hydrolysis in t-BuOH is superior.
      

Step 3: 1-(4-Chlorophenyl)cyclopentan-1-amine (Target)

  • Reagents: Amide (Step 2), NaOH, Bromine (

    
    ).[7]
    
  • Procedure:

    • Prepare a hypobromite solution: Add

      
       (1.05 eq) dropwise to NaOH (4.0 eq, 10-15% solution) at 
      
      
      
      .
    • Add the amide (solid or slurry) to the cold hypobromite solution. Stir 30 min at

      
      .
      
    • Heat slowly to

      
       for 1 hour. Gas evolution (
      
      
      
      ) indicates reaction progress.
    • Workup: Steam distill the amine or extract with ether/DCM. Dry over

      
      .
      
    • Salt Formation: Treat with HCl in ether to isolate the hydrochloride salt (stable solid).

Protocol B: Schmidt Route (Small Scale Only)

Step 1: 1-(4-Chlorophenyl)cyclopentanol

  • Reagents: 4-Chlorophenylmagnesium bromide (1.2 eq), Cyclopentanone (1.0 eq), THF.

  • Procedure: Standard Grignard addition at

    
    . Quench with saturated 
    
    
    
    . Isolate the alcohol.[6]

Step 2: Schmidt Reaction

  • Reagents: Alcohol (Step 1),

    
     (1.5 eq), 
    
    
    
    , Conc.
    
    
    .
  • Procedure:

    • Dissolve alcohol in chloroform. Cool to

      
      .
      
    • Add

      
      .
      
    • DANGER: Add conc.

      
       dropwise. vigorous evolution of 
      
      
      
      occurs. Maintain
      
      
      .
    • Stir at room temperature for 3 hours.

    • Pour onto ice/base (

      
      ). Extract amine.
      

Visualizing the Pathways

SynthesisRoutes cluster_RouteA Route A: Nitrile-Hofmann (Recommended) cluster_RouteB Route B: Schmidt Reaction (Small Scale) StartA 4-Chlorophenylacetonitrile StepA1 Alkylation (1,4-dibromobutane, NaOH, PTC) StartA->StepA1 InterA1 1-(4-Chlorophenyl) cyclopentanecarbonitrile StepA1->InterA1 StepA2 Hydrolysis (KOH, t-BuOH) InterA1->StepA2 InterA2 1-(4-Chlorophenyl) cyclopentanecarboxamide StepA2->InterA2 StepA3 Hofmann Rearrangement (Br2, NaOH) InterA2->StepA3 Target TARGET: 1-(4-Chlorophenyl) cyclopentan-1-amine StepA3->Target StartB Cyclopentanone StepB1 Grignard Addition (4-Cl-PhMgBr) StartB->StepB1 InterB1 1-(4-Chlorophenyl) cyclopentanol StepB1->InterB1 StepB2 Schmidt Reaction (NaN3, H2SO4) InterB1->StepB2 Risk Risk: HN3 Gas Explosion Hazard StepB2->Risk StepB2->Target

Caption: Comparison of the robust Nitrile-Hofmann pathway (Route A) versus the direct but hazardous Schmidt reaction (Route B).

References

  • Organic Syntheses Procedure for Cycloalkylation

    • Title: 1-Phenylcyclopentanecarbonitrile (Adaptable for 4-chloro analog).
    • Source: Org.[1][3][7][8][9] Synth. 2011, 88, 240-246.

    • URL:[Link]

  • Hofmann Rearrangement Mechanism & Scope

    • Title: Hofmann Rearrangement - Reaction Scope and Mechanism.[3]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Schmidt Reaction on Tertiary Alcohols

    • Title: The Schmidt Reaction: Experimental Conditions and Safety.
    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • Phase Transfer Catalysis in Nitrile Alkylation

    • Title: Phase transfer alkyl
    • Source: Tetrahedron Letters, 47(23), 3871-3874.

    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Chlorophenyl)cyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 6424-64-2 Class: Halogenated Cycloalkyl Primary Amine Primary Hazard: Acute Toxicity / Severe Irritant / Potential Corrosive[1]

Part 1: Executive Safety Assessment

Core Directive: Treat this compound as a high-risk primary amine .[1] While specific toxicological data for this exact intermediate is often limited, its structural analogs (aryl-cycloalkyl amines) exhibit significant acute toxicity and corrosivity profiles.[1]

The "Why" Behind the Protocol:

  • Lipophilicity: The chlorophenyl and cyclopentyl groups increase lipophilicity, facilitating rapid dermal absorption and blood-brain barrier penetration compared to simple amines.[1]

  • Nucleophilicity: As a primary amine, it is highly reactive with biological electrophiles and atmospheric CO₂ (forming carbamates).[1]

  • Sensitization: Halogenated amines are known sensitizers; repeated low-level exposure can lead to irreversible allergic responses.[1]

Part 2: Hazard Identification & GHS Classification (Derived)

Based on structural class analysis of halogenated aryl-amines.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedSystemic absorption; interference with neurotransmitter reuptake.[1][2]
Skin Corr./Irrit. Cat 2/1BH314/H315: Causes burns/irritationAlkaline hydrolysis of skin lipids (saponification).[1]
Eye Damage Cat 1H318: Causes serious eye damageRapid corneal penetration due to high pH and lipophilicity.[1]
STOT-SE Cat 3H335: Respiratory irritationCaustic action on mucous membranes.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Breakthrough" Reality

Critical Insight: Standard nitrile gloves offer insufficient protection against prolonged exposure to halogenated amines.[1] The amine group can degrade nitrile, and the halogenated ring facilitates permeation.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
General Handling (Weighing/Transfer)Double Nitrile 5 mil (min)< 15 minsFlash Protection Only. Change outer glove immediately upon splash.[1]
Solvent Handling (Dissolved in DCM/MeOH)Silver Shield / Laminate Multi-layer> 4 hoursMandatory for solutions.[1] Nitrile degrades rapidly in halogenated solvents.[1]
Spill Cleanup Butyl Rubber or Viton 15-20 mil> 8 hoursDo not use standard nitrile for bulk spill cleanup.[1]
Respiratory & Ocular Defense[1]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory.[1] Face shields must be worn over goggles during synthesis or liquid transfer to prevent "splash-back" burns.[1]

  • Lungs: All operations must occur in a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • If hood is unavailable: Use a Full-Face Respirator with OV/P100 (Organic Vapor + HEPA) cartridges.[1]

Part 4: Operational Workflow & Logistics

Receiving & Storage[1][3]
  • Atmosphere: Store under Argon or Nitrogen .[1] Primary amines react with atmospheric CO₂ to form solid carbamates, altering stoichiometry and purity.[1]

  • Temp: 2–8°C (Refrigerated).

  • Segregation: Store away from Acid Chlorides , Anhydrides , and Oxidizers .[1][3]

Handling Lifecycle Diagram

The following diagram illustrates the safe handling logic, emphasizing the "Two-Barrier" rule.

HandlingLifecycle Start Start: Material Retrieval Check Check Atmosphere: Is material solid or liquid? Start->Check Solid SOLID Handling Check->Solid Powder/Crystal Liquid LIQUID Handling Check->Liquid Oil/Viscous Static Risk: Static Discharge Use Antistatic Gun Solid->Static Vapor Risk: Vapor Pressure Use Syringe/Septum Liquid->Vapor Weigh Weighing inside Hood (Double Nitrile) Static->Weigh Transfer Transfer to Reaction (Inert Purge) Vapor->Transfer Weigh->Transfer Decon Decontaminate Tools (10% HCl Rinse) Transfer->Decon

Caption: Operational logic flow distinguishing between solid state (static risks) and liquid state (vapor risks) handling.

Detailed Protocol: Weighing & Transfer
  • Static Control: If solid, use an ionizing fan or antistatic gun.[1] Halogenated amine salts are prone to static cling, leading to aerosolization.[1]

  • The "Boat" Technique: Do not weigh directly into the reaction flask. Weigh into a disposable antistatic weighing boat.

  • Quench-Ready: Keep a beaker of 1M HCl or Citric Acid in the hood.[1] Immediately place contaminated spatulas/pipettes into this acid bath to convert the volatile amine into a non-volatile, water-soluble salt.[1]

Part 5: Waste Disposal & Decontamination

The Golden Rule: Never dispose of halogenated amines in standard organic waste if the waste stream is destined for non-halogenated incineration.[1]

Waste StreamCompositionTreatment Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bag in hazardous waste bags. Label "Toxic Solid - Halogenated".[1]
Liquid Waste A Reaction mother liquors (DCM, THF, etc.).[1]Halogenated Organic Waste . Do not mix with oxidizing acids (HNO₃).[1]
Aqueous Waste Quench solutions (Acidic).[1]Adjust pH to 5-9 before disposal (if local regulations permit) OR dispose as Aqueous Toxic Waste .

Decontamination Procedure:

  • Apply 10% Acetic Acid or Citric Acid to the contaminated surface (hood sash, bench).[1]

  • Wait 5 minutes (allows salt formation).

  • Wipe with absorbent pads.[1]

  • Final wash with soap and water to remove the salt residue.[1]

Part 6: Emergency Response (Spill & Exposure)[4]

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes.[4] Do not use soap immediately if skin is broken (irritation risk).[1] Focus on dilution.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Time is vision. Amines cause penetrating burns that continue even after flushing seems sufficient.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen (medical personnel only).[1]

Spill Decision Tree

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor < 10 mL/g (Inside Hood) Size->Minor Major > 10 mL/g (Outside Hood) Size->Major Act1 1. Cover with Absorbent pads 2. Wet with 5% Citric Acid 3. Double Bag Minor->Act1 Act2 1. EVACUATE LAB 2. Call EHS/Fire Dept 3. Do not re-enter Major->Act2

Caption: Decision matrix for spill response based on volume and containment status.

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(4-Chlorophenyl)cyclopentan-1-amine.[1] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved March 5, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)cyclopentan-1-amine
Reactant of Route 2
1-(4-Chlorophenyl)cyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.